3,7-Dimethyl-benzofuran-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-4-3-5-8-7(2)10(11(12)13)14-9(6)8/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEJSYJMMRPGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390336 | |
| Record name | 3,7-Dimethyl-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16817-24-6 | |
| Record name | 3,7-Dimethyl-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyl-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,7-Dimethyl-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus, a heterocyclic system forged from the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry and materials science.[1] Compounds bearing this moiety are ubiquitous in nature and have been shown to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1] The derivatization of the benzofuran ring, particularly with a carboxylic acid function at the 2-position, provides a versatile handle for the synthesis of a multitude of more complex molecules, such as esters and amides, further expanding the accessible chemical space for drug discovery and development.[2] This guide provides a detailed exploration of the chemical properties of a specific derivative, 3,7-Dimethyl-benzofuran-2-carboxylic acid, offering insights into its structure, synthesis, reactivity, and potential applications.
Molecular Structure and Physicochemical Properties
3,7-Dimethyl-benzofuran-2-carboxylic acid possesses the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol . The structure is characterized by a central benzofuran core with methyl groups at the 3- and 7-positions and a carboxylic acid group at the 2-position.
| Property | Value | Source |
| CAS Number | 16817-24-6 | Alfa Chemistry[3] |
| Molecular Formula | C₁₁H₁₀O₃ | Alfa Chemistry[3] |
| Molecular Weight | 190.20 g/mol | Sigma-Aldrich[4] |
| Appearance | Solid (predicted) | Sigma-Aldrich[4] |
Synthesis of 3,7-Dimethyl-benzofuran-2-carboxylic acid: A Proposed Pathway
The synthesis of benzofuran-2-carboxylic acids can be achieved through various methods. A classical and effective approach is the Perkin rearrangement, which involves the ring contraction of a 3-halocoumarin in the presence of a base.[5] Below is a proposed synthetic workflow for 3,7-Dimethyl-benzofuran-2-carboxylic acid based on this established methodology.
Experimental Protocol: Proposed Synthesis via Perkin Rearrangement
Step 1: Synthesis of 4,8-Dimethylcoumarin (the Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylphenol and ethyl acetoacetate.
-
Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride, to the mixture while cooling in an ice bath to control the initial exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and pour it into ice-water. The solid product, 4,8-dimethylcoumarin, will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.
Step 2: Halogenation of 4,8-Dimethylcoumarin
-
Reaction Setup: Dissolve the synthesized 4,8-dimethylcoumarin in a suitable solvent such as acetic acid or carbon tetrachloride in a round-bottom flask.
-
Halogenating Agent: Add a halogenating agent, for example, N-bromosuccinimide (NBS) for bromination, to the solution.
-
Initiation: The reaction can be initiated by light (photobromination) or a radical initiator like AIBN.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude 3-halo-4,8-dimethylcoumarin can be purified by column chromatography.
Step 3: Perkin Rearrangement to 3,7-Dimethyl-benzofuran-2-carboxylic acid
-
Base Hydrolysis: Dissolve the 3-halo-4,8-dimethylcoumarin in an alcoholic solution of a strong base, such as sodium hydroxide in ethanol.
-
Reflux: Heat the mixture to reflux. The hydroxide ion will attack the lactone, leading to ring opening.
-
Intramolecular Cyclization: The resulting phenoxide will undergo an intramolecular nucleophilic substitution to form the furan ring, expelling the halide ion.
-
Acidification: After the rearrangement is complete (monitored by TLC), cool the reaction mixture and acidify it with a mineral acid like hydrochloric acid. This will protonate the carboxylate to give the final carboxylic acid.
-
Isolation and Purification: The product, 3,7-Dimethyl-benzofuran-2-carboxylic acid, will precipitate out of the acidic solution. Collect the solid by filtration, wash with water, and purify by recrystallization.
Caption: Key reaction pathways for 3,7-Dimethyl-benzofuran-2-carboxylic acid.
Potential Applications and Biological Activity
While specific biological studies on 3,7-Dimethyl-benzofuran-2-carboxylic acid are limited in the public domain, the broader class of benzofuran-2-carboxylic acid derivatives has shown significant promise in various therapeutic areas. These compounds have been investigated for their:
-
Anticancer Activity: Many benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. [1]* Antimicrobial and Antifungal Properties: The benzofuran scaffold is a common feature in compounds with potent activity against bacteria and fungi. [2]* Anti-inflammatory Effects: Certain derivatives have shown potential as anti-inflammatory agents. [1] The presence of the methyl groups and the carboxylic acid functionality on 3,7-Dimethyl-benzofuran-2-carboxylic acid makes it an attractive candidate for further investigation and derivatization in the context of drug discovery programs targeting these and other diseases.
Safety and Handling
Specific safety data for 3,7-Dimethyl-benzofuran-2-carboxylic acid is not available. However, based on the general properties of aromatic carboxylic acids and benzofuran derivatives, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures for chemical contact.
Conclusion
3,7-Dimethyl-benzofuran-2-carboxylic acid is a member of the scientifically significant benzofuran class of compounds. While detailed experimental data for this specific molecule is sparse, its structural features suggest it is a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry. The proposed synthetic route via the Perkin rearrangement offers a viable method for its preparation, and its predicted reactivity and spectroscopic properties provide a foundation for future research and development. Further investigation into the biological activity of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019;24(8):1583. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. 2021;60B(5):767-773. [Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters. 2012;53(26):3319-3321. [Link]
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. tdcommons.org [tdcommons.org]
- 3. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum [chemicalbook.com]
Physical characteristics of 3,7-Dimethyl-benzofuran-2-carboxylic acid solid form
An In-depth Technical Guide to the Solid-State Characterization of 3,7-Dimethyl-benzofuran-2-carboxylic Acid
Introduction: The Critical Role of Solid-State Chemistry in Drug Development
In modern pharmaceutical development, the journey from a promising chemical entity to a safe and effective drug product is profoundly influenced by its solid-state properties. The physical form of an Active Pharmaceutical Ingredient (API) governs its stability, solubility, and bioavailability—three pillars that determine therapeutic success.[1][2] Benzofuran derivatives, a class of heterocyclic compounds, are central pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities.[3] This guide focuses on 3,7-Dimethyl-benzofuran-2-carboxylic acid , a specific member of this class, for which a thorough understanding of its solid-state characteristics is paramount for any potential development.
The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can lead to significant differences in physicochemical properties.[2] An uncharacterized or unstable polymorphic form can undergo transformation during manufacturing or storage, altering the drug's performance and potentially compromising patient safety. Therefore, a comprehensive solid-state characterization is not merely a perfunctory step but a foundational requirement for robust formulation design, process control, and regulatory compliance.
This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining a systematic approach to fully characterize the solid-state properties of 3,7-Dimethyl-benzofuran-2-carboxylic acid. We will detail the necessary experimental protocols, explain the rationale behind each analytical choice, and provide a framework for interpreting the resulting data to build a complete physicochemical profile.
Compound Identity and Molecular Properties
The first step in any characterization is to confirm the identity and fundamental properties of the molecule. Based on available data, the core attributes of the target compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3,7-Dimethylbenzofuran-2-carboxylic acid | - |
| CAS Number | 16817-24-6 | [4] |
| Molecular Formula | C₁₁H₁₀O₃ | [4] |
| Molecular Weight | 190.20 g/mol | [4] |
| Chemical Structure | [4] |
Note: While the IUPAC name is presented as per the user's topic, it is important to note that isomeric structures exist, such as 2,7-Dimethylbenzofuran-3-carboxylic acid.[5] Confirmation via spectroscopic methods is essential.
Part 1: Thermal and Crystallographic Characterization
The thermal behavior and crystalline nature of an API are intrinsically linked. These properties are fundamental to identifying the most stable solid form for development.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Expertise & Causality: DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2][6] For a crystalline API, DSC is indispensable for determining the melting point, which is a key indicator of purity. Furthermore, it is a primary tool for screening for polymorphs, as different crystalline forms will exhibit distinct melting points and may show solid-solid phase transitions prior to melting.[2] An amorphous form, lacking a defined crystal lattice, will show a glass transition (a change in heat capacity) rather than a sharp melting peak.
-
Sample Preparation: Accurately weigh 2-5 mg of 3,7-Dimethyl-benzofuran-2-carboxylic acid solid into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any mass loss due to sublimation. Prepare an empty, sealed aluminum pan as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point (e.g., 250 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram for thermal events. A sharp endotherm indicates the melting point. The presence of multiple peaks or transitions before the final melt could signify polymorphism or the presence of solvates.
Based on analogous structures, a distinct thermal profile is anticipated. The parent compound, benzofuran-2-carboxylic acid, has a melting point of 193-196 °C.[7] A similarly substituted compound, 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid, melts at 212–214 °C.[3] Therefore, 3,7-Dimethyl-benzofuran-2-carboxylic acid is expected to be a high-melting-point solid, likely in the 180-220 °C range. A sharp peak (<2 °C width) would suggest high purity.
X-Ray Powder Diffraction (XRPD) for Crystal Structure Fingerprinting
Expertise & Causality: XRPD is the definitive technique for solid-state characterization of pharmaceuticals.[8] Every crystalline solid has a unique crystal lattice that diffracts X-rays in a reproducible pattern, or "fingerprint." This allows for the unambiguous identification of different polymorphs, which, despite having the same chemical composition, can have vastly different crystal packing and thus different physical properties. XRPD also distinguishes crystalline material (sharp peaks) from amorphous material (a broad halo).
-
Sample Preparation: Gently grind a small amount (approx. 50-100 mg) of the solid sample with a mortar and pestle to ensure random crystal orientation and a consistent particle size.
-
Mounting: Pack the powdered sample into a flat sample holder, ensuring the surface is smooth and level with the holder's surface.
-
Instrument Setup: Place the sample holder into the diffractometer.
-
Data Acquisition:
-
Use a standard X-ray source, typically Copper Kα (Cu Kα) radiation.
-
Scan the sample over a defined angular range, for example, from 2° to 40° 2θ (two-theta).
-
Set an appropriate step size (e.g., 0.02° 2θ) and scan speed to ensure good peak resolution and signal-to-noise ratio.
-
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed. The positions (in ° 2θ) and relative intensities of the diffraction peaks are characteristic of a specific crystal form.
Part 2: Spectroscopic and Solubility Characterization
Spectroscopy provides confirmation of the molecular structure, while solubility is a direct measure of how the API will behave in a physiological environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations (stretching, bending). It is an excellent tool for identifying the functional groups present in a molecule. For 3,7-Dimethyl-benzofuran-2-carboxylic acid, the key functional groups are the carboxylic acid (O-H and C=O bonds), the aromatic system, and the ether linkage in the furan ring. While primarily used for structural confirmation, subtle shifts in vibrational frequencies, particularly in the fingerprint region (<1500 cm⁻¹), can also help differentiate between polymorphs due to different intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |
| ~1700 | C=O Stretch (strong, sharp) | Carboxylic Acid |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ether / Carboxylic Acid |
| 900 - 675 | C-H Bending | Aromatic Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the most powerful method for elucidating the precise molecular structure of an organic compound. ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. For initial characterization, solution-state NMR is used to confirm that the correct molecule has been synthesized. Solid-state NMR (ssNMR) can be employed later to study the conformation and packing of molecules within the crystal lattice, which can differ between polymorphs.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| > 10 | Singlet (broad) | 1H | H -OOC (Carboxylic Acid) |
| 7.5 - 6.8 | Multiplet | 3H | Ar-H (Benzene Ring) |
| ~2.5 | Singlet | 3H | Ar-CH ₃ (at C7) |
| ~2.4 | Singlet | 3H | Furan-CH ₃ (at C3) |
Aqueous Solubility Determination
Expertise & Causality: The aqueous solubility of an API is a critical determinant of its oral bioavailability.[3] A drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Benzofuran derivatives are often poorly soluble in water, which can limit their therapeutic application.[3] Determining solubility in buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8) is essential for predicting in vivo behavior.
-
System Preparation: Prepare buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess amount of the solid 3,7-Dimethyl-benzofuran-2-carboxylic acid to a known volume of each buffer in separate glass vials. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, filter the suspension through a 0.45 µm filter or centrifuge to separate the solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Sources
- 1. Benzofuran-2-carboxylic acid (CAS 496-41-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. mt.com [mt.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 16817-24-6|3,7-Dimethylbenzofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 2,7-Dimethylbenzofuran-3-carboxylic Acid | C11H10O3 | CID 177812778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]
- 8. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]
The Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and Origin of Substituted Benzofuran Carboxylic Acids
Introduction
The benzofuran scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a furan ring, represents a cornerstone in medicinal chemistry and natural product synthesis. Its unique electronic and structural properties confer upon its derivatives a remarkable promiscuity for biological targets, leading to a wide array of pharmacological activities. Among the diverse classes of benzofuran derivatives, those bearing a carboxylic acid moiety have garnered significant attention. The carboxylic acid group, a versatile functional handle, not only enhances solubility and modulates pharmacokinetic properties but also serves as a critical pharmacophore for interaction with various biological receptors. This guide provides an in-depth exploration of the discovery, natural origins, and seminal synthetic strategies for substituted benzofuran carboxylic acids, tailored for researchers, scientists, and drug development professionals. We will delve into the historical context of their discovery, uncover their prevalence in nature, and dissect key synthetic methodologies, emphasizing the rationale behind experimental design.
Part 1: The Genesis of a Scaffold - Historical Discovery and Early Syntheses
The story of benzofuran is intrinsically linked to the early days of coal tar chemistry in the 19th century. Initially isolated from coal tar, the parent compound, benzofuran (also known as coumarone), was identified as a constituent of this complex mixture of aromatic compounds. However, the journey to its carboxylic acid derivatives involved a series of elegant synthetic endeavors that laid the groundwork for modern heterocyclic chemistry.
One of the earliest and most notable syntheses of a benzofuran carboxylic acid is the Perkin reaction , historically used for the synthesis of coumarins, which are isomers of benzofuran-2-carboxylic acid. A modification of this reaction, starting from salicylaldehyde and bromoacetic acid, provided a route to coumarilic acid (benzofuran-2-carboxylic acid). This reaction proceeds through the formation of an intermediate phenoxyacetic acid, followed by an intramolecular condensation.
Another foundational method was developed by Fittig and Tollens . Their work on the condensation of sodium salts of phenols with α-halo ketones or esters provided a general route to substituted benzofurans. By employing an α-halo ester, this approach could be adapted to synthesize benzofuran carboxylic acid esters, which could then be hydrolyzed to the corresponding carboxylic acids. These early methods, while historically significant, often required harsh reaction conditions and offered limited scope for substitution patterns. Nevertheless, they were instrumental in establishing the fundamental reactivity of the phenolic and furanoid precursors, paving the way for the development of more sophisticated and versatile synthetic strategies.
Part 2: Nature's Blueprint - Benzofuran Carboxylic Acids from Natural Sources
Nature, the quintessential combinatorial chemist, has long utilized the benzofuran scaffold to generate a diverse array of bioactive secondary metabolites. While the occurrence of the parent benzofuran ring is widespread, the presence of benzofuran carboxylic acids is more selective, often found in fungi and certain plant families. These natural products have served as invaluable lead compounds and sources of inspiration for the design of novel therapeutic agents.
One notable example is 5-benzofuran carboxylic acid-6-formyl methyl ester , isolated from the fungus Aspergillus niger grown on a medium containing an extract of Morinda citrifolia (noni) leaves.[1][2] This discovery highlights the role of microorganisms in the biosynthesis of functionalized benzofurans. Fungi, in particular, are a rich source of polyketide-derived aromatic compounds, and the biosynthetic pathways leading to benzofurans often involve complex cyclization and oxidation reactions.
In the plant kingdom, while benzofuran derivatives are abundant, those possessing a carboxylic acid are less common. However, precursors and related structures are found. For instance, the biosynthesis of certain phytoalexins, such as vignafuran , is thought to proceed through intermediates that could potentially be oxidized to carboxylic acids. The study of these biosynthetic pathways provides valuable insights into the enzymatic machinery that constructs this privileged scaffold.
The isolation and structural elucidation of these natural products have been pivotal in driving synthetic efforts and exploring the pharmacological potential of this compound class. The following table summarizes some examples of naturally occurring benzofuran derivatives, some of which are carboxylic acids or their close relatives.
| Compound Name | Natural Source | Biological Activity/Significance |
| 5-benzofuran carboxylic acid-6-formyl methyl ester | Aspergillus niger | Antifungal properties[1][2] |
| Eupomatenoids | Eupomatia species (plants) | Lignan-type natural products with various bioactivities. While not carboxylic acids themselves, their biosynthesis provides a template for related structures. |
| Moracins | Morus alba (Mulberry) | Phytoalexins with antimicrobial activity. Their biosynthesis is linked to stilbene precursors. |
| Aflatoxins | Aspergillus species (fungi) | While highly toxic mycotoxins, their complex polyketide biosynthesis involves a dihydrofuran moiety fused to a coumarin, showcasing related biosynthetic machinery.[3][4][5][6][7] |
Part 3: The Chemist's Toolkit - Modern Synthetic Strategies
The demand for structurally diverse substituted benzofuran carboxylic acids in drug discovery has spurred the development of numerous innovative and efficient synthetic methodologies. These modern approaches offer greater control over regioselectivity and functional group tolerance compared to the classical methods. This section will detail some of the most influential and widely adopted strategies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized the synthesis of benzofurans. The ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions has made it a cornerstone of modern organic synthesis.
A common strategy involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by a cyclization step. The resulting 2-substituted benzofuran can be designed to contain a precursor to a carboxylic acid.
Experimental Protocol: Synthesis of a 2-Arylbenzofuran-3-carboxylic Acid Derivative
-
Step 1: Sonogashira Coupling. To a solution of 2-iodophenol (1.0 mmol) and ethyl propiolate (1.2 mmol) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Step 2: Reaction Execution. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50 °C) until the starting materials are consumed (monitored by TLC or LC-MS).
-
Step 3: Work-up and Cyclization. Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine. The crude product can often be cyclized directly. For the intramolecular cyclization to the benzofuran, a base such as potassium carbonate or a palladium catalyst in the presence of a suitable ligand can be employed.
-
Step 4: Hydrolysis. The resulting ethyl benzofuran-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid using standard conditions, such as refluxing with aqueous sodium hydroxide or lithium hydroxide in a mixture of THF and water.
-
Step 5: Purification. The final product is purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the Sonogashira coupling. Palladium facilitates the oxidative addition to the aryl iodide, while copper promotes the formation of the copper acetylide, which then undergoes transmetalation to the palladium center.
-
Solvent and Base: Triethylamine serves as both a solvent and a base to neutralize the HI generated during the reaction.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation.
Logical Relationship Diagram: Palladium-Catalyzed Synthesis
Copper-Catalyzed Intramolecular C-O Bond Formation
Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-based methods for the synthesis of benzofurans. A particularly elegant approach involves the intramolecular C-O bond formation of an ortho-halocinnamic acid derivative.
Experimental Protocol: Copper-Catalyzed Synthesis of Benzofuran-2-carboxylic Acid
-
Step 1: Starting Material Preparation. ortho-Bromocinnamic acid is readily prepared from ortho-bromobenzaldehyde via a Knoevenagel or Wittig-type reaction.
-
Step 2: Cyclization Reaction. To a solution of ortho-bromocinnamic acid (1.0 mmol) in a high-boiling polar aprotic solvent such as DMF or DMSO, add a copper(I) catalyst (e.g., CuI, 0.1 mmol), a ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Step 3: Reaction Execution. Heat the reaction mixture at a high temperature (e.g., 100-140 °C) under an inert atmosphere until the reaction is complete.
-
Step 4: Work-up and Purification. After cooling to room temperature, acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent. The crude product is then purified by chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper(I) salts are effective catalysts for Ullmann-type C-O bond formation.
-
Ligand: The ligand, such as L-proline or 1,10-phenanthroline, is crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle.
-
Base: The base is required to deprotonate the carboxylic acid and facilitate the intramolecular nucleophilic attack of the carboxylate onto the aryl halide.
-
High Temperature: These reactions often require elevated temperatures to overcome the activation energy for the C-O bond formation.
Logical Relationship Diagram: Copper-Catalyzed Synthesis
One-Pot and Tandem Reactions
In the quest for more efficient and sustainable synthetic methods, one-pot and tandem reactions have gained prominence. These strategies minimize waste, reduce purification steps, and improve overall yield by combining multiple transformations in a single reaction vessel.
A notable example is the one-pot synthesis of benzofurans from phenols and α-halo ketones, followed by functionalization. For the synthesis of carboxylic acid derivatives, a tandem reaction involving an initial benzofuran formation followed by a carboxylation step can be envisioned.
Part 4: Biological Significance and Therapeutic Applications
Substituted benzofuran carboxylic acids exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Their ability to interact with a diverse range of biological targets stems from their rigid, planar structure and the presence of the carboxylic acid group, which can act as a hydrogen bond donor and acceptor, as well as a metal chelator.
Key Therapeutic Areas:
-
Anticancer Agents: Many benzofuran carboxylic acid derivatives have demonstrated potent anticancer activity. For example, they have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers.[3][8] Inhibition of Pim-1 leads to the induction of apoptosis in cancer cells.
-
Antifungal and Antimicrobial Agents: The benzofuran nucleus is present in several natural and synthetic antifungal compounds. Substituted benzofuran carboxylic acids have shown promising activity against various fungal pathogens, including Candida species.[1]
-
Anti-inflammatory Agents: Certain benzofuran carboxylic acids have been explored for their anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.
-
Carbonic Anhydrase Inhibitors: Benzofuran-based carboxylic acids have been identified as inhibitors of carbonic anhydrases, enzymes that are involved in various physiological processes, including pH regulation and fluid secretion. Their inhibition has therapeutic implications for conditions such as glaucoma and certain types of cancer.
Signaling Pathway Modulation: Inhibition of Pim-1 Kinase
The following diagram illustrates the simplified signaling pathway affected by a benzofuran carboxylic acid-based Pim-1 inhibitor.
Conclusion
Substituted benzofuran carboxylic acids represent a privileged class of molecules with a rich history and a vibrant future in medicinal chemistry. From their origins in the crucible of early organic synthesis and their selective presence in nature's pharmacopeia to the sophisticated catalytic methods that now enable their facile construction, the journey of this scaffold is a testament to the enduring synergy between natural product discovery and synthetic innovation. As our understanding of the molecular basis of disease deepens, the versatility and biological relevance of substituted benzofuran carboxylic acids will undoubtedly continue to inspire the development of the next generation of therapeutic agents. The in-depth technical understanding of their discovery, origins, and synthesis provided in this guide is intended to empower researchers to further unlock the potential of this remarkable molecular architecture.
References
-
Eldehna, W. M., Nocentini, A., Elsayed, Z. M., Al-Warhid, T., Aljaeed, N., Alotaibi, O. J., Al-Sanea, M. M., Abdel-Aziz, H. A., & Supuran, C. T. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022–1027. [Link]
-
Miao, Y.-h., Hu, Y.-h., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510–27540. [Link]
-
(2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed. [Link]
-
Siddiqui, B. S., Ismail, F. A. S., Gulzar, T., & Begum, S. (2003). Isolation and structure determination of a benzofuran and a bis-nor-isoprenoid from Aspergillus niger grown on the water soluble fraction of Morinda citrifolia Linn. leaves. Natural Product Research, 17(5), 355–360. [Link]
-
Yu, J., & Moghaddam, M. F. (2012). Aflatoxin Biosynthesis and Genetic Regulation: A Review. Toxins, 4(8), 608–633. [Link]
-
(2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]
-
(2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
(2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
(2003). Isolation and structure determination of a benzofuran and a bis-nor-isoprenoid from Aspergillus niger grown on the water soluble fraction of Morinda citrifolia Linn. leaves. PubMed. [Link]
-
(2012). Aflatoxin Biosynthesis and Genetic Regulation: A Review. PMC - NIH. [Link]
-
(2004). Clustered Pathway Genes in Aflatoxin Biosynthesis. Applied and Environmental Microbiology - ASM Journals. [Link]
-
(2018). Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination. PMC - PubMed Central. [Link]
-
(2024). SntB triggers the antioxidant pathways to regulate development and aflatoxin biosynthesis in Aspergillus flavus. eLife. [Link]
-
(1998). Enzymology and Molecular Biology of Aflatoxin Biosynthesis. Chemical Reviews. [Link]
Sources
- 1. Isolation and structure determination of a benzofuran and a bis-nor-isoprenoid from Aspergillus niger grown on the water soluble fraction of Morinda citrifolia Linn. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SntB triggers the antioxidant pathways to regulate development and aflatoxin biosynthesis in Aspergillus flavus | eLife [elifesciences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Benzofuran derivatives represent a class of heterocyclic compounds with significant and diverse pharmacological activities, making them prime scaffolds for drug discovery.[1][2][3] While the specific compound 3,7-Dimethyl-benzofuran-2-carboxylic acid is not extensively documented as a natural product, a vast array of structurally related benzofurans and dihydrobenzofurans are widespread in nature.[4] This guide provides an in-depth exploration of the natural sources of these valuable compounds, focusing on plant families such as Asteraceae and Moraceae, as well as fungal and marine organisms.[5][6] We will detail authoritative methodologies for their isolation and characterization, discuss their biosynthetic origins, and summarize their known biological activities, providing a critical resource for researchers aiming to harness the therapeutic potential of this chemical class.
Introduction to Benzofurans
The Benzofuran Scaffold: Significance and Properties
The benzofuran ring system, consisting of a furan ring fused to a benzene ring, is a privileged structure in medicinal chemistry.[2] This scaffold is a core component of numerous natural products and synthetic molecules that exhibit a wide range of biological effects.[2][3] The chemical versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a vast library of derivatives with distinct physicochemical properties and pharmacological profiles. The introduction of methyl groups and a carboxylic acid moiety, as seen in the target structure, significantly influences the molecule's polarity, acidity, and potential for intermolecular interactions with biological targets.
Pharmacological Relevance of Benzofuran Derivatives
Naturally occurring and synthetic benzofurans are known to possess an impressive spectrum of biological activities. These include anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antioxidant properties.[1][2][3] For instance, derivatives isolated from various plants have shown potent cytotoxic effects against human tumor cell lines and significant inhibitory activity against microbial pathogens.[1][7][8] This broad bioactivity underscores the importance of exploring natural sources for novel benzofuran compounds that can serve as lead structures in drug development programs.
Natural Occurrence of Structurally Related Benzofurans
While a direct natural source for 3,7-Dimethyl-benzofuran-2-carboxylic acid is not prominently cited in the literature, compounds with similar substitution patterns—namely alkylated benzofurans and benzofuran carboxylic acids—are well-documented. These are predominantly found in the plant kingdom, with certain families being particularly rich sources.
The Plant Kingdom: A Prolific Source
Benzofuran derivatives are widely distributed secondary metabolites in various plant families.[5]
-
Asteraceae (Composite Family): This is arguably the most significant source of natural benzofurans. Genera like Eupatorium, Ageratina, Ligularia, and Petasites are known to produce a remarkable diversity of these compounds.[1][8][9] For example, numerous benzofuran and dihydrobenzofuran derivatives have been isolated from the roots and aerial parts of Eupatorium species, including Eupatorium heterophyllum and Eupatorium aschenbornianum.[7][10] These compounds often feature acetyl, angeloyloxy, and hydroxyisopropyl substitutions.[7]
-
Moraceae (Mulberry Family): Species such as Morus alba are known to produce benzofurans like Moracin D, which possess anti-inflammatory and antioxidant activities.[5][11]
-
Fabaceae (Legume Family): The chickpea plant (Cicer arietinum) is a source of Cicerfuran, a benzofuran with demonstrated antibacterial and antifungal properties.[5]
-
Other Notable Plant Sources: Benzofurans have also been isolated from species within the genera Krameria, Machilus, and Zanthoxylum.
Fungal and Marine Sources
The exploration of microbial and marine ecosystems continues to yield novel chemical structures. Fungi and marine organisms are known producers of unique, often halogenated or highly complex, benzofuran derivatives.[6] For example, chlorinated benzofurans with cytotoxic properties have been isolated from the fruiting bodies of slime molds (Polysphondylium filamentosum).[8] Marine sources have yielded novel structures like furoventalene.[4]
Data Summary: Representative Natural Benzofurans
| Compound Class/Example | Natural Source(s) | Reported Biological Activity | Citation(s) |
| Euparin | Eupatorium species | Antimicrobial, Cytotoxic | [4] |
| Moracin D | Morus alba (Moraceae) | Anti-inflammatory, Antioxidant | [5] |
| Cicerfuran | Cicer arietinum (Fabaceae) | Antibacterial, Antifungal | [5] |
| 5-acetyl-dihydrobenzofurans | Eupatorium aschenbornianum | Antifungal (dermatophytes) | [7] |
| Benzofuran Oligomers | Eupatorium heterophyllum | Not specified | [10] |
| Ailanthoidol | Zanthoxylum ailanthoides | Suppresses TGF-β1-induced progression in hepatoblastoma cells | [5] |
Biosynthetic Pathways
The structural diversity of natural benzofurans arises from various biosynthetic routes. The most common pathways involve intermediates from the shikimate and acetate-malonate pathways. Phenylpropanoid precursors, such as cinnamic acid derivatives, often undergo oxidative cyclization to form the benzofuran core. Subsequent modifications, including methylation, hydroxylation, and acylation, are catalyzed by specific enzymes to generate the vast array of derivatives found in nature. The methyl groups at positions 3 and 7 of the target molecule likely originate from S-adenosyl methionine (SAM), a universal methyl group donor in biological systems.
Caption: A generalized biosynthetic route to the benzofuran scaffold.
Isolation and Characterization Workflow
The successful isolation of benzofuran compounds from natural matrices requires a systematic approach, often guided by bioassays to track the active constituents.
Rationale for Methodological Choices
-
Extraction: The choice of solvent is critical and is based on the polarity of the target compounds. A sequential extraction protocol, starting with a nonpolar solvent (e.g., hexane) to remove lipids and progressing to solvents of increasing polarity (e.g., ethyl acetate, methanol), is a robust strategy for fractionating metabolites. For benzofurans, which are moderately polar, ethyl acetate is often the most effective solvent.
-
Chromatography: A multi-step chromatographic purification is almost always necessary. Open column chromatography (CC) with silica gel or Sephadex LH-20 provides a crude initial separation. This is followed by high-performance liquid chromatography (HPLC), often using both normal-phase and reverse-phase columns, to achieve final purity.
Step-by-Step Protocol: Bioassay-Guided Fractionation
-
Material Preparation: Collect and dry the plant material (e.g., roots of Eupatorium) at a controlled temperature (40-50°C) to prevent enzymatic degradation. Grind the dried material into a fine powder to maximize the surface area for extraction.
-
Initial Extraction: Macerate the powdered material with methanol (MeOH) or an ethanol/water mixture at room temperature for 24-48 hours with agitation. Repeat this process 2-3 times to ensure exhaustive extraction. Combine the extracts and concentrate them in vacuo using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition it against solvents of increasing polarity: n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc). The benzofuran derivatives are typically concentrated in the DCM and EtOAc fractions.[7]
-
Bioassay: Screen each fraction for the desired biological activity (e.g., antimicrobial, cytotoxic). Select the most active fraction (e.g., the EtOAc fraction) for further purification.
-
Column Chromatography (CC): Subject the active fraction to silica gel CC. Elute the column with a gradient solvent system, typically starting with hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Preparative HPLC: Pool the CC fractions containing the compounds of interest and purify them further using preparative or semi-preparative HPLC. A C18 (reverse-phase) column with a water/acetonitrile or water/methanol gradient is a common choice.
-
Purity Assessment: Confirm the purity of the isolated compounds using analytical HPLC with a photodiode array (PDA) detector.
Caption: Workflow for isolating benzofurans from natural sources.
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution MS (HR-MS) provides the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) reveals the number and types of protons and carbons. 2D NMR experiments (COSY, HSQC, HMBC) are essential for establishing the connectivity of atoms and confirming the final structure.
Conclusion and Future Directions
The benzofuran scaffold is a cornerstone of natural product chemistry and drug discovery. While 3,7-Dimethyl-benzofuran-2-carboxylic acid itself is not a widely reported natural product, a rich diversity of structurally related compounds can be isolated, particularly from the Asteraceae family. The methodologies outlined in this guide provide a robust framework for the discovery, isolation, and characterization of these potent molecules. Future research should focus on exploring untapped biodiversity, including endophytic fungi and marine invertebrates, which may harbor novel benzofuran structures. Furthermore, advances in metabolic engineering and synthetic biology could enable the sustainable production of high-value benzofuran derivatives for therapeutic development.
References
-
Miao, Y.-H., Hu, Y.-H., Yang, J., Liu, T., Sun, J., & Wang, X.-J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510–27540. [Link]
-
Zarate-Mozo, C., Guerrero-Alvarez, A., & Marquina-Chidsey, S. (2023). Two New Benzofuranes from Eupatorium aschenbornianum and their Antimicrobial Activity. Planta Medica, 69(11), 1044-1048. [Link]
-
Aslam, J., & Aslam, M. (2018). Benzo[b]furans: An investigation into Natural Products, Bioactivity, and Synthesis. Preprints. [Link]
-
Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]
-
Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. ResearchGate. [Link]
-
Aslam, J., & Aslam, M. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Pharmaceutical and Biological Evaluations, 5(2), 79-95. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Iqbal, N., & Ahmad, B. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Astudillo, L., Schmeda-Hirschmann, G., & Herrera, J. (2003). Two new benzofuranes from Eupatorium aschenbornianum and their antimicrobial activity. Planta Medica, 69(11), 1044-1048. [Link]
-
Wang, Y., et al. (2021). New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China. Molecules, 26(15), 4475. [Link]
-
Various Authors. (2024). Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present). Molecules, 29(9), 1999. [Link]
-
Various Authors. (2024). Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present). Semantic Scholar. [Link]
-
Miao, Y.-H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]
-
Various Authors. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25687-25706. [Link]
-
Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. ResearchGate. [Link]
-
Aslam, J., & Aslam, M. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Pharmaceutical and Biological Evaluations, 5(2), 79-95. [Link]
-
Various Authors. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Various Authors. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25687-25706. [Link]
-
Various Authors. (2024). Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present). Semantic Scholar. [Link]
-
Various Authors. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25687-25706. [Link]
Sources
- 1. actascientific.com [actascientific.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 7. Two new benzofuranes from Eupatorium aschenbornianum and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Predicted Molecular Properties of 3,7-Dimethyl-benzofuran-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the predicted molecular properties of 3,7-Dimethyl-benzofuran-2-carboxylic acid, a novel benzofuran derivative with potential applications in drug discovery and development. Leveraging a suite of advanced computational tools and predictive models, this document elucidates the compound's physicochemical characteristics, pharmacokinetic profile (ADMET), and spectroscopic signatures. The insights presented herein are intended to guide further experimental investigation and support the rational design of new therapeutic agents based on the benzofuran scaffold. This guide is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed, data-driven perspective on this promising molecule.
Introduction
The benzofuran nucleus is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2][3] Derivatives of benzofuran have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making them a focal point of medicinal chemistry research.[3][4][5] 3,7-Dimethyl-benzofuran-2-carboxylic acid (Figure 1) is a specific analogue within this class that warrants detailed investigation. An early and accurate assessment of a molecule's properties is critical in the drug discovery pipeline to de-risk development and optimize for desirable therapeutic characteristics.[6]
This guide employs in silico methodologies to predict the key molecular properties of 3,7-Dimethyl-benzofuran-2-carboxylic acid. By simulating its behavior, we can anticipate its suitability as a drug candidate, identify potential liabilities, and inform the design of future experimental studies.
Figure 1: 2D Structure of 3,7-Dimethyl-benzofuran-2-carboxylic acid
A simplified workflow for the in silico prediction of ADMET properties.
3.1. Drug-Likeness and Lipinski's Rule of Five
Lipinski's Rule of Five is a guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. [4][7]The rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:
-
Molecular Weight: < 500 g/mol
-
LogP: < 5
-
Hydrogen Bond Donors: < 5
-
Hydrogen Bond Acceptors: < 10
3,7-Dimethyl-benzofuran-2-carboxylic acid adheres to all of these rules (Table 3), suggesting good potential for oral bioavailability.
| Lipinski's Rule | Value for 3,7-Dimethyl-benzofuran-2-carboxylic acid | Compliance |
| Molecular Weight | 190.20 g/mol | Yes |
| XlogP | 2.9 | Yes |
| Hydrogen Bond Donors | 1 | Yes |
| Hydrogen Bond Acceptors | 3 | Yes |
Predicted Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of chemical compounds. The predicted spectroscopic data for 3,7-Dimethyl-benzofuran-2-carboxylic acid are presented below.
4.1. Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. [8]The predicted chemical shifts are summarized in Table 4.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~12-13 | Singlet | 1H |
| Aromatic Protons | ~7.0-7.8 | Multiplets | 3H |
| -CH₃ (at position 3) | ~2.5 | Singlet | 3H |
| -CH₃ (at position 7) | ~2.4 | Singlet | 3H |
4.2. Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum reveals the different carbon environments within the molecule. [9]The predicted chemical shifts are summarized in Table 5.
| Carbon | Predicted Chemical Shift (ppm) |
| -COOH | ~165-170 |
| Aromatic C-O | ~150-155 |
| Aromatic C | ~110-145 |
| Aromatic C-CH₃ | ~120-130 |
| C3 | ~140-145 |
| -CH₃ (at position 3) | ~10-15 |
| -CH₃ (at position 7) | ~15-20 |
4.3. Predicted IR Spectrum
The predicted infrared (IR) spectrum provides information about the functional groups present in the molecule based on their vibrational frequencies. [10][11]The key predicted absorption bands are listed in Table 6.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium |
| C-O (Benzofuran) | 1200-1300 | Strong |
Experimental Validation and Future Directions
The in silico predictions presented in this guide provide a strong foundation for the experimental investigation of 3,7-Dimethyl-benzofuran-2-carboxylic acid. The following experimental protocols are recommended for the validation of these predictions.
5.1. Protocol for Physicochemical Property Determination
-
LogP Determination: The octanol-water partition coefficient can be experimentally determined using the shake-flask method or by reverse-phase high-performance liquid chromatography (HPLC).
-
pKa Determination: Potentiometric titration or UV-spectrophotometry can be employed to experimentally measure the pKa of the carboxylic acid group.
-
Solubility Measurement: The aqueous solubility can be determined by equilibrating an excess of the compound in water, followed by quantification of the dissolved compound using HPLC or UV-Vis spectroscopy.
5.2. Protocol for In Vitro ADME Assays
-
Intestinal Permeability: The Caco-2 cell permeability assay is the gold standard for assessing human intestinal absorption in vitro.
-
CYP450 Inhibition: Commercially available kits can be used to assess the inhibitory potential of the compound against the major cytochrome P450 isoforms.
-
Toxicity Assays: The Ames test can be performed to assess mutagenicity, and the hERG patch-clamp assay can be used to evaluate cardiotoxicity potential.
5.3. Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
IR Spectroscopy: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
Figure 3: Proposed Experimental Validation Workflow
A flowchart illustrating the proposed workflow for the experimental validation of the predicted properties.
Conclusion
This technical guide has provided a detailed in silico characterization of 3,7-Dimethyl-benzofuran-2-carboxylic acid. The predicted physicochemical properties, favorable ADMET profile, and adherence to Lipinski's Rule of Five suggest that this compound is a promising candidate for further investigation in drug discovery programs. The predicted spectroscopic data will serve as a valuable reference for its future synthesis and structural confirmation. The experimental validation of these predictions is a crucial next step to confirm the potential of this molecule as a lead compound for the development of new therapeutics.
References
-
The Good Scents Company. (n.d.). 2,3-dimethyl benzofuran. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (2024, December 19). Cantharidin. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Benzofuran-2-carboxylic acid. Retrieved January 24, 2026, from [Link]
-
ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved January 24, 2026, from [Link]
-
PubChemLite. (n.d.). 3,7-dimethyl-1-benzofuran-2-carboxylic acid (C11H10O3). Retrieved January 24, 2026, from [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved January 24, 2026, from [Link]
-
Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved January 24, 2026, from [Link]
-
DOI. (n.d.). Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives as Carbonic Anhydrase II Inhibitors in Breast Cancer: Combining ADMET, Molecular Docking, Dynamics Simulation, DFT, and Topology Analysis. Retrieved January 24, 2026, from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved January 24, 2026, from [Link]
-
Rowan Scientific. (n.d.). pKa Prediction. Retrieved January 24, 2026, from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved January 24, 2026, from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved January 24, 2026, from [Link]
-
GitHub. (n.d.). mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2016, March 29). Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters. Retrieved January 24, 2026, from [Link]
-
Chemaxon Docs. (n.d.). Solubility Predictor. Retrieved January 24, 2026, from [Link]
-
Predictor Solubility. (n.d.). Predictor - Solubility. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved January 24, 2026, from [Link]
-
bio.tools. (n.d.). MolGpKa. Retrieved January 24, 2026, from [Link]
-
PubMed. (n.d.). Bioactive Benzofuran derivatives: A review. Retrieved January 24, 2026, from [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved January 24, 2026, from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved January 24, 2026, from [Link]
-
RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved January 24, 2026, from [Link]
-
MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved January 24, 2026, from [Link]
-
YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved January 24, 2026, from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642). Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
The Therapeutic Potential of Dimethylated Benzofurans: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold
The benzofuran nucleus, a heterocyclic scaffold abundant in nature, has long been a focal point for medicinal chemists due to its remarkable diversity of biological activities.[1][2] This guide delves into a specific and compelling subclass: dimethylated benzofurans. The strategic placement of two methyl groups on the benzofuran core can profoundly influence the molecule's physicochemical properties, target engagement, and overall therapeutic profile. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, mechanisms of action, and therapeutic relevance of these promising compounds. We will explore key examples, detail experimental protocols, and present a forward-looking perspective on the potential of dimethylated benzofurans to address unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.
The Benzofuran Core: A Foundation for Diverse Pharmacology
The benzofuran scaffold is a constituent of numerous natural and synthetic compounds exhibiting a wide array of therapeutic properties. These include anticancer, anti-inflammatory, antiviral, antimicrobial, neuroprotective, and antioxidant effects.[3][4][5] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological activity. The introduction of substituents, such as methyl groups, can significantly alter the molecule's lipophilicity, steric profile, and electronic distribution, thereby influencing its interaction with biological targets.
Dimethylated Benzofurans: Key Players and Their Therapeutic Niches
The addition of two methyl groups to the benzofuran structure has given rise to compounds with significant therapeutic potential. Here, we highlight several key examples that underscore the diverse applications of this chemical class.
Cantharidin and its Analogs: Potent Anticancer Agents Targeting Protein Phosphatase 2A
Cantharidin, a naturally occurring dimethylated benzofuran derivative, has been utilized in traditional medicine for centuries and is now a subject of intense scientific investigation for its potent anticancer properties.[6]
Chemical Structure: (3aR,4S,7R,7aS)-3a,7a-Dimethylhexahydro-4,7-epoxy[1]benzofuran-1,3-dione
Mechanism of Action: Cantharidin and its analogs exert their primary anticancer effects through the inhibition of protein phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in regulating numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[7][8] By inhibiting PP2A, cantharidin disrupts these pathways, leading to cell cycle arrest and apoptosis in cancer cells.[6]
The inhibition of the PP2A signaling pathway by cantharidin can be visualized as follows:
Caption: Inhibition of PP2A by Cantharidin disrupts normal dephosphorylation, leading to cell cycle arrest and apoptosis.
Therapeutic Relevance: Cantharidin and its synthetic analogs have demonstrated significant efficacy against a variety of cancer cell lines. Clinical trials are exploring the use of cantharidin-based therapies for conditions such as molluscum contagiosum and certain types of cancer.[9][10][11]
Quantitative Data on Anticancer Activity:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cantharidin | Huh7 (Hepatoma) | 22 (48h) | [4] |
| Cantharidin | HepG2 (Hepatoma) | > 80 (48h) | [4] |
| 5a (Cantharidinimide derivative) | HL-60 (Leukemia) | Potent | [6] |
| 5a (Cantharidinimide derivative) | Hep3B (Hepatoma) | Potent | [6] |
2,2-Dimethyl-2,3-dihydro-7-benzofuranol Derivatives: Promising Antimicrobial Agents
Derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol have emerged as a class of compounds with notable antimicrobial activity.
Therapeutic Relevance: These compounds have been synthesized and evaluated for their potential to combat various bacterial and fungal pathogens. The dimethyl substitution at the 2-position appears to be a key structural feature for their antimicrobial efficacy.
4,7-Dimethyl-2-phenylbenzofuran: A Potential Neuroprotective Agent
Research into neurodegenerative diseases like Alzheimer's has identified certain benzofuran derivatives as promising therapeutic candidates.[1][12] Among these, 4,7-dimethyl-2-phenylbenzofuran has shown potential.
Mechanism of Action: The proposed mechanism for some neuroprotective benzofurans involves the inhibition of cholinesterases and/or the modulation of β-amyloid (Aβ) aggregation.[13][14]
Therapeutic Relevance: While research is in the early stages, the ability of this compound to target key pathological pathways in Alzheimer's disease makes it a person of interest for further investigation. The dimethylation pattern on the benzene ring likely influences its ability to cross the blood-brain barrier and interact with its targets.
Experimental Protocols: A Practical Guide for the Bench Scientist
To facilitate further research and development of dimethylated benzofurans, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Dimethylated Benzofurans
The synthesis of dimethylated benzofurans can be achieved through various established organic chemistry reactions. Below are generalized workflows for the synthesis of key scaffolds.
General Workflow for 2-Arylbenzofuran Synthesis:
Caption: A three-step synthesis of 2-arylbenzofurans from substituted 2-hydroxybenzaldehydes.[13]
Synthesis of Cantharidin Analogs (General Approach):
A common strategy for synthesizing cantharidin analogs involves a Diels-Alder reaction as a key step.[15][16][17]
Protocol for the Synthesis of Cantharidinimides:
-
Add Cantharidin or a related acid anhydride to a tube containing 3 mL of dry toluene and triethylamine (TEA).[6]
-
Stir and heat the solution to approximately 200 °C for 2 hours.[6]
-
Evaporate the solvent under reduced pressure.[6]
-
Purify the resulting residue by column chromatography on silica gel, followed by recrystallization from methanol to obtain the desired cantharidinimide derivative.[6]
Biological Evaluation Assays
3.2.1. Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[8][18][19][20]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the dimethylated benzofuran compound for a specified duration (e.g., 72 hours).[8]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]
-
Incubation: Incubate the plate for 1.5 hours at 37 °C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[8]
3.2.2. Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to determine the antimicrobial activity of a compound.[21][22][23]
Protocol:
-
Media Preparation: Prepare and sterilize nutrient agar medium by autoclaving at 121°C for 15 minutes.[24]
-
Inoculation: Inoculate the sterile agar medium with the test microorganism.
-
Well Creation: Create wells in the solidified agar using a sterile cork borer.
-
Compound Application: Add a defined concentration of the dimethylated benzofuran compound (dissolved in a suitable solvent) to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours.[21]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.
3.2.3. Protein Phosphatase 2A (PP2A) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PP2A enzyme.[25][26][27][28]
Protocol:
-
Reaction Setup: In a 96-well microplate, add 50 µL of sample dilution buffer (blank), a standard PP2A inhibitor (e.g., okadaic acid), or the test compound (dimethylated benzofuran).[25]
-
Substrate and Enzyme Addition: Add 100 µL of the substrate solution (e.g., 19 mM p-nitrophenylphosphate) and 100 µL of the enzyme solution (e.g., 0.65 units of PP2A) to each well.[25]
-
Incubation: Seal the plate, mix for 1 minute, and incubate for 30 minutes at 36°C.[25]
-
Absorbance Measurement: Measure the color development at 405 nm (with a reference wavelength of 490 nm) using a microplate reader. The absorbance is proportional to the enzyme activity.[25]
Structure-Activity Relationships (SAR): Guiding Future Drug Design
Understanding the structure-activity relationships of dimethylated benzofurans is crucial for the rational design of more potent and selective therapeutic agents.[1][29]
-
Position of Methyl Groups: The specific placement of the two methyl groups on the benzofuran scaffold significantly impacts biological activity. For instance, in 4,7-dimethyl-2-phenylbenzofuran, these substitutions may enhance neuroprotective properties.
-
Substituents at Other Positions: The nature of substituents at other positions of the benzofuran ring can modulate the compound's activity. For example, the introduction of halogen atoms has been shown to increase the cytotoxicity of some benzofuran derivatives against cancer cells.[3]
-
Hybrid Molecules: The creation of hybrid molecules that combine the dimethylated benzofuran scaffold with other pharmacologically active moieties is a promising strategy for developing multi-target drugs.
Future Perspectives and Conclusion
Dimethylated benzofurans represent a rich and underexplored area of medicinal chemistry with significant therapeutic potential. The examples highlighted in this guide demonstrate their promise in oncology, infectious diseases, and neurodegeneration. Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing and screening a wider range of dimethylated benzofuran analogs to identify novel therapeutic leads.
-
Elucidating Mechanisms of Action: Conducting in-depth studies to fully understand the molecular targets and signaling pathways modulated by these compounds.
-
Optimizing Pharmacokinetic Properties: Modifying the chemical structure to improve drug-like properties such as solubility, bioavailability, and metabolic stability.
-
Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical testing to validate their safety and efficacy.
References
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
-
Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1255-1269. [Link]
-
Mountfort, K. A., Holland, P. T., & Quilliam, M. A. (2012). PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish. Toxins, 4(10), 875–894. [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Assay Development for 4-Fluoro-3-methylbenzofuran. BenchChem.
-
Osmaniye, D., Levent, S., Karaduman, A. B., Ilgın, S., Öztürk, Y., Kaplancıklı, Z. A., & Hobikoğlu, M. (2021). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Journal of research in pharmacy, 25(5), 654–660. [Link]
-
Choudhary, M. I., Aziz, S., Yousuf, S., & Atta-ur-Rahman. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. CNS & Neurological Disorders - Drug Targets, 14(4), 523–531. [Link]
-
ResearchGate. (n.d.). Schematic diagram showing PP2A and insulin signaling pathway... [Link]
-
ClinicalTrials.gov. (2010). Cantharidin-induced Skin Blister for Testing Anti-inflammatory Effects of Macrolides. ClinicalTrials.gov. [Link]
-
Li, G., Li, X., Huang, W., Li, Y., Huang, J., & She, Z. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 10(1), 58. [Link]
-
Sabharwal, A., & Sharma, A. (2023). THERAPEUTIC POTENTIAL OF BENZOFURAN". ResearchGate. [Link]
-
Zhang, L., Liu, Y., Wang, Y., Zhang, Y., & Liu, A. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1481–1492. [Link]
-
Silverstein, A. M., Barrow, C. A., & MacGurn, J. A. (2007). Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits. Proceedings of the National Academy of Sciences, 104(11), 4742–4747. [Link]
-
Dauben, W. G., Kessel, C. R., & Takemura, K. H. (1980). Simple, efficient total synthesis of cantharidin via a high-pressure Diels-Alder reaction. Journal of the American Chemical Society, 102(22), 6893–6894. [Link]
-
Vaskó, G., Pethő, D., Török, G., Tánczos, B., Hetényi, C., & Bán, L. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]
-
Ito, E., & Satake, M. (2024). A Protein Phosphatase 2A-Based Assay to Detect Okadaic Acids and Microcystins. Toxins, 16(2), 65. [Link]
-
Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096–11120. [Link]
-
Wang, Y., & Gao, S. (2018). Overview of Cantharidin and its Analogues. Current drug metabolism, 19(11), 904–910. [Link]
-
Zhang, L., Liu, Y., Wang, Y., Zhang, Y., & Liu, A. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1481–1492. [Link]
- BenchChem. (2025). The Rising Therapeutic Potential of Dibenzofuran Derivatives: An In-depth Technical Guide. BenchChem.
-
Yadav, M., Singh, R., & Kumar, A. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. [Link]
-
Al-Sammarraie, M. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Vaskó, G., Pethő, D., Török, G., Tánczos, B., Hetényi, C., & Bán, L. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]
-
Wang, X. J., Liu, T., Zhang, Y. X., Li, J., Sun, J., & Li, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27722–27740. [Link]
- Google Patents. (2016).
-
Zhang, X., Li, J., & Wang, Y. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. [Link]
-
Coloe, J., & Morrell, D. S. (2014). Cantharidin for the Treatment of Molluscum Contagiosum: A Prospective, Double-Blinded, Placebo-Controlled Trial. Pediatric Dermatology, 31(4), 454-459. [Link]
-
Vale, P., & Botana, L. M. (2020). A Protein Phosphatase 2A-Based Assay to Detect Okadaic Acids and Microcystins. Toxins, 12(11), 711. [Link]
-
ClinicalTrials.gov. (2008). Efficacy of Cantharidin in Molluscum Contagiosum. ClinicalTrials.gov. [Link]
-
Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]
-
Njardarson, J. T., & Draghici, C. (2018). On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. Bioorganic & medicinal chemistry, 26(19), 5293–5301. [Link]
-
Kulkarni, S. K., & Kunchandy, J. (1987). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 2(2), 135-138. [Link]
-
Duriancik, D. M., & Bevilacqua, A. (2015). PP2A Phosphatase as a Regulator of ROS Signaling in Plants. International journal of molecular sciences, 16(12), 29711–29725. [Link]
-
Hiremathad, A., Patil, M. R., Chethana, K. R., Chand, K., Santos, M. A., & Keri, R. S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(117), 96809–96828. [Link]
-
Carrasco-Pozo, C., Castillo, R. L., & Navarrete, P. (2020). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in pharmacology, 10, 1679. [Link]
-
Li, L., & He, S. (2014). Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology. Journal of visualized experiments : JoVE, (90), 51881. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Burgess, A., & Fattaey, A. R. (2015). PP2A as a master regulator of the cell cycle. Cell cycle, 14(21), 3377–3386. [Link]
-
Hiremathad, A., Patil, M. R., Chethana, K. R., Chand, K., Santos, M. A., & Keri, R. S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(117), 96809–96828. [Link]
-
Kim, D. S., Kim, D. H., & Kim, S. Y. (2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. Molecules, 22(2), 284. [Link]
-
Eichenfield, L. F., Siegfried, E. C., & T-Thienprasert, A. (2021). Pooled Results of Two Randomized Phase III Trials Evaluating VP-102, a Drug-Device Combination Product Containing Cantharidin 0.7% (w/v) for the Treatment of Molluscum Contagiosum. American journal of clinical dermatology, 22(2), 257–265. [Link]
-
Chen, Y. C., & Lin, Y. S. (2014). Synthesis of Canthardin Sulfanilamides and Their Acid Anhydride Analogues via a Ring-Opening Reaction of Activated Aziridines and Their Associated Pharmacological Effects. Molecules, 19(11), 17799–17816. [Link]
-
Wei, D., & O'Rourke, D. M. (2022). Targeting PP2A for cancer therapeutic modulation. Cancer Biology & Medicine, 19(10), 1367–1381. [Link]
-
Sari, A. N., & Sari, Y. (2024). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ACS chemical neuroscience. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Farkas, I., & Dombrád, A. (2021). The Protein Phosphatase PP2A Plays Multiple Roles in Plant Development by Regulation of Vesicle Traffic—Facts and Questions. International Journal of Molecular Sciences, 22(2), 975. [Link]
-
Kumar, S., & Sharma, P. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 4(2), 247-252. [Link]
-
Khandelwal, A., & Kumar, S. (2021). Cantharidin: A chemical precursor for the development of novel bioinsecticides. Journal of Applied and Natural Science, 13(4), 1319-1326. [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbcp.com [ijbcp.com]
- 6. Synthesis of Canthardin Sulfanilamides and Their Acid Anhydride Analogues via a Ring-Opening Reaction of Activated Aziridines and Their Associated Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Cantharidin and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Pooled Results of Two Randomized Phase III Trials Evaluating VP-102, a Drug-Device Combination Product Containing Cantharidin 0.7% (w/v) for the Treatment of Molluscum Contagiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease [frontiersin.org]
- 13. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]
- 16. WO2016100732A2 - Commercially viable synthesis of cantharidin and bioactive cantharidin derivatives - Google Patents [patents.google.com]
- 17. bcc.bas.bg [bcc.bas.bg]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchhub.com [researchhub.com]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 22. researchgate.net [researchgate.net]
- 23. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. ijpbs.com [ijpbs.com]
- 25. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Guide for Drug Discovery Professionals
Executive Summary
The benzofuran scaffold, a heterocyclic system composed of fused benzene and furan rings, represents a cornerstone in medicinal chemistry.[1][2] Its prevalence in a multitude of natural products and clinically approved synthetic drugs underscores its status as a "privileged scaffold."[1][3][4] This guide provides an in-depth analysis of the benzofuran core, moving from its fundamental physicochemical properties and strategic synthetic routes to its vast pharmacological applications and the nuanced structure-activity relationships that drive modern drug design. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and examine how this versatile nucleus has been engineered to produce therapies for cancer, cardiovascular disease, microbial infections, and neurodegenerative disorders.
The Strategic Value of the Benzofuran Nucleus
The benzofuran moiety is more than just a structural component; its inherent physicochemical properties make it an ideal starting point for drug design.[5] Its rigid, planar, and aromatic nature provides a well-defined conformational platform for precise interactions with biological targets. This structure facilitates key intermolecular forces such as π-π stacking with aromatic residues in enzyme active sites and receptor pockets.[6] The oxygen atom in the furan ring can act as a hydrogen bond acceptor, further anchoring the molecule to its target. These versatile features allow benzofuran derivatives to serve as effective bioisosteres for other bicyclic systems like indoles or benzothiophenes, offering a pathway to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The diverse biological activities exhibited by benzofuran derivatives are a testament to their chemical versatility. These compounds have demonstrated therapeutic potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and cardiovascular agents.[1][2][3][4][5][7] This broad spectrum of activity has cemented the benzofuran scaffold as a critical tool for medicinal chemists aiming to develop novel and effective therapeutics.[1][4]
Synthesis of the Benzofuran Core: From Classical to Catalytic
The construction of the benzofuran ring system has evolved significantly, with modern catalytic methods offering superior efficiency, functional group tolerance, and atom economy over classical approaches.[8] The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
Modern Transition-Metal-Catalyzed Strategies
Contemporary synthesis overwhelmingly relies on transition-metal catalysis, which enables the formation of the key C-C and C-O bonds under relatively mild conditions. These methods are highly valued in drug development for their modularity, allowing for the rapid generation of diverse compound libraries for screening.
A generalized workflow for modern benzofuran synthesis is depicted below. The process typically involves the strategic coupling of a phenol-based precursor with an alkyne, followed by a cyclization event to form the furan ring.
Caption: Generalized workflow for catalytic synthesis of benzofurans.
Key Catalytic Approaches:
-
Palladium-Copper Co-Catalysis (Sonogashira Coupling/Cyclization): This is arguably the most robust and widely used method. It involves a Sonogashira cross-coupling reaction between an o-halophenol (typically o-iodophenol) and a terminal alkyne.[9][10] The resulting 2-alkynylphenol intermediate undergoes a subsequent 5-endo-dig intramolecular cyclization to furnish the benzofuran ring.[10] The copper co-catalyst is critical, as it is believed to facilitate the cyclization step.[9] This method's high reliability and tolerance of diverse functional groups make it a workhorse in medicinal chemistry.[9]
-
Copper-Catalyzed Synthesis: Innovative methods utilizing copper catalysts for intramolecular O-H/C-H coupling have emerged as a powerful alternative.[9] In one such strategy, a benzothiophene derivative is subjected to copper-catalyzed intramolecular dehydrogenative coupling, where the reaction proceeds through a radical transfer and subsequent cyclization to form the benzofuran core.[9]
-
Nickel-Catalyzed Synthesis: More recently, nickel catalysis has been explored for synthesizing benzofuran derivatives.[9] These methods often proceed via a nucleophilic addition mechanism within the molecule, activated by the nickel catalyst, and can produce high yields under specific ligand and solvent conditions.[9]
Experimental Protocol: Palladium/Copper-Catalyzed Synthesis of a 2-Arylbenzofuran
This protocol describes a self-validating system for the synthesis of a 2-arylbenzofuran derivative, a common structural motif in biologically active compounds. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 2-phenylbenzo[b]furan from 2-iodophenol and phenylacetylene.
Materials:
-
2-Iodophenol (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (Anhydrous, 3.0 eq)
-
Toluene (Anhydrous, 0.2 M concentration relative to 2-iodophenol)
Methodology:
-
Inert Atmosphere Preparation (Causality: Prevents catalyst oxidation and side reactions): A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet is charged with 2-iodophenol, PdCl₂(PPh₃)₂, and CuI. The flask is evacuated and backfilled with dry nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition (Causality: Anhydrous conditions are critical for catalytic efficiency): Anhydrous toluene and triethylamine are added via syringe. Triethylamine acts as both the base to neutralize the HI formed during the reaction and as a solvent. The mixture is stirred for 10 minutes to allow for catalyst dissolution and complex formation.
-
Substrate Introduction (Causality: Slight excess of alkyne ensures complete consumption of the limiting iodophenol): Phenylacetylene is added dropwise via syringe. The reaction mixture is then heated to 80°C.
-
Reaction Monitoring (Causality: Ensures reaction completion and prevents degradation from prolonged heating): The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the 2-iodophenol spot indicates the reaction is complete (typically 4-6 hours).
-
Workup and Quenching (Causality: Removes catalyst residues and inorganic salts): Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove precipitated salts and catalyst residues. The filtrate is washed sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and brine.
-
Purification (Causality: Isolates the target compound from byproducts): The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzo[b]furan.
The Pharmacological Breadth of the Benzofuran Scaffold
The benzofuran nucleus is a privileged pharmacophore, forming the core of numerous compounds with a wide range of biological activities.[1][3][9]
Anticancer Activity
Benzofuran derivatives have shown significant potential as anticancer agents, acting on various targets.[1][7][11]
-
Tubulin Polymerization Inhibitors: Some derivatives, like BNC105, act as potent tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[6] Compound 6a (a BNC105 precursor) demonstrated up to 10-fold higher antiproliferative activity than the well-known agent Combretastatin-A4 in several cancer cell lines.[6]
-
Kinase Inhibitors: The scaffold has been incorporated into molecules designed to inhibit protein kinases, which are critical regulators of cell growth and proliferation.
-
Fused Systems: Fusing the benzofuran core with other heterocyclic systems, such as quinazolinone or imidazole, has yielded potent anticancer agents.[1] This strategy leverages the biological activities of both scaffolds to create hybrid molecules with enhanced efficacy.[1]
Cardiovascular Applications
Several clinically successful drugs feature the benzofuran core, particularly in the cardiovascular field.[9]
-
Antiarrhythmics: Amiodarone and its derivative Dronedarone are potent multi-ion channel blockers used to treat cardiac arrhythmias.[3][6][9] Amiodarone inhibits sodium and potassium channels, slowing cardiac conduction and prolonging the action potential duration.[3]
-
Uricosuric Agents: Benzbromarone is used in the treatment of gout. It inhibits the renal tubular reabsorption of uric acid, thereby increasing its excretion.[9]
-
Antihypertensives: Saprisartan is an angiotensin II receptor antagonist that contains a benzofuran moiety and is used to manage high blood pressure.[9]
Antimicrobial and Antifungal Agents
The benzofuran scaffold is a promising backbone for the development of new antimicrobial agents to combat drug resistance.[4]
-
Antibacterial Activity: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The natural product dehydro-viniferin, for example, is effective against Listeria monocytogenes by causing membrane depolarization and loss of integrity.[10]
-
Antifungal Activity: Certain benzofuran-5-ol scaffolds have been identified as promising leads for developing new antifungal drugs.[4]
Neurodegenerative Diseases
In the context of Alzheimer's disease, benzofuran derivatives have been designed as inhibitors of cholinesterases (ChE), the enzymes responsible for breaking down the neurotransmitter acetylcholine.[5]
-
Selective Butyrylcholinesterase (BChE) Inhibitors: Many 2-arylbenzofuran derivatives have been found to be potent and selective inhibitors of BChE, which plays a significant role in acetylcholine hydrolysis in the later stages of Alzheimer's disease.[5]
Summary of Key Benzofuran Derivatives and Their Activities
| Compound/Class | Biological Target/Activity | Therapeutic Area |
| Amiodarone/Dronedarone | Multi-ion channel blocker | Cardiology (Antiarrhythmic)[3][9] |
| Benzbromarone | Uric acid transporter inhibitor | Rheumatology (Gout)[9] |
| Saprisartan | Angiotensin II receptor antagonist | Cardiology (Antihypertensive)[9] |
| BNC105 | Tubulin polymerization inhibitor | Oncology (Anticancer)[6] |
| 2-Arylbenzofurans | Butyrylcholinesterase (BChE) inhibitor | Neurology (Alzheimer's Disease)[5] |
| Benzofuran-5-ols | Antifungal activity | Infectious Disease[4] |
| Dehydro-viniferin | Bacterial membrane disruption | Infectious Disease (Antibacterial)[10] |
| Moracin D | Anti-inflammatory, Antioxidant | General Health[6] |
Decoding the Structure-Activity Relationship (SAR)
Optimizing the therapeutic potential of the benzofuran scaffold requires a deep understanding of its structure-activity relationship (SAR). The substitution pattern around the core nucleus dictates the molecule's potency, selectivity, and pharmacokinetic properties.
Caption: Key Structure-Activity Relationship hotspots on the benzofuran scaffold.
Key SAR Insights:
-
Position 2: This is a critical position for modulating biological activity. The introduction of aryl or heterocyclic substituents at C-2 often has a profound impact on potency.[3] For example, in anticancer compounds, an ester group at C-2 can be a key determinant of cytotoxic activity.[3]
-
Position 3: Substitution at C-3 can also fine-tune activity. In some anticancer series, a methyl group at this position was found to be more potent than an unsubstituted analogue.[6]
-
Benzene Ring (Positions 4, 5, 6, 7): Modifications on the benzene portion of the scaffold are crucial for optimizing physicochemical properties.
-
Position 5: The introduction of hydroxyl, halogen, or amino groups at C-5 is closely related to the antibacterial activity of benzofurans.[3]
-
Position 7: This position can be critical for selectivity. In the development of cholinesterase inhibitors, placing a bromine atom at C-7 was found to be a key factor for potent BChE inhibition.[5] Conversely, in one anticancer series, a methoxy group at C-7 led to lower activity compared to substitution at C-6.[6]
-
Future Perspectives and Challenges
The benzofuran scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on several key areas:
-
Novel Synthetic Methodologies: The development of greener, more efficient synthetic routes, including C-H activation and flow chemistry, will accelerate the discovery process.[8][9]
-
Exploring New Biological Space: While well-established in many therapeutic areas, applying the benzofuran scaffold to novel targets, such as in protein-protein interaction modulation or as components of PROTACs (PROteolysis TArgeting Chimeras), holds significant promise.
-
Overcoming Liabilities: A key challenge is mitigating off-target effects and toxicity. For instance, the clinical use of the β-blocker Bufuralol, a benzofuran derivative, was hampered by hepatic toxicity.[6] Future designs must incorporate strategies to minimize metabolic liabilities and improve safety profiles.
The enduring legacy and continued evolution of benzofuran-based medicinal chemistry highlight its remarkable capacity for structural and functional diversification. It is a scaffold that has not only shaped the current pharmaceutical landscape but will undoubtedly continue to be a source of innovative medicines for years to come.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Available at: [Link]
-
Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]
-
Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Bentham Science Publishers. Available at: [Link]
-
Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. Available at: [Link]
-
Clinically approved drugs containing the benzofuran scaffold. ResearchGate. Available at: [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents [mdpi.com]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bepls.com [bepls.com]
- 11. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Perkin Rearrangement: A Modern Approach to the Synthesis of Benzofuran Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, natural products, and advanced materials.[1] Its synthesis has been a subject of intense research, with the Perkin rearrangement representing a historically significant and powerful method for its construction. First reported by William Henry Perkin in 1870, this reaction provides a direct route to valuable benzofuran-2-carboxylic acids from readily accessible coumarin precursors.[2][3] This application note provides an in-depth analysis of the Perkin rearrangement, distinguishing it from the classic Perkin reaction, elucidating its mechanism, and presenting a detailed, field-proven protocol for its modern application. We focus on a microwave-assisted methodology that dramatically enhances reaction efficiency, reducing synthesis times from hours to mere minutes, a critical advantage in fast-paced research and development environments.[3]
Introduction: The Strategic Importance of the Perkin Rearrangement
Benzofuran derivatives are cornerstones in medicinal chemistry, forming the core structure of drugs used to treat a wide array of conditions, including cancer and central nervous system disorders.[3][4] The synthesis of these complex molecules requires robust and efficient chemical transformations. The Perkin rearrangement, specifically the coumarin-benzofuran ring contraction, offers a unique and elegant solution.[2]
It is crucial to distinguish the Perkin rearrangement from the more commonly known Perkin reaction . The latter is a condensation reaction between an aromatic aldehyde and an acid anhydride to form α,β-unsaturated carboxylic acids (e.g., cinnamic acid) or, in specific cases, coumarins.[5][6] In contrast, the Perkin rearrangement begins with a halogenated coumarin, which, under basic conditions, undergoes a fascinating ring-opening and recyclization cascade to yield a benzofuran.[3] This guide focuses exclusively on this powerful rearrangement.
Reaction Mechanism: A Stepwise Deconstruction
The trustworthiness of a protocol is rooted in a deep understanding of its underlying mechanism. The Perkin rearrangement proceeds through a well-elucidated, base-catalyzed pathway.[3][7] The entire process is a testament to the predictable reactivity of functional groups when subjected to the right conditions.
The key mechanistic steps are as follows:
-
Lactone Ring Fission: The reaction initiates with a nucleophilic attack by a hydroxide ion on the carbonyl carbon of the 3-halocoumarin's lactone ring. This is the critical ring-opening step.[7]
-
Intermediate Formation: This fission generates a dianionic intermediate of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[3] This intermediate contains both a phenoxide and a carboxylate anion, setting the stage for the subsequent cyclization.
-
Intramolecular Cyclization: The newly formed phenoxide anion acts as an intramolecular nucleophile, attacking the carbon atom of the vinyl halide. This step, a vinylic nucleophilic substitution, forms the five-membered furan ring characteristic of the benzofuran core.[3]
-
Protonation: Upon acidic workup, the carboxylate is protonated, yielding the final product: a stable benzofuran-2-carboxylic acid.
Caption: Figure 1: Mechanism of the Perkin Rearrangement.
Experimental Protocol: Microwave-Assisted Synthesis
Traditional protocols for the Perkin rearrangement require prolonged heating under reflux for several hours.[3] Modern advancements, particularly the use of microwave irradiation, have revolutionized this process. Microwave heating provides rapid, uniform, and efficient energy transfer to the polar reaction medium, drastically reducing reaction times and often improving yields.[8] The following protocol is based on a validated, high-yield microwave-assisted procedure.[3]
Materials and Equipment
-
Reagents:
-
Substituted 3-bromocoumarin (1.0 mmol)
-
Sodium hydroxide (NaOH), pellets (3.0 mmol)
-
Ethanol (EtOH), 200 proof
-
Hydrochloric acid (HCl), 2M solution
-
Deionized water
-
Celpure® P65 or equivalent filter aid
-
-
Equipment:
-
Microwave reactor (e.g., CEM Discover) with 10 mL pressure-rated vials
-
Magnetic stir bars
-
Standard laboratory glassware (beakers, Erlenmeyer flasks)
-
Hirsch funnel or Büchner funnel for vacuum filtration
-
pH paper or pH meter
-
Rotary evaporator
-
Step-by-Step Procedure
-
Reactor Setup: Place a magnetic stir bar into a 10 mL microwave reactor vial. Add the desired 3-bromocoumarin (1.0 mmol, 1.0 eq) and 4 mL of ethanol.
-
Base Addition: Add sodium hydroxide pellets (3.0 mmol, 3.0 eq) to the vial.
-
Causality Note: A stoichiometric excess of a strong base like NaOH is crucial to drive the initial, and often rate-limiting, lactone ring-opening step to completion.[9]
-
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at 300W for 5 minutes with a target temperature of 79°C.[3]
-
Expertise Note: The power should be set to ramp to the target temperature as quickly as possible and then hold. The combination of a polar solvent (ethanol) and ionic reagents makes this reaction highly receptive to microwave energy.
-
-
Reaction Quenching & Workup: After the irradiation is complete, allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood.
-
Filtration: Filter the reaction mixture through a small plug of Celpure® P65 to remove any insoluble inorganic salts, washing with a small amount of ethanol.
-
Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator to remove the ethanol.
-
Precipitation: Dissolve the resulting residue in approximately 10 mL of warm deionized water. While stirring, slowly add 2M HCl dropwise until the solution is acidic (pH ≈ 2). The benzofuran-2-carboxylic acid product will precipitate as a solid.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts. Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.
Caption: Figure 2: Experimental Workflow.
Data Presentation & Optimization
The microwave-assisted Perkin rearrangement has been shown to be highly effective for a variety of substituted 3-bromocoumarins, consistently providing high yields in a fraction of the time required by conventional methods.[3]
| Entry | Substituent on Coumarin | Product | Reaction Time (Microwave) | Yield (%) |
| 1 | H | Benzofuran-2-carboxylic acid | 5 min | 98 |
| 2 | 6-Chloro | 6-Chlorobenzofuran-2-carboxylic acid | 5 min | 99 |
| 3 | 6-Bromo | 6-Bromobenzofuran-2-carboxylic acid | 5 min | 97 |
| 4 | 6-Methyl | 6-Methylbenzofuran-2-carboxylic acid | 5 min | 99 |
| Table 1: Representative yields for the microwave-assisted Perkin rearrangement of various 3-bromocoumarins. Data sourced from Marriott, K. C., et al. (2012).[3] |
Conclusion
The Perkin rearrangement is a powerful and reliable method for the synthesis of benzofuran-2-carboxylic acids, which are highly sought-after intermediates in drug discovery. By leveraging modern microwave technology, this historic reaction is transformed into an exceptionally rapid and efficient process. The protocol detailed herein is robust, scalable, and validated, offering researchers a trustworthy method to accelerate their synthetic campaigns. This expedited approach allows for the rapid generation of diverse benzofuran libraries, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents.
References
- Title: Perkin Reaction Mechanism Source: Sathee NEET - IIT Kanpur URL
-
Title: Perkin rearrangement Source: Wikipedia URL: [Link]
-
Title: Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips Source: Vedantu URL: [Link]
-
Title: Perkin reaction.pdf Source: Slideshare URL: [Link]
-
Title: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction Source: PubMed Central (PMC) URL: [Link]
-
Title: Perkin Reaction - Online Organic Chemistry Tutor Source: Online Organic Chemistry Tutor URL: [Link]
-
Title: Perkin Reaction Mechanism Source: BYJU'S URL: [Link]
-
Title: Chemistry Perkin Reaction Mechanism Source: sathee jee URL: [Link]
-
Title: Perkin Reaction Source: J&K Scientific LLC URL: [Link]
-
Title: Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement Source: ResearchGate URL: [Link]
-
Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL: [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive NMR Analysis of 3,7-Dimethyl-benzofuran-2-carboxylic acid
Abstract
This document provides a detailed guide to the structural elucidation of 3,7-dimethyl-benzofuran-2-carboxylic acid using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a logical workflow, from fundamental 1D ¹H and ¹³C NMR to advanced 2D experiments such as COSY, HSQC, HMBC, and NOESY. The causality behind experimental choices is explained, and step-by-step protocols are provided to ensure reproducible and accurate results. This guide is intended for researchers in organic synthesis, medicinal chemistry, and analytical sciences who require definitive structural characterization of complex small molecules.
Introduction and Core Principles
3,7-Dimethyl-benzofuran-2-carboxylic acid is a heterocyclic aromatic compound.[1][2] The benzofuran scaffold is a common motif in natural products and pharmacologically active molecules.[3][4] Accurate and unambiguous structural confirmation is paramount for its use in research and development. NMR spectroscopy stands as the most powerful tool for determining the precise atomic connectivity and spatial arrangement of such molecules in solution.
This guide will leverage a multi-faceted NMR approach to overcome the challenges of assigning closely resonating aromatic protons and unambiguously placing the two methyl substituents on the benzofuran core. The core principles we will employ include:
-
Chemical Shift (δ): The resonance frequency of a nucleus relative to a standard, which provides information about its chemical environment.
-
Spin-Spin Coupling (J-coupling): The interaction between neighboring nuclear spins, which reveals through-bond connectivity.
-
Heteronuclear Correlation: The correlation between different types of nuclei (e.g., ¹H and ¹³C) to map direct and long-range connectivities.
-
Nuclear Overhauser Effect (NOE): The through-space interaction between nuclei that are in close spatial proximity (< 5 Å), which is critical for determining stereochemistry and regiochemistry.[5][6]
Molecular Structure and Atom Numbering
For clarity throughout this note, the following atom numbering scheme will be used for 3,7-Dimethyl-benzofuran-2-carboxylic acid.
Caption: Structure of 3,7-Dimethyl-benzofuran-2-carboxylic acid with atom numbering.
Experimental Protocols
A systematic approach involving 1D and 2D NMR experiments is essential for complete structural assignment.
Protocol 1: Sample Preparation
The choice of solvent is critical, especially due to the acidic carboxylic proton.
-
Weighing: Accurately weigh 5-10 mg of 3,7-Dimethyl-benzofuran-2-carboxylic acid.
-
Solvent Selection:
-
Primary Choice (Aprotic): Use 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the acid and slows the exchange rate of the carboxylic acid proton, often allowing it to be observed as a distinct, albeit broad, signal.[7]
-
Alternative (Aprotic): Deuterated chloroform (CDCl₃) can also be used. The carboxylic acid proton may be very broad or exchange with trace amounts of water.[8]
-
-
Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to deuterated solvents by the manufacturer and serves as the 0 ppm reference.
Protocol 2: 1D NMR Data Acquisition
-
¹H NMR Spectrum:
-
Objective: To identify all proton environments and their couplings.
-
Steps:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard 1D proton spectrum. A spectral width of -2 to 14 ppm is recommended to ensure the acidic proton is captured. The acidic proton of carboxylic acids typically appears at a highly deshielded chemical shift, often between 10-13 ppm.[9]
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate all signals to determine the relative number of protons in each environment.
-
-
-
¹³C{¹H} NMR Spectrum:
-
Objective: To identify all unique carbon environments.
-
Steps:
-
Use a standard pulse program for a proton-decoupled ¹³C spectrum. This removes C-H splitting and provides a single peak for each unique carbon.
-
Set the spectral width to cover a range of 0 to 200 ppm. The carboxyl carbon is expected in the 165-185 ppm region.[10]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Process the data similarly to the ¹H spectrum.
-
-
-
DEPT-135 Spectrum:
-
Objective: To differentiate between CH, CH₂, and CH₃ carbons.
-
Steps:
-
Run a DEPT-135 pulse sequence.
-
In the resulting spectrum:
-
CH₃ and CH signals will appear as positive peaks.
-
CH₂ signals will appear as negative peaks.
-
Quaternary carbons (including C=O) will be absent.[11]
-
-
This experiment is crucial for confirming the methyl groups and the aromatic CH groups.
-
-
Protocol 3: 2D NMR Data Acquisition
Caption: Workflow for the comprehensive NMR analysis of the target molecule.
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Objective: To identify protons that are coupled to each other (typically 2-3 bonds apart).
-
Protocol: Acquire a standard 2D COSY spectrum. The resulting spectrum will show diagonal peaks corresponding to the 1D ¹H spectrum and cross-peaks connecting coupled protons. This will be vital for tracing the connectivity of the three adjacent aromatic protons (H4, H5, H6).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify which protons are directly attached to which carbons.
-
Protocol: Acquire a 2D HSQC spectrum. Cross-peaks will appear only between carbons and their directly bonded protons. This allows for the unambiguous assignment of protonated carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons.
-
Protocol: Acquire a 2D HMBC spectrum. This experiment is arguably the most important for assembling the molecular skeleton, as it reveals correlations between protons and non-protonated (quaternary) carbons. Key expected correlations will be from the methyl protons to their neighboring carbons.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Objective: To identify protons that are close to each other in space, regardless of their bonding.
-
Protocol: Acquire a 2D NOESY spectrum with a suitable mixing time (e.g., 500-800 ms for small molecules). Cross-peaks indicate spatial proximity. This experiment is the definitive method to confirm the placement of the C7-methyl group (C10) by observing its correlation to H6, and the C3-methyl group (C9) by its correlation to H4.[12]
-
Predicted Data and Interpretation
The following tables summarize the expected NMR data based on the structure and known chemical shift trends for benzofurans and carboxylic acids.[3][13]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| COOH | 12.0 - 13.5 | br s | - | Acidic proton, broad due to exchange.[8] |
| H4 | 7.3 - 7.5 | d | J ≈ 7.5 - 8.0 | Ortho-coupled to H5. |
| H5 | 7.1 - 7.3 | t | J ≈ 7.5 - 8.0 | Coupled to both H4 and H6. |
| H6 | 7.4 - 7.6 | d | J ≈ 7.5 - 8.0 | Ortho-coupled to H5. |
| C9-H₃ (3-Me) | 2.4 - 2.6 | s | - | Methyl group on furan ring. |
| C10-H₃ (7-Me) | 2.5 - 2.7 | s | - | Methyl group on benzene ring. |
Table 2: Predicted ¹³C NMR & DEPT-135 Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Signal | Rationale |
| C8 (COOH) | 165 - 175 | Absent | Carboxyl carbon.[9] |
| C2 | 145 - 150 | Absent | Quaternary, attached to O and COOH. |
| C3 | 115 - 125 | Absent | Quaternary, attached to methyl group. |
| C3a | 128 - 132 | Absent | Quaternary, ring fusion. |
| C4 | 123 - 127 | Positive (CH) | Aromatic methine. |
| C5 | 125 - 129 | Positive (CH) | Aromatic methine. |
| C6 | 120 - 124 | Positive (CH) | Aromatic methine. |
| C7 | 128 - 132 | Absent | Quaternary, attached to methyl group. |
| C7a | 152 - 156 | Absent | Quaternary, ring fusion, attached to O. |
| C9 (3-Me) | 10 - 15 | Positive (CH₃) | Methyl group. |
| C10 (7-Me) | 15 - 20 | Positive (CH₃) | Methyl group. |
Analysis of 2D Spectra
-
COSY: Expect strong cross-peaks connecting H4↔H5 and H5↔H6, confirming the three-proton aromatic spin system.
-
HSQC: This will directly link the ¹H signals for H4, H5, and H6 to their corresponding ¹³C signals (C4, C5, C6) and the methyl proton signals to their carbon signals (C9, C10).
-
HMBC: This is the key to the final structure. Look for these critical correlations:
-
C9-H₃ (3-Me) → C2, C3, C3a: Confirms the position of the methyl group at C3.
-
C10-H₃ (7-Me) → C6, C7, C7a: Confirms the position of the methyl group at C7.
-
H4 → C3, C5, C3a: Confirms the connectivity of the benzene ring.
-
H6 → C7, C5, C7a: Further confirms the benzene ring structure.
-
-
NOESY: This provides the definitive spatial proof.
-
A cross-peak between the C9-H₃ protons and H4 will be observed.
-
A cross-peak between the C10-H₃ protons and H6 will be observed. These two correlations unambiguously confirm the regiochemistry of the methyl substituents.
-
Conclusion
By systematically applying a combination of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of 3,7-Dimethyl-benzofuran-2-carboxylic acid can be achieved. The workflow presented here—from sample preparation through advanced 2D correlation spectroscopy—provides a robust and self-validating system. The HMBC experiment is critical for assembling the carbon skeleton, while the NOESY experiment provides definitive proof of the substituent regiochemistry. This comprehensive approach ensures the highest level of scientific integrity for the characterization of novel or synthesized small molecules.
References
-
PubChem. Benzofuran-2-carboxylic acid. [Link]
-
University of Calgary. NOESY and ROESY. [Link]
-
Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
PubChemLite. 3,7-dimethyl-1-benzofuran-2-carboxylic acid (C11H10O3). [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
-
JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
ResearchGate. COSY spectrum of an isolated mixture of compounds 4a and 5a in DMSO-d6.... [Link]
-
Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]
- Asiri, A. M., et al. (2015). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules.
- Khan, I., & Ali, S. (2018).
Sources
- 1. 3,7-dimethyl-1-benzofuran-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - 3,7-dimethyl-1-benzofuran-2-carboxylic acid (C11H10O3) [pubchemlite.lcsb.uni.lu]
- 3. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 9. myneni.princeton.edu [myneni.princeton.edu]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
Application Note: Advanced Mass Spectrometry Techniques for the Structural Characterization and Analysis of Benzofuran Compounds
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in medicinal chemistry and natural product research.[1][2] Derivatives of this scaffold are pervasive in nature, being isolated from plant families such as Asteraceae, and form the structural basis for numerous compounds with a wide spectrum of pharmacological activities.[3] These activities include anti-tumor, antibacterial, antioxidant, anti-inflammatory, and neuroprotective properties, making them highly valuable in drug discovery and development.[3][4][5]
Given their structural diversity and therapeutic potential, the unambiguous characterization of benzofuran derivatives is paramount. Mass spectrometry (MS) has emerged as an indispensable analytical tool, providing profound insights into their molecular weight, elemental composition, structure, and quantity. This application note provides a comprehensive guide to leveraging key mass spectrometry techniques—namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the robust characterization of these vital compounds. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and explain the interpretation of resulting data.
Foundational Strategy: Selecting the Appropriate Ionization Technique
The first and most critical decision in the mass spectrometric analysis of a benzofuran derivative is the choice of ionization method, which is intrinsically linked to the sample introduction technique (Gas or Liquid Chromatography). The physicochemical properties of the analyte—volatility, thermal stability, and polarity—dictate this choice.
-
Electron Ionization (EI): A hard ionization technique used in GC-MS. High-energy electrons bombard the analyte, causing extensive and reproducible fragmentation. This is ideal for volatile and thermally stable benzofurans. The resulting mass spectra are rich in structural information and can be matched against established libraries like the NIST database for rapid identification.[6] However, the molecular ion may be weak or absent in some cases.[7]
-
Electrospray Ionization (ESI): A soft ionization technique used in LC-MS. It generates ions from solution with minimal fragmentation, typically producing protonated molecules ([M+H]⁺) or other adducts.[8] ESI is the method of choice for polar, non-volatile, and thermally labile benzofuran derivatives, including many complex natural products and pharmaceutical agents.[9] It preserves the crucial molecular weight information, which can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS).
The following decision tree illustrates a logical approach to selecting the right technique.
Caption: Workflow for selecting the optimal MS technique.
GC-MS with Electron Ionization: Profiling and Identification
GC-MS is a powerful technique for the analysis of less polar, volatile benzofurans, often employed in phytochemical and environmental analysis.[10]
Causality of Fragmentation
Upon entering the EI source (typically at 70 eV), the benzofuran molecule is ionized, and the resulting high-energy molecular ion radical (M⁺•) undergoes predictable fragmentation to dissipate excess energy. The stable aromatic system of the benzofuran ring dictates the fragmentation pathways. For the parent benzofuran (C₈H₆O, MW: 118.13), the NIST reference spectrum shows a prominent molecular ion, followed by characteristic losses.[6]
-
Loss of CO: A retro-Diels-Alder-type reaction can lead to the expulsion of a carbon monoxide molecule, resulting in an ion at m/z 90.
-
Loss of CHO: Cleavage of the furan ring can result in the loss of a formyl radical, producing a stable phenyl cation or related structures at m/z 89.
Substituents on the benzofuran skeleton will direct fragmentation. For instance, alkyl chains will undergo typical benzylic cleavage, while other functional groups will produce their own characteristic fragment ions.[11]
Caption: Common EI fragmentation pathways for the benzofuran core.
Protocol: GC-MS Screening of Benzofuran Derivatives in a Plant Extract
This protocol provides a general framework for the untargeted analysis of volatile compounds.
-
Sample Preparation: a. Homogenize 1 g of dried plant material into a fine powder. b. Perform a solvent extraction using 10 mL of methanol or ethyl acetate. Sonicate for 20 minutes. c. Centrifuge the sample at 4000 rpm for 10 minutes. d. Carefully transfer the supernatant to a new vial. If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent (e.g., hexane). e. Filter the final extract through a 0.22 µm syringe filter into a GC vial.
-
GC-MS Instrumentation and Parameters: a. System: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.[5] b. Injector: Splitless mode, 250°C. c. Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). d. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. e. Oven Program: Initial temperature of 60°C, hold for 2 min. Ramp to 280°C at 10°C/min. Hold at 280°C for 5 min. f. MS Parameters:
- Ion Source: Electron Ionization (EI).
- Source Temperature: 230°C.
- Electron Energy: 70 eV.
- Scan Range: m/z 40-550.
-
Data Analysis: a. Process the chromatogram to identify individual peaks. b. For each peak, compare the acquired mass spectrum against the NIST/Wiley library for tentative identification. c. Confirm identifications by comparing retention times and mass spectra with authentic standards where available.
LC-MS/MS with ESI: Unraveling Complex Structures
For the majority of modern drug candidates and complex natural products, which are often larger, more polar, and less stable, LC-MS/MS is the definitive analytical choice.[1][8]
The Power of Soft Ionization and Tandem MS
ESI allows for the gentle transfer of the intact benzofuran derivative from solution into the gas phase, primarily as a protonated molecule [M+H]⁺.[8] This ion, which carries the all-important molecular weight information, is then isolated in the first stage of the mass spectrometer (e.g., a quadrupole). In the second stage (the collision cell), it is fragmented in a controlled manner by collision-induced dissociation (CID) with an inert gas. The resulting product ions are analyzed in the third stage, providing a fragmentation "fingerprint" that is directly tied to a specific parent molecule.
Characteristic ESI-MS/MS Fragmentation
The fragmentation of protonated benzofurans under CID is mechanism-driven and highly informative. Unlike the radical-driven reactions in EI, these are even-electron fragmentations. Studies on benzofuran neolignans and other derivatives have revealed common fragmentation pathways.[8][9]
-
Neutral Losses: The most common pathways involve the loss of small, stable neutral molecules from the substituent groups. For example, a methoxy group can lead to the loss of methanol (CH₃OH, -32 Da), and a hydroxyl group can result in the loss of water (H₂O, -18 Da).[9]
-
Ring Cleavages: Successive losses of carbon monoxide (-28 Da) can occur from the heterocyclic or other carbonyl-containing parts of the molecule.[8]
-
Diagnostic Ions: Specific functional groups or structural motifs give rise to diagnostic product ions that can be used to identify a class of compounds or pinpoint the location of substituents.[8]
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
The use of high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers is crucial for confident structural elucidation.[12][13] HRMS provides highly accurate mass measurements (typically < 5 ppm error), which allows for the determination of the elemental formula of both the parent ion and its fragments. This capability is indispensable when distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).
| Parameter | Theoretical Value (C₁₅H₁₂O₄) | Measured Value | Mass Error (ppm) |
| Parent Ion [M+H]⁺ | 257.08083 | 257.0811 | 1.05 |
| Fragment Ion [M+H-CH₃OH]⁺ | 225.05463 | 225.0549 | 1.20 |
Table 1: Example of HRMS data for confirming the elemental composition of a hypothetical methoxy-substituted benzofuran derivative.
Protocol: LC-MS/MS Characterization of a Novel Benzofuran Drug Candidate
-
Sample Preparation: a. Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution. b. Perform serial dilutions to create working solutions. For initial characterization, a concentration of 1 µg/mL is often appropriate. c. The final sample for injection should be prepared in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
-
LC-MS/MS Instrumentation and Parameters: a. System: HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).[8] b. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). c. Mobile Phase A: Water + 0.1% Formic Acid. d. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. e. Gradient: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to initial conditions and equilibrate for 3 minutes. f. Flow Rate: 0.4 mL/min. g. Column Temperature: 40°C. h. MS Parameters (Positive ESI Mode):
- Capillary Voltage: 3.0 - 4.0 kV.[8]
- Source Temperature: 150°C.[8]
- Desolvation Gas Flow: 8-12 L/min.
- MS1 Scan: Full scan from m/z 100-1000 to identify the [M+H]⁺ ion.
- MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion for fragmentation. Perform acquisitions at varying collision energies (e.g., a ramp from 10-40 eV) to observe the full range of fragment ions.
-
Data Analysis and Structure Elucidation Workflow: a. Determine the accurate mass of the parent ion from the MS1 spectrum and use it to calculate the elemental formula. b. Analyze the MS2 spectrum to identify key fragment ions and neutral losses. c. Propose fragmentation pathways that are chemically plausible and consistent with the observed data. d. Use this information to confirm the proposed structure of the novel compound.
Caption: A typical workflow for characterizing novel benzofurans using LC-HRMS/MS.
Summary
Mass spectrometry is an exceptionally versatile and powerful platform for the analysis of benzofuran compounds. The strategic selection of the appropriate technique is fundamental to achieving analytical success.
-
GC-MS with EI is the gold standard for volatile, thermally stable benzofurans, offering rich, library-searchable fragmentation data for rapid identification.
-
LC-MS/MS with ESI , particularly when coupled with high-resolution analyzers, provides the definitive toolkit for characterizing the complex, polar, and labile benzofuran derivatives that are most relevant to modern drug discovery. It enables confident determination of elemental composition and detailed structural elucidation through controlled fragmentation experiments.
By understanding the principles behind each technique and applying the robust protocols outlined in this note, researchers can effectively characterize and quantify benzofuran compounds, accelerating their research and development efforts.
References
-
Dias, H. J., Baguenard, M., Crevelin, E. J., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(12), 1215-1226. [Link]
-
Aslam, J., Akhtar, M. F., & Asghar, K. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. ResearchGate. [Link]
-
ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Begala, M., Tocco, G., Meli, G., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [Link]
-
Dias, H. J., Baguenard, M., Crevelin, E. J., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Serrano, E., D'Amico, M., et al. (2023). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]
-
Scarfe, G. B., Wright, A. D., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. [Link]
-
NIST. (n.d.). Benzofuran. NIST WebBook. [Link]
-
Wu, Z. J., Han, D., Chen, X. Z., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(8), 1211-1215. [Link]
-
Korfmacher, W. A., Veals, J., et al. (1998). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. [Link]
-
Canadian Science Publishing. (n.d.). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry. [Link]
-
Yadav, M., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Liu, Y., Zhang, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC. [Link]
-
Gaillard, V., & Junot, C. (2015). High resolution mass spectrometry for structural identification of metabolites in metabolomics. ResearchGate. [Link]
-
Yadav, M., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. [Link]
-
ResearchGate. (n.d.). Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. ResearchGate. [Link]
-
Welter, J., Brandt, S., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. Analytical and Bioanalytical Chemistry. [Link]
-
Heravi, M. M., Zadsirjan, V., et al. (2016). Total synthesis of natural products containing benzofuran rings. Semantic Scholar. [Link]
-
Dias, H. J., Vieira, T. M., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]
-
Shi, Y., Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. [Link]
-
Wei, H., Tymiak, A. A., & Chen, G. (2013). High-resolution MS for structural characterization of protein therapeutics: advances and future directions. PubMed. [Link]
Sources
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzofuran [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-resolution MS for structural characterization of protein therapeutics: advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the 3,7-Dimethyl-benzofuran-2-carboxylic Acid Scaffold
Introduction: The Benzofuran Core in Modern Drug Discovery
The benzofuran scaffold is a privileged heterocyclic motif integral to a multitude of natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for developing therapeutic agents across diverse disease areas, including cancer, microbial infections, and central nervous system disorders.[3] Molecules incorporating this core, such as the antiarrhythmic drug Amiodarone, demonstrate its profound impact on medicinal chemistry. The strategic functionalization of a substituted benzofuran, such as 3,7-Dimethyl-benzofuran-2-carboxylic acid, allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a molecule's pharmacological profile.
This guide provides an in-depth analysis and detailed protocols for the targeted modification of the 3,7-Dimethyl-benzofuran-2-carboxylic acid ring system. We will explore the inherent reactivity of this scaffold and delineate methodologies for functionalization at the benzene ring and modification of the C2-carboxylic acid substituent. The protocols described herein are designed to be robust and reproducible, providing researchers in drug development with a practical toolkit for generating novel benzofuran derivatives.
Chapter 1: Understanding the Reactivity of the Scaffold
The feasibility and regioselectivity of functionalization reactions on the 3,7-Dimethyl-benzofuran-2-carboxylic acid core are governed by the interplay of the electronic effects of its three substituents. A clear understanding of these influences is critical for predictive synthesis design.
-
3-Methyl and 7-Methyl Groups: These alkyl groups are electron-donating via hyperconjugation and a weak inductive effect. They act as activating groups, increasing the electron density of the benzofuran ring system and making it more susceptible to electrophilic attack. The 7-methyl group will primarily direct incoming electrophiles to the C6 and C4 positions (ortho and para, respectively).
-
2-Carboxylic Acid Group: This group is strongly electron-withdrawing and deactivating, primarily influencing the furan portion of the scaffold. It significantly reduces the nucleophilicity of the furan ring, making direct electrophilic substitution on this moiety challenging. Its presence effectively "blocks" the highly reactive C2 position.[2]
-
Fused Furan Ring: The oxygen atom of the furan ring is a strong electron-donating group by resonance, which strongly activates the benzene portion of the molecule, particularly at the C4 and C6 positions.
Net Effect: The combined influence of these groups directs electrophilic aromatic substitution preferentially to the C4 and C6 positions of the benzene ring. The C4 position is often favored due to reduced steric hindrance from the adjacent 3-methyl group compared to the C6 position, which is sterically encumbered by the 7-methyl group.
Caption: Structure and reactivity map of the benzofuran core.
Chapter 2: Electrophilic Aromatic Substitution on the Benzene Ring
Harnessing the intrinsic reactivity of the benzene moiety is the most direct approach to introducing new functional groups. Halogenation serves as a prime example, creating a versatile synthetic handle for subsequent cross-coupling reactions.
Protocol 1: Regioselective Bromination at the C4 Position
Scientific Rationale: Electrophilic bromination introduces a bromine atom, a key functional group for palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings.[4][5] While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred as a milder and more selective brominating agent, reducing the risk of over-bromination or side reactions. The reaction is typically performed in a polar solvent like ethanol or a non-polar solvent like carbon tetrachloride, sometimes with a radical initiator like benzoyl peroxide if a different mechanism is desired.[1] For aromatic bromination, a polar solvent and the absence of a radical initiator favor the ionic mechanism.
Experimental Workflow:
Caption: Workflow for the bromination of the benzofuran core.
Materials & Reagents:
| Reagent/Material | M.W. | Amount (1 mmol scale) | Moles | Notes |
|---|---|---|---|---|
| 3,7-Dimethyl-benzofuran-2-carboxylic acid | 204.22 g/mol | 204 mg | 1.0 mmol | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 g/mol | 196 mg | 1.1 mmol | Brominating Agent |
| Ethanol (EtOH) | - | 10 mL | - | Solvent |
| Dichloromethane (DCM) | - | 20 mL | - | Extraction Solvent |
| Saturated aq. NaHCO₃ | - | 15 mL | - | For work-up |
| Brine | - | 15 mL | - | For work-up |
| Anhydrous MgSO₄ | - | - | - | Drying Agent |
| Silica Gel | - | - | - | For chromatography |
Step-by-Step Protocol:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,7-Dimethyl-benzofuran-2-carboxylic acid (204 mg, 1.0 mmol).
-
Add ethanol (10 mL) and stir until the starting material is fully dissolved.
-
Add N-Bromosuccinimide (196 mg, 1.1 mmol) to the solution in one portion.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-bromo derivative.
Chapter 3: Derivatization of the C2-Carboxylic Acid
The carboxylic acid at the C2 position is a highly versatile functional group that can be readily converted into esters, amides, and other functionalities, allowing for extensive library generation.
Protocol 2: Amide Coupling via Acid Chloride Intermediate
Scientific Rationale: Direct amide coupling using reagents like HATU is effective, but a more classical and cost-effective two-step approach involves conversion of the carboxylic acid to a more reactive acid chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] The resulting acid chloride reacts readily with a wide range of primary or secondary amines to form the corresponding amide bond. This method is robust and generally high-yielding.
Materials & Reagents:
| Reagent/Material | M.W. | Amount (1 mmol scale) | Moles | Notes |
|---|---|---|---|---|
| Benzofuran-2-carboxylic acid derivative | - | 1.0 mmol | 1.0 mmol | Starting Material |
| Thionyl Chloride (SOCl₂) | 118.97 g/mol | 0.1 mL (~1.4 mmol) | 1.4 mmol | For acid chloride formation |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | Solvent |
| Desired Amine (e.g., Benzylamine) | 107.15 g/mol | 0.22 mL (~2.0 mmol) | 2.0 mmol | Nucleophile |
| Triethylamine (TEA) | 101.19 g/mol | 0.28 mL (~2.0 mmol) | 2.0 mmol | Base |
Step-by-Step Protocol:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the benzofuran-2-carboxylic acid starting material (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add thionyl chloride (1.4 mmol) dropwise at room temperature.[7]
-
Stir the mixture at room temperature for 2 hours. The reaction can be gently heated to 40 °C if necessary.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous dichloromethane (5 mL).
-
In a separate flask, dissolve the desired amine (2.0 mmol) and triethylamine (2.0 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the cooled amine solution dropwise over 10 minutes.[6]
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM (15 mL) and wash with 1M HCl (10 mL), saturated aq. NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting amide by flash column chromatography or recrystallization.
-
Chapter 4: Advanced Functionalization via Cross-Coupling
With a halogenated benzofuran in hand (from Protocol 1), the door opens to a vast array of C-C and C-N bond-forming reactions, enabling the introduction of complex aryl, heteroaryl, or alkynyl groups.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[5] It is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The reaction tolerates a wide variety of functional groups and is often performed in mixed aqueous-organic solvent systems, making it a highly reliable and versatile transformation.[5]
Multi-Step Synthesis Workflow:
Caption: A two-step workflow from the core molecule to a C4-arylated product.
Materials & Reagents:
| Reagent/Material | M.W. | Amount (0.5 mmol scale) | Moles | Notes |
|---|---|---|---|---|
| 4-Bromo-benzofuran derivative | - | 0.5 mmol | 0.5 mmol | Starting Material |
| Arylboronic Acid | - | 0.75 mmol | 0.75 mmol | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 g/mol | 29 mg | 0.025 mmol | Catalyst (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 207 mg | 1.5 mmol | Base |
| Toluene | - | 4 mL | - | Solvent |
| Ethanol (EtOH) | - | 1 mL | - | Co-solvent |
| Water | - | 1 mL | - | Co-solvent |
Step-by-Step Protocol:
-
In a microwave vial or Schlenk tube, combine the 4-bromo-benzofuran starting material (0.5 mmol), the desired arylboronic acid (0.75 mmol), and potassium carbonate (1.5 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (29 mg, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL).[5]
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-18 hours with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 4-aryl-benzofuran derivative.
References
-
Gornowicz, A. et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]
-
Bhaskar, G. & Yadav, M. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 769-777. Available at: [Link]
-
Lindh, J. et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(24), 5946. Available at: [Link]
-
Govender, M. et al. (2016). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 21(3), 350. Available at: [Link]
-
Patel, K. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Technical Disclosure Commons. Available at: [Link]
-
Boufroura, H. et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2453. Available at: [Link]
-
Cataraga, A. et al. (2015). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Chemistry Journal of Moldova, 10(1), 81-85. Available at: [Link]
-
Cacchi, S. et al. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis, 6(5), 3098-3109. Available at: [Link]
-
Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Available at: [Link]
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. tdcommons.org [tdcommons.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,7-Dimethyl-benzofuran-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,7-Dimethyl-benzofuran-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of this important benzofuran derivative. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and peer-reviewed literature.
Overview of the Recommended Synthetic Strategy
The synthesis of benzofuran-2-carboxylic acids is a well-established field, with several effective routes available.[1][2] For 3,7-Dimethyl-benzofuran-2-carboxylic acid, we recommend a robust and high-yielding two-stage approach centered on the Perkin rearrangement of a substituted coumarin. This method offers excellent control and has been shown to produce benzofuran-2-carboxylic acids in very high yields.[3]
The overall strategy involves:
-
Stage 1: Synthesis of the Coumarin Precursor. A Pechmann condensation to synthesize the necessary 4,8-dimethyl-3-bromocoumarin intermediate.
-
Stage 2: Microwave-Assisted Perkin Rearrangement. A rapid, base-catalyzed rearrangement of the bromocoumarin to yield the target 3,7-Dimethyl-benzofuran-2-carboxylic acid. Microwave assistance dramatically reduces reaction times from hours to minutes compared to traditional heating.[3]
Below is a workflow diagram illustrating this synthetic path.
Caption: Synthetic workflow for 3,7-Dimethyl-benzofuran-2-carboxylic acid.
Detailed Experimental Protocols
Stage 1: Synthesis of 3-Bromo-4,8-dimethylcoumarin
This protocol is adapted from standard coumarin synthesis and bromination procedures.[3]
Step 1a: Pechmann Condensation to form 4,8-Dimethyl-7-hydroxycoumarin
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Add 2-methylphenol (10.8 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) to the flask.
-
Reaction: Slowly add concentrated sulfuric acid (20 mL) dropwise while cooling the flask in an ice bath.
-
Heating: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours, then heat at 60°C for 1 hour.
-
Workup: Pour the reaction mixture slowly into 200 mL of ice-cold water. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven. The crude product can be recrystallized from ethanol.
Step 1b: Bromination
-
Setup: In a 100 mL round-bottom flask suitable for microwave synthesis, dissolve the dried 4,8-Dimethyl-7-hydroxycoumarin (0.05 mol) in acetonitrile (50 mL).
-
Reagents: Add N-bromosuccinimide (NBS) (9.8 g, 0.055 mol).
-
Reaction: Place the flask in a microwave reactor and irradiate at 250W for 5 minutes at 80°C.[3] Monitor the reaction by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure 3-Bromo-4,8-dimethylcoumarin.
Stage 2: Microwave-Assisted Perkin Rearrangement
This protocol is based on the highly efficient microwave-assisted method reported by Wicaksana et al.[3]
-
Setup: In a microwave-safe vessel, suspend 3-Bromo-4,8-dimethylcoumarin (0.02 mol) in ethanol (30 mL).
-
Reagents: Add a solution of sodium hydroxide (1.6 g, 0.04 mol) in water (5 mL).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 300W for 5 minutes, maintaining the temperature at approximately 79-80°C.[3]
-
Workup (Hydrolysis): After the reaction, cool the vessel to room temperature. Transfer the contents to a beaker and acidify to pH ~2 by slowly adding 2M hydrochloric acid. The target carboxylic acid will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from an ethanol/water mixture.
-
Characterization: Dry the final product under vacuum and characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis.
| Problem ID | Question | Potential Causes & Scientific Explanation | Recommended Solutions |
| TS-01 | Low yield in the Pechmann condensation (Stage 1a). | 1. Incomplete Reaction: The reaction may be slow. The electrophilicity of the ketone in ethyl acetoacetate is moderate, and the aromatic ring of 2-methylphenol is only moderately activated. 2. Side Reactions: Sulfuric acid can cause charring or sulfonation of the phenol at higher temperatures. | 1. Increase the reaction time at room temperature to 24 hours before gentle heating. 2. Ensure the temperature does not exceed 60-70°C during the heating phase. 3. Consider using a different acid catalyst like Amberlyst-15 for a cleaner reaction, although it may require longer reaction times or higher temperatures. |
| TS-02 | Multiple spots on TLC after coumarin bromination (Stage 1b), indicating low purity. | 1. Over-bromination: Using a large excess of NBS or prolonged reaction times can lead to di-bromination or other side reactions. 2. Incomplete Reaction: Insufficient NBS or reaction time will leave starting material. 3. Degradation: The coumarin ring can be sensitive to radical reactions if not controlled. | 1. Use a stoichiometric amount of NBS (1.05-1.1 equivalents). 2. Monitor the reaction closely with TLC and stop once the starting material is consumed. 3. Ensure the solvent (acetonitrile) is dry. Consider adding a radical scavenger like a small amount of hydroquinone if degradation is suspected. |
| TS-03 | The Perkin rearrangement (Stage 2) does not go to completion (TLC shows starting material). | 1. Insufficient Base: The reaction is base-catalyzed, initiating the ring fission of the coumarin.[3] Insufficient NaOH will result in an incomplete reaction. 2. Low Microwave Power/Temp: The reaction has an activation energy barrier. If the microwave power is too low (e.g., <250W), the reaction may not reach the necessary temperature to proceed efficiently.[3] 3. Poor Solubility: The starting bromocoumarin may not be fully soluble in the reaction medium, reducing its availability. | 1. Ensure at least 2 equivalents of NaOH are used. 2. Optimize microwave parameters. A power of 300W is reported to be optimal; higher power can sometimes decrease yield.[3] 3. Add a co-solvent like a small amount of THF to improve solubility, ensuring it is microwave-safe. |
| TS-04 | Final product is an oil or a gummy solid and does not precipitate upon acidification. | 1. Presence of Impurities: Oily impurities, such as unreacted intermediates or side products, can inhibit crystallization. 2. Incomplete Hydrolysis: The sodium salt of the carboxylic acid may not have been fully protonated. | 1. Extract the acidified aqueous solution with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Attempt to crystallize the resulting residue from a suitable solvent system (e.g., hexane/ethyl acetate). 2. Add HCl until the pH is confirmed to be 1-2 using pH paper. Stir for at least 30 minutes to ensure complete protonation. |
| TS-05 | The final product has a brownish color and is difficult to purify. | 1. Formation of Phenolic Impurities: Incomplete cyclization during the Perkin rearrangement can lead to phenolic intermediates that are prone to air oxidation, causing coloration. 2. Thermal Degradation: Overheating during the microwave step or workup can cause decomposition. | 1. Purify the crude product via column chromatography over silica gel.[4] 2. After filtration, dissolve the crude solid in a dilute NaOH solution, treat with activated charcoal for 15 minutes, filter, and then re-precipitate the acid with HCl. This can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Perkin rearrangement for this synthesis?
A1: The Perkin rearrangement of 3-halocoumarins is a base-catalyzed ring contraction.[3] The mechanism involves two main stages:
-
Base-Catalyzed Ring Fission: The hydroxide ion attacks the carbonyl carbon of the lactone, leading to the opening of the coumarin ring. This forms a dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.
-
Intramolecular Cyclization: The resulting phenoxide anion performs an intramolecular nucleophilic attack on the vinyl halide. This step displaces the bromide and forms the furan ring, yielding the sodium salt of the benzofuran-2-carboxylic acid. Subsequent acidification provides the final product.[3]
A diagram of the proposed mechanism is shown below.
Caption: Key stages of the Perkin rearrangement mechanism.
Q2: Can this synthesis be performed without a microwave reactor?
A2: Yes, the Perkin rearrangement can be performed using traditional heating methods. The original procedures involved refluxing the 3-halocoumarin with a base in ethanol or methanol for approximately 3 hours to achieve a quantitative yield.[3] While effective, this method is significantly slower than the 5-minute microwave-assisted protocol. If using conventional heating, ensure consistent temperature control and monitor the reaction by TLC to determine the optimal reflux time.
Q3: Are there alternative synthetic routes to 3,7-Dimethyl-benzofuran-2-carboxylic acid?
A3: Yes, several other strategies exist for constructing the benzofuran core.[2] One common alternative involves the reaction of a substituted salicylaldehyde (in this case, 2-hydroxy-3-methylbenzaldehyde) with an α-halo ester (like ethyl bromoacetate) followed by cyclization and hydrolysis of the resulting ester.[4] Another advanced method is the palladium-catalyzed coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.[5] However, for this specific substitution pattern, the Perkin rearrangement offers a highly efficient and direct route.
Q4: How critical is the purity of the 3-Bromo-4,8-dimethylcoumarin intermediate?
A4: The purity of the intermediate is highly critical for achieving a high yield and purity of the final product. Impurities from the bromination step, such as the starting coumarin or over-brominated species, can lead to corresponding side products in the final rearrangement step. These side products often have similar polarities to the target molecule, making purification by simple recrystallization challenging. We strongly recommend purifying the bromocoumarin by column chromatography before proceeding to the Perkin rearrangement.[4][6]
Q5: What are the key safety precautions for this synthesis?
A5:
-
Corrosives: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle them in a fume hood.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a lachrymator and irritant. Avoid inhalation of the powder and skin contact.
-
Microwave Synthesis: Use only microwave-safe vessels and do not exceed the recommended volume or pressure limits of your equipment. Be aware of the potential for rapid pressure buildup.
-
Solvents: Acetonitrile and ethanol are flammable. Keep them away from ignition sources.
References
-
Wicaksana, Y., et al. (2016). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC, PubMed Central. Available at: [Link]
-
Bhaskar, G. & Yadav, M. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. Available at: [Link]
-
Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]
-
Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. Available at: [Link]
-
Bibi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Technical Disclosure Commons. Available at: [Link]
-
Zawisza, A., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]
-
Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
-
Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Lindh, J., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. NIH. Available at: [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Side reactions in the synthesis of substituted benzofurans and their prevention
Welcome to the technical support center for the synthesis of substituted benzofurans. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of common synthetic challenges, providing you with the expert insights needed to troubleshoot and prevent side reactions effectively. Our approach is grounded in years of field-proven experience, ensuring that the advice is not only theoretically sound but also practically applicable at the bench.
Structure of This Guide
This guide is structured into distinct sections, each addressing a major synthetic strategy for benzofuran synthesis. Within each section, you will find:
-
Frequently Asked Questions (FAQs): Quick answers to common problems.
-
Troubleshooting Guides: In-depth, question-and-answer formatted solutions to specific experimental issues, explaining the causality behind the problem and the solution.
-
Detailed Protocols: Step-by-step methodologies for preventative measures.
-
Mechanistic Diagrams: Visual representations of reaction pathways to clarify complex concepts.
Section 1: Transition-Metal Catalyzed Synthesis via Sonogashira Coupling and Cyclization
This two-step, one-pot approach, which involves a Sonogashira coupling of a terminal alkyne with an o-halophenol followed by an intramolecular cyclization, is a powerful and versatile method for constructing substituted benzofurans. However, its success hinges on precise control over the catalytic cycles to prevent undesired side reactions.
Frequently Asked Questions (FAQs)
-
Q: My Sonogashira coupling is giving a low yield of the desired cross-coupled product and a significant amount of a higher molecular weight byproduct. What is happening?
-
A: You are likely observing alkyne homocoupling, also known as Glaser coupling. This is the most common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.
-
-
Q: Why is my final benzofuran product contaminated with a six-membered ring byproduct (a chromene derivative)?
-
A: This indicates an issue with the regioselectivity of the intramolecular cyclization step. Instead of the desired 5-exo-dig cyclization, a competing 6-endo-dig pathway is occurring.
-
Troubleshooting Guide: Sonogashira Coupling & Cyclization
Issue 1: Significant Formation of Alkyne Homocoupling (Glaser) Product
-
Q: I am observing a significant amount of a 1,3-diyne byproduct in my reaction mixture, which is consuming my starting alkyne. How can I prevent this?
-
Expert Analysis: The formation of a 1,3-diyne is the hallmark of Glaser or Hay coupling, an oxidative homocoupling of terminal alkynes.[1][2] This side reaction is almost invariably promoted by the copper(I) co-catalyst in the presence of oxygen.[3] The mechanism involves the formation of a copper acetylide, which then undergoes oxidation to a copper(II) species, leading to dimerization.[1]
-
Causality: The catalytic cycle of the desired Sonogashira reaction involves both palladium and copper. While the palladium catalyst orchestrates the cross-coupling, the copper co-catalyst facilitates the formation of a more reactive copper acetylide intermediate. However, this same intermediate is the starting point for the undesired oxidative homocoupling pathway. The presence of trace oxygen is often sufficient to drive this side reaction.
-
Preventative Strategies:
-
Implement Copper-Free Conditions: The most robust solution is to eliminate the copper co-catalyst entirely. Numerous copper-free Sonogashira protocols have been developed that effectively suppress Glaser coupling.[4][5] These methods often rely on a more active palladium catalyst or specific ligands to facilitate the direct reaction between the palladium acetylide and the aryl halide.
-
Rigorous Exclusion of Oxygen: If a copper-catalyzed system is necessary, the complete exclusion of oxygen is critical. This involves:
-
Using thoroughly degassed solvents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period).
-
Maintaining a positive pressure of an inert gas throughout the reaction setup and workup.
-
-
Use of an Amine Base: Amine bases, such as triethylamine or diisopropylamine, not only act as a base to deprotonate the alkyne and neutralize the HX byproduct but can also help to keep the copper(I) catalyst in its reduced, active state, thereby disfavoring the oxidative homocoupling pathway.[3]
-
-
This protocol is adapted for researchers experiencing significant alkyne homocoupling.
-
Reaction Setup: To a flame-dried Schlenk flask, add the o-halophenol (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and a suitable base such as Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a thoroughly degassed solvent (e.g., DMF or toluene).
-
Inert Atmosphere: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried and concentrated to yield the crude product, which can be purified by column chromatography.
Caption: Competing pathways in Sonogashira reactions.
Issue 2: Formation of 6-Membered Ring Byproducts (Regioselectivity Issue)
-
Q: My intramolecular cyclization of the o-alkynylphenol intermediate is not clean, and I am isolating a significant amount of a chromene derivative. How can I favor the formation of the 5-membered benzofuran ring?
-
Expert Analysis: The cyclization of an o-alkynylphenol can proceed via two distinct pathways: a 5-exo-dig cyclization to yield the desired benzofuran, or a 6-endo-dig cyclization to form a six-membered chromene ring.[6] According to Baldwin's rules for ring closure, the 5-exo pathway is generally kinetically favored for this type of system.[7] However, the 6-endo pathway can become competitive or even dominant under certain conditions, particularly when the reaction is under thermodynamic control, as the resulting six-membered ring can be more stable.[6]
-
Causality: The regioselectivity of this cyclization is influenced by several factors:
-
Catalyst: Certain transition metals, particularly some gold catalysts, are known to activate the alkyne in a way that can promote the 6-endo cyclization.[8]
-
Substrate Electronics: The electronic nature of the substituents on both the phenyl ring and the alkyne can influence the electron density at the competing reaction sites, thereby altering the kinetic barrier for each pathway.
-
Reaction Conditions: Temperature and solvent can play a role. Higher temperatures may favor the thermodynamically more stable 6-endo product.
-
-
Preventative Strategies:
-
Catalyst Selection: For a clean 5-exo-dig cyclization, palladium catalysts are generally reliable.[9] If using other metals like gold or copper, a careful screening of ligands and reaction conditions is necessary.
-
Kinetic Control: Employing lower reaction temperatures can favor the kinetically preferred 5-exo product.
-
Base Selection: The choice of base can influence the nucleophilicity of the phenoxide, which can in turn affect the regioselectivity of the attack on the alkyne.
-
-
Caption: Regiochemical competition in cyclization.
Section 2: Perkin Rearrangement for Benzofuran Synthesis
The Perkin rearrangement offers a classic route to benzofuran-2-carboxylic acids from 3-halocoumarins.[10][11] This reaction proceeds via a base-catalyzed ring contraction. While effective, improper control of reaction conditions can lead to incomplete reaction or the formation of undesired byproducts.
Frequently Asked Questions (FAQs)
-
Q: My Perkin rearrangement is not going to completion, and I am recovering a significant amount of a ring-opened intermediate. What is causing this?
-
A: The reaction proceeds in two stages: a rapid ring-opening of the coumarin followed by a slower cyclization.[12] If the cyclization step is not efficiently promoted, the intermediate can accumulate. This can be due to insufficient temperature or an inappropriate solvent system.
-
-
Q: I am observing some decarboxylation of my desired benzofuran-2-carboxylic acid product. How can I minimize this?
-
A: Decarboxylation is often promoted by excessive heat or prolonged reaction times, especially under basic conditions.
-
Troubleshooting Guide: Perkin Rearrangement
Issue: Incomplete Cyclization and Accumulation of Intermediate
-
Q: My reaction stalls after the initial ring-opening of the 3-halocoumarin. How can I drive the reaction to the final benzofuran product?
-
Expert Analysis: The mechanism of the Perkin rearrangement involves a base-catalyzed nucleophilic attack on the coumarin carbonyl, leading to the opening of the lactone ring to form an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[10][12] The subsequent, and often rate-limiting, step is an intramolecular nucleophilic attack of the phenoxide onto the vinyl halide to form the benzofuran ring.
-
Causality: The cyclization step has a higher activation energy than the initial ring-opening. If the reaction temperature is too low or the solvent does not adequately promote the intramolecular SₙAr-type reaction, the intermediate will accumulate.
-
Preventative Strategies:
-
Optimize Temperature: Ensure the reaction is heated sufficiently to overcome the activation barrier for the cyclization step. Microwave-assisted heating can be particularly effective in significantly reducing reaction times and improving yields.[10]
-
Solvent Choice: The choice of solvent can be critical. A solvent that can stabilize the transition state of the intramolecular cyclization is preferred. While alcohols like ethanol or methanol are common, aprotic polar solvents like DMSO in combination with water have been shown to be effective for the cyclization stage.[12]
-
Choice of Base: A strong base like sodium hydroxide is typically required to efficiently catalyze both the ring fission and the subsequent cyclization.
-
-
This protocol is designed to improve yields and reduce reaction times, thereby minimizing the accumulation of intermediates and potential decarboxylation.
-
Reaction Setup: In a microwave-safe reaction vessel, combine the 3-halocoumarin (1.0 equiv.) and sodium hydroxide (3.0 equiv.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and water.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to a temperature of approximately 150-180°C for a short period (e.g., 5-15 minutes). Monitor pressure to ensure it remains within safe limits.
-
Workup: After cooling, carefully open the vessel and dilute the reaction mixture with water. Acidify with a strong acid (e.g., HCl) to precipitate the benzofuran-2-carboxylic acid product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be performed if further purification is needed.
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Reaction Time | 2-6 hours | 5-15 minutes |
| Typical Yield | 60-85% | >90% |
| Side Reactions | Higher potential for intermediate accumulation and decarboxylation | Minimized due to short reaction time |
References
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). RSC Publishing. Available from: [Link]
-
Catalyst-Controlled 5-exo and 6-endo Cyclization: Regiodivergent Access to Indolinones and Dihydroquinolinones. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. Available from: [Link]
-
Reagent-free intramolecular hydrofunctionalization: a regioselective 6-endo-dig cyclization of o-alkynoylphenols. (2022). Green Chemistry (RSC Publishing). Available from: [Link]
-
Perkin Rearrangement. Merck & Co.. Available from: [Link]
-
Perkin rearrangement. Wikipedia. Available from: [Link]
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available from: [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). RSC Publishing. Available from: [Link]
-
A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. (2016). ACS Catalysis. Available from: [Link]
-
Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (7), 1603-1606. Available from: [Link]
-
Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. (2019). PubMed. Available from: [Link]
-
Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (RSC Publishing). Available from: [Link]
-
Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. (2024). MDPI. Available from: [Link]
-
Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. Available from: [Link]
-
Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction. (2014). Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. PubMed. Available from: [Link]
-
6-Endo-dig versus 5-exo-dig: Exploring Radical Cyclization Preference with First-, Second-, and Third-row Linkers using High-level Quantum Chemical Methods. (2023). PubMed. Available from: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available from: [Link]
-
Al-Zoubi, R. M., & Al-Hamdany, W. A. (2009). Tuning Selectivity of Anionic Cyclizations: Competition between 5-Exo and 6-Endo-Dig Closures of Hydrazides. The Journal of Organic Chemistry, 74(23), 9037–9046. Available from: [Link]
-
Mohammed, S., & El-Emam, A. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(12), 6896-6927. Available from: [Link]
-
Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. (2014). Journal of the American Chemical Society. Available from: [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. ResearchGate. Available from: [Link]
-
Pathway economy in cyclization of 1,n-enynes. (2024). Beilstein Journals. Available from: [Link]
-
Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. (2022). MDPI. Available from: [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024). NIH. Available from: [Link]
-
Glaser coupling. Wikipedia. Available from: [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). PubMed. Available from: [Link]
-
A Selective Intramolecular 5-exo-dig or 6-endo-dig Cyclization en Route to 2-Furanone or 2-Pyrone Containing Tricyclic Scaffolds. PMC - PubMed Central. Available from: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. Available from: [Link]
-
Control of the regioselectivity of oxidative free-radical cyclizations by addition to haloalkenes. ACS Publications. Available from: [Link]
-
Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications (RSC Publishing). Available from: [Link]
-
Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. ResearchGate. Available from: [Link]
-
Steric effects in the ring-expansion of coumarins by 2-diazopropane and t-butyldiazomethane. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
Toward a mechanistic understanding of oxidative homocoupling: The Glaser-Hay reaction. ResearchGate. Available from: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. Available from: [Link]
-
Three-step synthesis of an array of substituted benzofurans using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. (2022). MDPI. Available from: [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt. Available from: [Link]
-
Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). ACS Publications. Available from: [Link]
-
Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. SciELO México. Available from: [Link]
-
One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ResearchGate. Available from: [Link]
Sources
- 1. Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Reagent-free intramolecular hydrofunctionalization: a regioselective 6-endo-dig cyclization of o-alkynoylphenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Pathway economy in cyclization of 1,n-enynes [beilstein-journals.org]
- 9. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09601F [pubs.rsc.org]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: NMR Peak Assignments for 3,7-Dimethyl-benzofuran-2-carboxylic acid
Welcome to the technical support guide for troubleshooting NMR peak assignments of 3,7-Dimethyl-benzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar molecules. The inherent complexity of substituted benzofurans can often lead to ambiguous or overlapping signals in their NMR spectra. This guide provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges and achieve confident structural elucidation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1H NMR Spectroscopy
Question 1: The aromatic protons in my 1H NMR spectrum are overlapping. How can I resolve and assign them?
Answer: Overlapping aromatic signals are a common issue with substituted benzofurans.[1][2][3] The three aromatic protons (H-4, H-5, and H-6) of 3,7-Dimethyl-benzofuran-2-carboxylic acid are expected to be in the range of 7.0-8.0 ppm, and their chemical shifts can be very close.[4]
Troubleshooting Steps:
-
Change the Solvent: Running the NMR in a different deuterated solvent can often resolve overlapping peaks.[5] Solvents like benzene-d6 can induce different chemical shifts compared to chloroform-d6 due to aromatic solvent-induced shifts (ASIS).[5]
-
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals.
-
2D NMR Techniques: The most definitive way to resolve and assign these protons is through 2D NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).[2][6][7]
-
COSY: This experiment will show correlations between protons that are coupled to each other (typically 2-3 bonds apart). You should see a correlation between H-4 and H-5, and between H-5 and H-6.
-
NOESY: This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are coupled. This is particularly useful for assigning protons relative to the methyl groups. For instance, the H-6 proton should show a NOE correlation with the protons of the 7-methyl group.
-
Question 2: I'm not sure which singlet in my 1H NMR corresponds to the 3-methyl group and which to the 7-methyl group. How can I differentiate them?
Answer: Differentiating between the two methyl singlets requires looking at their chemical environment and their through-space interactions with neighboring protons.
Troubleshooting Steps:
-
Chemical Shift Prediction: The 3-methyl group is attached to an sp2-hybridized carbon of the furan ring, while the 7-methyl group is attached to an sp2-hybridized carbon of the benzene ring. Generally, methyl groups on aromatic rings appear in the range of 2.2-2.5 ppm. Their exact chemical shifts will be influenced by the other substituents.
-
NOESY/ROESY: A 2D NOESY or ROESY experiment is the most reliable method for this assignment.[6]
-
The protons of the 7-methyl group will show a clear NOE correlation to the H-6 aromatic proton .
-
The protons of the 3-methyl group will not have a nearby aromatic proton to correlate with, but may show a weaker, longer-range correlation to the H-4 proton.
-
Question 3: The carboxylic acid proton is very broad and sometimes not visible. Why is this and how can I confirm its presence?
Answer: The proton of a carboxylic acid is acidic and can undergo chemical exchange with trace amounts of water in the NMR solvent.[8] This exchange process leads to significant peak broadening, and in some cases, the signal can be too broad to be distinguished from the baseline. Carboxylic acid protons typically appear in the downfield region of the spectrum, often between 10-13 ppm.[8]
Troubleshooting Steps:
-
D2O Exchange: To confirm the presence of the carboxylic acid proton, you can perform a D2O shake.[5] Add a drop of deuterium oxide (D2O) to your NMR tube, shake it vigorously, and re-acquire the 1H NMR spectrum. The acidic proton will exchange with deuterium, causing the peak to disappear from the spectrum.
-
Use of Anhydrous Solvent: Ensuring your deuterated solvent is as dry as possible can sometimes result in a sharper peak for the carboxylic acid proton.
13C NMR Spectroscopy
Question 4: I am having trouble assigning the quaternary carbons in my 13C NMR spectrum. How can I do this?
Answer: Assigning quaternary carbons can be challenging because they do not have any directly attached protons, and therefore do not show up in a standard HSQC (Heteronuclear Single Quantum Coherence) experiment.
Troubleshooting Steps:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons.[9][10][11] HMBC shows correlations between carbons and protons that are 2-3 bonds away.
-
C-2 (Carboxylic Acid): This carbon will show a correlation to the protons of the 3-methyl group.
-
C-3 (Methylated Furan Carbon): This carbon will show a correlation to the protons of the 3-methyl group and potentially a weaker correlation to the H-4 proton.
-
C-3a (Bridgehead Carbon): This carbon will show correlations to the H-4 and H-5 protons.
-
C-7 (Methylated Benzene Carbon): This carbon will show correlations to the H-6 proton and the protons of the 7-methyl group.
-
C-7a (Bridgehead Carbon): This carbon will show correlations to the H-6 proton and potentially the H-4 proton.
-
-
Chemical Shift Prediction: Quaternary carbons in aromatic systems have predictable chemical shift ranges.[12][13] Comparing your experimental values to those reported for similar benzofuran structures can provide a good starting point.[6][14]
Expected NMR Data Summary
The following table provides an estimation of the chemical shifts for 3,7-Dimethyl-benzofuran-2-carboxylic acid. These values can vary depending on the solvent and concentration.
| Position | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| COOH | Carboxylic Acid | 10.0 - 13.0 (broad) | 165 - 175 | 3-CH₃ |
| 3-CH₃ | Methyl | 2.3 - 2.6 | 10 - 15 | H-4 |
| 7-CH₃ | Methyl | 2.4 - 2.7 | 15 - 20 | H-6 |
| H-4 | Aromatic CH | 7.3 - 7.6 | 110 - 120 | 3-CH₃, H-5, C-3a, C-5, C-7a |
| H-5 | Aromatic CH | 7.1 - 7.4 | 120 - 130 | H-4, H-6, C-3a, C-7 |
| H-6 | Aromatic CH | 7.0 - 7.3 | 120 - 130 | H-5, 7-CH₃, C-7a |
| C-2 | Quaternary | - | 145 - 155 | 3-CH₃ |
| C-3 | Quaternary | - | 125 - 135 | 3-CH₃, H-4 |
| C-3a | Quaternary | - | 120 - 130 | H-4, H-5 |
| C-7 | Quaternary | - | 130 - 140 | H-6, 7-CH₃ |
| C-7a | Quaternary | - | 150 - 160 | H-4, H-6 |
Experimental Protocols
Protocol: HMBC Experiment for Quaternary Carbon Assignment
This protocol outlines the steps for setting up and running a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which is crucial for assigning the quaternary carbons of 3,7-Dimethyl-benzofuran-2-carboxylic acid.
1. Sample Preparation:
- Dissolve 5-10 mg of your compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Ensure the solution is homogeneous and free of any particulate matter.
2. Spectrometer Setup:
- Insert the sample into the NMR spectrometer.
- Lock and shim the spectrometer on your sample to achieve optimal magnetic field homogeneity.
3. 1H NMR Reference Spectrum:
- Acquire a standard 1D ¹H NMR spectrum. This is necessary to determine the spectral width and pulse calibration.
4. HMBC Parameter Setup:
- Load a standard HMBC pulse program (e.g., hsqcetgplp on Bruker instruments).
- Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all expected signals.
- Crucial Parameter: Set the long-range coupling constant (J-coupling) for the evolution of heteronuclear multiple-bond correlations. A typical value for ³JCH is around 8 Hz. This value can be optimized, but 8 Hz is a good starting point for aromatic systems.
5. Acquisition:
- Set the number of scans (NS) and dummy scans (DS) to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 8-16 scans per increment may be sufficient.
- Set the number of increments in the indirect dimension (F1). 256-512 increments are typical for good resolution.
- Start the acquisition.
6. Data Processing:
- Apply appropriate window functions (e.g., sine-bell) in both dimensions.
- Perform a two-dimensional Fourier transform.
- Phase correct the spectrum in both dimensions.
- Calibrate the spectrum using the residual solvent peak as a reference.
7. Analysis:
- Correlate the cross-peaks between the proton signals on the F2 axis and the carbon signals on the F1 axis to establish 2- and 3-bond connectivities, as detailed in the FAQ section.
Visualization of Troubleshooting Workflow
Caption: A flowchart for troubleshooting common NMR peak assignment issues.
References
-
de Oliveira, A. B., et al. (2016). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]
-
da Silva, A. M., et al. (2012). A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. European Journal of Organic Chemistry. Available at: [Link]
-
University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Oregon State University. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
SpectraBase. (n.d.). Benzofuran. Available at: [Link]
-
Quezada, E., Santana, L., & Uriarte, E. (2006). Assignment of the 1H and 13C NMR Signals of Some Benzofurocoumarins. Magnetic Resonance in Chemistry. Available at: [Link]
- Williamson, T. A., & Claridge, T. D. W. (2016). Structure Elucidation in Organic Chemistry: The Search for the Right Tools. Royal Society of Chemistry.
-
Furrer, J. (2016). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications. Available at: [Link]
-
Abraham, R. J., et al. (1972). The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. ecommons.cornell.edu [ecommons.cornell.edu]
- 12. spectrabase.com [spectrabase.com]
- 13. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Assignment of the 1H and 13C NMR signals of some benzofurocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3,7-Dimethyl-benzofuran-2-carboxylic acid in Solution
Welcome to the Technical Support Center for 3,7-Dimethyl-benzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. The following information is curated to provide in-depth technical guidance and troubleshooting strategies in a direct question-and-answer format, ensuring scientific integrity and practical, field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Solution Preparation
Question 1: I am having difficulty dissolving 3,7-Dimethyl-benzofuran-2-carboxylic acid in aqueous solutions. What are the recommended solvents and techniques?
Answer: Poor aqueous solubility is a known challenge for some benzofuran derivatives.[1] The solubility of 3,7-Dimethyl-benzofuran-2-carboxylic acid is influenced by the pH of the solution due to the presence of the carboxylic acid group.
-
pH Adjustment: In aqueous buffers, the solubility will significantly increase at pH values above the compound's pKa, as the carboxylic acid is deprotonated to the more soluble carboxylate salt. Start by preparing a stock solution in an organic solvent and then diluting it into your aqueous buffer of choice. Alternatively, for direct dissolution in aqueous media, a buffer with a pH of 7.4 or higher is recommended.
-
Organic Co-solvents: For creating concentrated stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, or methanol are suitable. It is crucial to be aware of the potential impact of these co-solvents on the stability of your experimental system and the compound itself.
-
Sonication: To aid dissolution, gentle sonication in a water bath can be employed. Avoid excessive heating, which could promote thermal degradation.
Troubleshooting Tip: If precipitation occurs upon dilution of an organic stock solution into an aqueous buffer, consider lowering the concentration of the stock solution or increasing the percentage of co-solvent in the final aqueous solution, if your experimental design permits.
Chemical Stability and Degradation Pathways
Question 2: What are the primary degradation pathways for 3,7-Dimethyl-benzofuran-2-carboxylic acid in solution?
Answer: Based on the chemical structure, which includes a benzofuran ring and a carboxylic acid moiety, the primary anticipated degradation pathways are hydrolysis, oxidation, photodegradation, and potentially decarboxylation under specific stress conditions.[2]
| Degradation Pathway | Description | Potential Degradation Products |
| Hydrolysis (Acid-Catalyzed) | The benzofuran ring may be susceptible to acid-catalyzed ring-opening, particularly under harsh acidic conditions and elevated temperatures. | Phenolic compounds resulting from the cleavage of the furan ring. |
| Oxidation | The electron-rich benzofuran ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[1][3] | Ring-opened dicarbonyl compounds, hydroxylated derivatives, or further oxidized species. |
| Photodegradation | Aromatic and heterocyclic compounds can absorb UV-Vis light, leading to photochemical reactions and degradation. | A complex mixture of photoproducts, potentially involving ring cleavage or rearrangement. |
| Decarboxylation | The loss of carbon dioxide from the carboxylic acid group can occur, typically at elevated temperatures.[4][5] | 3,7-Dimethyl-benzofuran. |
Diagram of Potential Degradation Pathways:
Caption: Potential degradation pathways of 3,7-Dimethyl-benzofuran-2-carboxylic acid.
Troubleshooting Experimental Inconsistencies
Question 3: I am observing a loss of my compound over time in my assay. How can I determine if this is due to instability?
Answer: To systematically troubleshoot and identify the cause of compound loss, a forced degradation study is highly recommended. This involves subjecting a solution of your compound to various stress conditions to intentionally induce degradation.[6][7]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 3,7-Dimethyl-benzofuran-2-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8][9] A control sample should be wrapped in aluminum foil to protect it from light.
-
Control Sample: Dilute the stock solution with the solvent used for dilution in the stress conditions and keep it at 4°C in the dark.
-
-
Sample Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each sample, neutralize if necessary (for acid and base hydrolysis samples), and analyze by a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Diagram of Forced Degradation Study Workflow:
Caption: Workflow for a forced degradation study.
Analytical Methodology
Question 4: What is a suitable analytical method for monitoring the stability of 3,7-Dimethyl-benzofuran-2-carboxylic acid and its potential degradation products?
Answer: A stability-indicating RP-HPLC method is the standard approach for this purpose.[10][11][12] The goal is to develop a method that can separate the parent compound from all potential degradation products, ensuring that the quantification of the parent compound is not affected by the presence of impurities.
Recommended Starting Conditions for RP-HPLC Method Development:
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol |
| Gradient | Start with a gradient elution to ensure separation of polar and non-polar compounds (e.g., 5% B to 95% B over 20 minutes). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV Diode Array Detector (DAD) or Photodiode Array (PDA) to monitor at multiple wavelengths and assess peak purity. A wavelength of around 268 nm is a good starting point for benzofuran derivatives.[11] |
| Injection Volume | 10 µL |
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH Q2(R2) guidelines to ensure it is specific, linear, accurate, precise, and robust.[7]
Identification of Degradation Products: For the structural elucidation of unknown degradation products observed in the forced degradation study, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[13][14] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradants.[]
Storage and Handling
Question 5: What are the recommended storage conditions for solutions of 3,7-Dimethyl-benzofuran-2-carboxylic acid?
Answer: To minimize degradation, solutions of 3,7-Dimethyl-benzofuran-2-carboxylic acid should be stored under the following conditions:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
pH: If possible, maintain the pH of aqueous solutions in the neutral range (pH 6-8) to minimize acid- and base-catalyzed hydrolysis.
-
Inert Atmosphere: For highly sensitive applications or long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
By following these guidelines and employing systematic troubleshooting, researchers can ensure the integrity of their experiments and obtain reliable data when working with 3,7-Dimethyl-benzofuran-2-carboxylic acid.
References
-
Akihiro Kobayashi, Shinya Tabata, and Suguru Yoshida. "Highly substituted benzo[b]furan synthesis through substituent migration." RSC Publishing, 2024. [Link]
-
"Decarboxylation." Organic Chemistry Portal. [Link]
-
"Total synthesis of natural products containing benzofuran rings." RSC Advances, 2017. [Link]
-
"Decarboxylation." Master Organic Chemistry, 2022. [Link]
-
"Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins." MDPI, 2021. [Link]
-
"Drug degradation pathways." Pharmaceutical - Pharmacy 180. [Link]
-
"A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, 2024. [Link]
-
"Model pH-rate profile for the hydrolysis of 5-hydroxy-3phenylcoumaran-2-one (3); see text for the definition of the constants." ResearchGate. [Link]
-
"Stability Testing of Pharmaceutical Products." ResearchGate, 2012. [Link]
-
"Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290." PMC - NIH. [Link]
-
"STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS." ICH. [Link]
-
"The Decarboxylation of Carboxylic Acids and Their Salts." Chemistry LibreTexts, 2023. [Link]
-
"Small Molecule Development Analytical Methods for Faster Time to Market." Hovione. [Link]
-
"(PDF) Detailed mechanism of dibenzofuran oxidation." ResearchGate, 2015. [Link]
-
"Stability testing of existing active substances and related finished products." European Medicines Agency, 2023. [Link]
-
"Q1B Photostability Testing of New Active Substances and Medicinal Products." ICH, 1996. [Link]
-
"Understanding unconventional routes to impurities from drugs in hydrolytic conditions." Indian Journal of Pharmaceutical Education and Research. [Link]
-
"(PDF) Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination." ResearchGate. [Link]
-
"Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC." EPA NEPAL. [Link]
-
"Degradome analysis to identify direct protein substrates of small-molecule degraders." bioRxiv, 2024. [Link]
-
"A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." NIH. [Link]
-
"Analytical methodologies for discovering and profiling degradation-related impurities." ResearchGate. [Link]
-
"Pharma Stability: Troubleshooting & Pitfalls." LinkedIn. [Link]
-
"A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk." Journal of Applied Pharmaceutical Science, 2023. [Link]
-
"Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products." NIH. [Link]
-
"Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022." MDPI. [Link]
-
"A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants." PMC - NIH. [Link]
-
"(PDF) Formation of Carboxylic Acids during Degradation of Monosaccharides." ResearchGate, 2021. [Link]
-
"Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives." IJSDR. [Link]
-
"Decarboxylation of Carboxylic Acids." Organic Chemistry Tutor. [Link]
-
"Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy." MDPI. [Link]
-
"Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations." Der Pharma Chemica. [Link]
-
"Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms." Paho.org. [Link]
-
"Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms." PMC - NIH. [Link]
-
"(PDF) Reactivity of Benzofuran Derivatives." ResearchGate. [Link]
-
"Q1B Photostability Testing of New Drug Substances and Products March 1996." FDA. [Link]
-
"RP-HPLC stability indicating method development for the estimation of drug marketed formulation." ScienceScholar. [Link]
-
"Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Publishing. [Link]
-
"Hydrolysis rate constants for two carboxylic acid esters." ResearchGate. [Link]
-
"Decarboxylation." Wikipedia. [Link]
-
"Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing." ResearchGate. [Link]
-
"How To Overcome The Critical Challenges Faced In Forced Degradation Studies." Lhasa Limited. [Link]
-
"Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets." PubMed. [Link]
-
"Experiment C: Hydrolysis of a Carboxylic Acid Ester:". [Link]
Sources
- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins [mdpi.com]
- 4. Decarboxylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. sciencescholar.us [sciencescholar.us]
- 13. hovione.com [hovione.com]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Scaling Up the Synthesis of 3,7-Dimethyl-benzofuran-2-carboxylic Acid for Preclinical Studies
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the multi-gram to kilogram scale synthesis of 3,7-Dimethyl-benzofuran-2-carboxylic acid. We will address common experimental challenges and scale-up considerations for a reliable three-step synthetic route, ensuring scientific integrity and process robustness.
The selected pathway begins with the readily available starting material 2,6-dimethylphenol and proceeds through a Pechmann condensation, a regioselective bromination, and culminates in a Perkin rearrangement. This route is chosen for its use of accessible reagents and well-understood transformations, which are amenable to process optimization and scale-up.
Overall Synthetic Workflow
The synthesis is broken down into three primary stages, each with its own set of challenges that become more pronounced during scale-up.
Caption: High-level overview of the three-stage synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. The solutions provided are grounded in chemical principles to facilitate a deeper understanding and more effective problem-solving.
Stage 1: Pechmann Condensation
Q1: My yield of 4,8-dimethylcoumarin is consistently low (<60%). What are the likely causes and how can I improve it?
A1: Low yields in the Pechmann condensation are typically traced back to three factors: catalyst activity, temperature control, and side reactions.
-
Causality & Explanation: The Pechmann condensation is an acid-catalyzed reaction involving the transesterification of ethyl acetoacetate with the phenol, followed by an intramolecular electrophilic attack on the activated aromatic ring. The efficiency of this process is highly dependent on the strength of the acid catalyst and the removal of reaction byproducts (water and ethanol).
-
Troubleshooting Steps:
-
Catalyst Choice: While sulfuric acid is common, it can cause charring and sulfonation at elevated temperatures. For scale-up, consider using a solid acid catalyst like Amberlyst-15 or a Lewis acid such as AlCl₃, which can offer milder conditions and easier removal.
-
Temperature Management: The reaction is often exothermic upon addition of the catalyst. On a large scale, poor heat dissipation can lead to temperature spikes, promoting side reactions. Ensure your reactor has adequate cooling capacity and add the catalyst portion-wise or via a dropping funnel to maintain the target temperature (typically 60-80°C).
-
Water Removal: The water formed during the cyclization step can dilute the acid catalyst and shift the equilibrium away from the product. If feasible with your equipment, running the reaction under a Dean-Stark trap can significantly improve yields by removing water as it forms.
-
Work-up Procedure: Unreacted 2,6-dimethylphenol can be difficult to separate. A robust work-up involves quenching the reaction mixture in ice-water, filtering the crude solid, and then washing the solid with a cold, dilute NaOH solution (e.g., 1M). This will dissolve the acidic phenol, leaving the neutral coumarin product behind.
-
Q2: The reaction mixture becomes a thick, unstirrable slurry as the product precipitates. How can I manage this on a larger scale?
A2: This is a common process challenge when a product has low solubility in the reaction medium.
-
Causality & Explanation: As the coumarin forms, it crystallizes out of the viscous sulfuric acid or solvent-free medium, impeding effective mixing. Poor mixing leads to localized temperature gradients and incomplete reaction.
-
Troubleshooting Steps:
-
Solvent Addition: While classic Pechmann reactions are often run neat, adding a high-boiling, inert solvent like toluene or sulfolane can help maintain a stirrable slurry. This is particularly important for large reactors where mechanical stirring is less efficient per unit volume.
-
Mechanical Agitation: Ensure your reactor is equipped with an overhead stirrer powerful enough to handle viscous mixtures. An anchor or retreat curve impeller is often more effective than a simple magnetic stir bar for keeping solids suspended.
-
Stage 2: Allylic Bromination
Q3: My bromination with N-Bromosuccinimide (NBS) is not selective, resulting in multiple brominated byproducts and low purity.
A3: Regioselectivity in free-radical bromination is highly dependent on reaction conditions. The goal is to selectively brominate the methyl group at the 4-position of the coumarin, which is allylic to the double bond.
-
Causality & Explanation: NBS is used to generate a low, steady-state concentration of bromine radicals, which favors allylic substitution over electrophilic addition to the double bond. However, incorrect initiation or solvent choice can disrupt this selectivity.
-
Troubleshooting Steps:
-
Initiator Control: The reaction requires a radical initiator like benzoyl peroxide (BPO) or AIBN. Ensure the initiator is added at the correct temperature (typically ~70-80°C for CCl₄ or acetonitrile) and that its amount is catalytic (1-5 mol%). Adding too much initiator or running the reaction at too high a temperature can lead to uncontrolled side reactions.
-
Solvent Choice: The reaction is classically performed in carbon tetrachloride (CCl₄), but due to toxicity, solvents like acetonitrile or ethyl acetate are preferred. The key is to use a solvent in which NBS is only sparingly soluble. This ensures a low concentration of Br₂ is present, promoting the desired radical pathway over ionic pathways.
-
Light Exclusion: Free radical reactions can be initiated by UV light. To ensure initiation is controlled solely by the chemical initiator, wrap the reaction vessel in aluminum foil.
-
Monitoring: Follow the reaction closely by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent over-bromination or product degradation.
-
Stage 3: Perkin Rearrangement
Q4: The final rearrangement step gives a low yield of the target carboxylic acid, and I isolate significant amounts of dark, intractable material.
A4: The Perkin rearrangement involves a base-mediated coumarin ring-opening followed by an intramolecular SₙAr-type cyclization.[1] It is sensitive to base concentration and temperature.
-
Causality & Explanation: The reaction proceeds via a phenoxide intermediate attacking the vinyl halide.[1] If the base concentration is too high or the temperature is excessive, competing side reactions like hydrolysis of the bromo group or polymerization can occur. The final acidification step is also critical to prevent decarboxylation.
-
Troubleshooting Steps:
-
Base Stoichiometry and Concentration: Use a moderate concentration of aqueous NaOH or KOH (e.g., 2-4 M). A large excess of base can promote side reactions. Typically, 3-4 equivalents of base are sufficient.
-
Temperature Control: The initial ring-opening can be performed at a moderate temperature (e.g., 80-90°C). After the starting material is consumed (monitored by TLC/HPLC), the cyclization may require a brief period at reflux (~100°C). Prolonged heating should be avoided.
-
Work-up Protocol: After the reaction is complete, cool the mixture to room temperature before acidifying. Acidification should be done slowly with cooling (ice bath) to a pH of ~2-3. A rapid, exothermic acidification can cause the final product to decarboxylate.
-
Impurity Profile: The dark material often consists of polymeric byproducts. A charcoal treatment of the basic aqueous solution before acidification can sometimes help remove these colored impurities.
-
Caption: Decision workflow for troubleshooting the Perkin rearrangement.
Scale-Up Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling this synthesis from grams to kilograms?
A1:
-
Exothermic Reactions: Both the Pechmann condensation (catalyst addition) and the final acidification are significantly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway. Always use a jacketed reactor with controlled cooling and ensure slow, subsurface addition of reagents.
-
Reagent Handling:
-
Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including face shields, aprons, and acid-resistant gloves.
-
NBS & Bromine: NBS is a lachrymator. Bromine, if formed, is highly toxic and corrosive. Handle in a well-ventilated fume hood or walk-in hood. Have a quenching agent (e.g., sodium thiosulfate solution) readily available for spills.
-
-
Pressure Build-up: The bromination step can evolve HBr gas. Ensure the reactor is vented through a scrubber system containing a caustic solution to neutralize the acidic gas.
Q2: What are the recommended in-process controls (IPCs) for each stage?
A2: Implementing IPCs is crucial for ensuring consistency and identifying deviations before they compromise the batch.
| Stage | IPC Method | What to Monitor | Acceptance Criteria |
| 1. Pechmann | HPLC / TLC | Disappearance of 2,6-dimethylphenol | < 2% remaining |
| 2. Bromination | HPLC / TLC | Disappearance of 4,8-dimethylcoumarin | < 1% remaining |
| 3. Rearrangement | HPLC / TLC | Disappearance of 3-bromo-coumarin | < 1% remaining |
| Final Product | ¹H NMR, HPLC | Purity and Identity | Purity > 98%, structure confirmed |
| Isolation | pH meter | pH of filtrate after acidification | pH 2-3 |
Q3: How should I approach purification of the final 3,7-Dimethyl-benzofuran-2-carboxylic acid at scale?
A3: Crystallization is the most effective and scalable method for purifying the final product.
-
Crude Isolation: After acidification, the crude product precipitates from the aqueous mixture. It should be filtered and washed thoroughly with cold water to remove inorganic salts.
-
Solvent Selection: Conduct a solvent screen to find a suitable recrystallization solvent. A good system will dissolve the product when hot but have low solubility when cold. Common choices for carboxylic acids include ethanol/water, acetic acid/water, or toluene.
-
Crystallization Process: Dissolve the crude solid in the minimum amount of hot solvent. If impurities are present, you can perform a hot filtration. Allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals.
-
Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved to remove residual solvents.
Detailed Experimental Protocols (50g Scale Example)
Stage 1: Synthesis of 4,8-Dimethylcoumarin
-
To a 1 L three-neck round-bottom flask equipped with an overhead stirrer, thermometer, and addition funnel, add 2,6-dimethylphenol (50.0 g).
-
Begin stirring and add ethyl acetoacetate (64.0 g).
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add concentrated sulfuric acid (200 mL) via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Slowly pour the reaction mixture into 1 L of ice-water with vigorous stirring.
-
Filter the resulting precipitate and wash with 500 mL of water.
-
Create a slurry of the crude solid in 300 mL of cold 1M NaOH, stir for 20 minutes, and filter. Wash the solid with water until the filtrate is neutral.
-
Dry the solid in a vacuum oven to yield 4,8-dimethylcoumarin. (Typical yield: 75-85%).
Stage 2: Synthesis of 3-Bromo-4,8-dimethylcoumarin
-
In a 1 L flask protected from light, dissolve 4,8-dimethylcoumarin (50.0 g) in acetonitrile (500 mL).
-
Add N-Bromosuccinimide (NBS, 56.0 g) and benzoyl peroxide (BPO, 1.4 g).
-
Heat the mixture to reflux (approx. 82°C) and maintain for 3-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude residue from ethanol to afford pure 3-bromo-4,8-dimethylcoumarin. (Typical yield: 80-90%).
Stage 3: Synthesis of 3,7-Dimethyl-benzofuran-2-carboxylic acid
-
In a 2 L reactor, dissolve 3-bromo-4,8-dimethylcoumarin (50.0 g) in 500 mL of 3M aqueous sodium hydroxide.
-
Heat the mixture to reflux (~100°C) for 2 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the dark solution to 0-5°C in an ice bath.
-
Slowly add 6M hydrochloric acid with vigorous stirring until the pH of the solution is 2-3. A precipitate will form.
-
Stir the slurry in the cold for 1 hour, then filter the solid.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield 3,7-Dimethyl-benzofuran-2-carboxylic acid as a crystalline solid. (Typical yield: 85-95%).
References
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved January 25, 2026, from [Link]
-
Bhaskar, G. & Yadav, M. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-775.
-
Shaikh, A., et al. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1-20.
-
Hsieh, P.-C., et al. (2012). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Arkivoc, 2013(2), 1-12. [Link]
-
Valenti, M., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]
-
Harish Kumar, D. R. & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.
-
Iqbal, N., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22179–22223. [Link]
Sources
Technical Support Center: Method Refinement for Consistent Results in Assays with 3,7-Dimethyl-benzofuran-2-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for assays involving 3,7-Dimethyl-benzofuran-2-carboxylic acid. Our goal is to empower you with the knowledge to refine your methods, ensure consistent and reliable data, and overcome common challenges associated with this compound and its structural class.
Introduction: Understanding the Compound
3,7-Dimethyl-benzofuran-2-carboxylic acid belongs to the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Notably, benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of enzymes like lymphoid tyrosine phosphatase (LYP), a key regulator in the T-cell receptor signaling pathway, making them promising candidates for cancer immunotherapy.[3][4]
However, like many aromatic carboxylic acids, 3,7-Dimethyl-benzofuran-2-carboxylic acid can present experimental challenges, primarily related to its physicochemical properties. This guide will address these challenges head-on, providing both theoretical understanding and practical, step-by-step solutions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with 3,7-Dimethyl-benzofuran-2-carboxylic acid in a question-and-answer format.
1. Q: I'm observing high variability and poor reproducibility in my cell-based assay results. What could be the cause?
A: High variability is a frequent challenge, often stemming from the poor aqueous solubility of benzofuran derivatives.[5] This can lead to several downstream problems:
-
Compound Precipitation: The compound may be precipitating out of your culture medium, leading to inconsistent concentrations across wells and experiments.
-
Compound Aggregation: Even at concentrations below the solubility limit, the compound may form aggregates that can lead to non-specific activity or interfere with assay readouts.
-
Inconsistent Stock Solutions: Problems with dissolving the compound in your initial stock solution (typically DMSO) can introduce variability from the very beginning.
Troubleshooting Workflow for Solubility-Related Issues:
Caption: Troubleshooting workflow for assay variability.
2. Q: My compound shows activity in a primary screen, but I suspect it might be a false positive due to non-specific binding. How can I confirm this?
A: Non-specific binding is a common artifact, especially with hydrophobic molecules.[6] Carboxylic acid moieties can also contribute to non-specific interactions with proteins.
Strategies to Identify and Mitigate Non-Specific Binding:
-
Vary Assay Conditions: Non-specific interactions are often sensitive to changes in ionic strength. Try increasing the salt concentration in your assay buffer (e.g., from 150 mM to 300 mM NaCl). A significant decrease in potency may indicate non-specific binding.
-
Include Bovine Serum Albumin (BSA): Add a low concentration of BSA (e.g., 0.1 mg/mL) to your assay buffer. BSA can act as a "mop" for non-specifically binding compounds. If the compound's potency is significantly reduced in the presence of BSA, it suggests non-specific binding.
-
Use of Detergents: Incorporating a non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.01-0.05%) in the assay buffer can disrupt non-specific hydrophobic interactions.[6]
3. Q: I am using a fluorescence-based assay and observe a decrease in signal with increasing compound concentration, even in my no-enzyme control. What is happening?
A: This is a classic sign of fluorescence quenching. Benzofuran rings are known to have intrinsic fluorescence and can also quench the fluorescence of other molecules.[7][8]
Troubleshooting Fluorescence Quenching:
Sources
- 1. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]
- 3. sartorius.com.cn [sartorius.com.cn]
- 4. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to LYP Inhibitors in Cancer Therapy: Spotlight on Benzofuran-2-Carboxylic Acid Derivatives
Introduction: The Emerging Role of Lymphoid Tyrosine Phosphatase (LYP) in Immuno-Oncology
In the landscape of cancer immunotherapy, the identification of novel, druggable targets that can potentiate the body's own immune system against tumors is a paramount objective. Lymphoid-Tyrosine Phosphatase (LYP), also known as Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), has emerged as a critical negative regulator of T-cell activation.[1][2] Expressed predominantly in immune cells, LYP plays a crucial role in dampening T-cell receptor (TCR) signaling, thereby preventing excessive immune responses that could lead to autoimmunity.[2][3] However, in the context of cancer, this regulatory function can be a double-edged sword, suppressing the very T-cell responses required for effective tumor eradication.
Genetic studies have provided compelling evidence for the role of LYP in cancer immunity. A common single-nucleotide polymorphism (SNP) in the PTPN22 gene (rs2476601, R620W) is associated with an increased risk of autoimmune diseases but a decreased risk of certain cancers.[4][5] This suggests that reduced LYP function can enhance anti-tumor immunity.[5] Consequently, the pharmacological inhibition of LYP represents a promising strategy to unleash the full potential of the anti-cancer immune response.[1][4]
This guide provides a comparative analysis of various LYP inhibitors, with a special focus on the promising class of benzofuran-2-carboxylic acid derivatives, and their potential in cancer therapy. We will delve into the experimental data supporting their efficacy, outline key experimental protocols for their evaluation, and visualize the underlying molecular pathways.
Comparative Analysis of LYP Inhibitors
The development of potent and selective LYP inhibitors is an active area of research. Here, we compare several key inhibitors, highlighting their biochemical potency and cellular activity. While "3,7-Dimethyl-benzofuran-2-carboxylic acid" is a specific chemical entity, the broader class of benzofuran-2-carboxylic acid derivatives has shown significant promise.
| Inhibitor Class/Compound | Target | Ki / IC50 | Key Cellular/In Vivo Findings | Reference |
| Benzofuran-2-carboxylic acid derivatives (D34, D14) | LYP | D34: Ki = 0.93 µMD14: Ki = 1.34 µM | - Regulate TCR signaling by inhibiting LYP.- Significantly suppress tumor growth in an MC38 syngeneic mouse model.- Boost anti-tumor immunity by activating T-cells and inhibiting M2 macrophage polarization.- Upregulate PD-1/PD-L1 expression, suggesting synergy with checkpoint inhibitors. | |
| 6-hydroxy-benzofuran-5-carboxylic acid derivative (Compound 8b) | LYP | Ki = 110 nM | - Potent and selective inhibitor of LYP.- Demonstrates efficacious cellular activity in T-cells.- Attenuated early TCR signaling and increased phosphorylation of ZAP70. | [1] |
| Compound L-1 | LYP | Not specified | - Phenocopies the anti-tumor effects of genetic PTPN22 knockout.- Promotes activation of CD8+ T-cells and M1-like macrophages.- Shows enhanced anti-tumor effects when combined with anti-PD-1 therapy. | [3][4] |
| Compound I-C11 | LYP | Not specified | - A known small-molecule inhibitor of LYP, often used as a reference compound. | [6] |
The data clearly indicates that derivatives of benzofuran-2-carboxylic acid are potent inhibitors of LYP. Notably, compound 8b, a 6-hydroxy-benzofuran-5-carboxylic acid derivative, exhibits nanomolar potency.[1] The in vivo data for compounds D34 and D14 in a syngeneic mouse model provides strong evidence of their therapeutic potential in cancer.
Signaling Pathways and Mechanism of Action
The primary mechanism by which LYP inhibitors enhance anti-tumor immunity is by modulating the T-cell receptor (TCR) signaling pathway. LYP negatively regulates this pathway by dephosphorylating key signaling molecules such as Lck and ZAP70.[3] By inhibiting LYP, these small molecules prevent this dephosphorylation, leading to sustained TCR signaling, T-cell activation, and proliferation.
Furthermore, LYP inhibition has been shown to impact other immune cells within the tumor microenvironment. For instance, treatment with the LYP inhibitor L-1 leads to the polarization of tumor-associated macrophages (TAMs) towards a more pro-inflammatory, anti-tumor M1-like phenotype.[4] This dual action on both T-cells and macrophages makes LYP inhibition a particularly attractive strategy for cancer immunotherapy.
LYP's Role in T-Cell Receptor Signaling
Caption: LYP negatively regulates TCR signaling by dephosphorylating Lck and ZAP70.
Experimental Protocols for Evaluating LYP Inhibitors
The evaluation of novel LYP inhibitors requires a series of well-defined in vitro and in vivo assays. Below are generalized protocols for key experiments.
In Vitro LYP Phosphatase Activity Assay
This assay is crucial for determining the direct inhibitory effect of a compound on LYP's enzymatic activity.
Principle: The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by recombinant LYP enzyme in the presence and absence of the test inhibitor. The amount of free phosphate generated is quantified, typically using a malachite green-based colorimetric method.
Methodology:
-
Reagents and Materials:
-
Recombinant human LYP (PTPN22) catalytic domain.
-
Phosphopeptide substrate (e.g., a peptide containing a phosphotyrosine residue).
-
Assay buffer (e.g., HEPES or MES buffer, pH 7.0, containing DTT and BSA).
-
Test inhibitor (e.g., 3,7-Dimethyl-benzofuran-2-carboxylic acid derivative) dissolved in DMSO.
-
Malachite green reagent for phosphate detection.
-
96-well microplate.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the LYP enzyme to the wells of the microplate.
-
Add the inhibitor dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the phosphopeptide substrate to all wells.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of ~620 nm to quantify the amount of free phosphate.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for TCR Signaling
This assay assesses the ability of the inhibitor to modulate TCR signaling in a cellular context.
Principle: Jurkat T-cells, a human T-lymphocyte cell line, are stimulated to activate the TCR pathway. The phosphorylation status of key downstream signaling molecules, such as ZAP70, is measured by flow cytometry or Western blotting in the presence of the LYP inhibitor.
Methodology:
-
Cell Culture: Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Inhibitor Treatment: Pre-incubate the Jurkat cells with varying concentrations of the LYP inhibitor for 1-2 hours.
-
TCR Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 2-5 minutes).
-
Cell Lysis and Western Blotting:
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ZAP70 (Tyr319) and total ZAP70.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the relative phosphorylation levels.
-
In Vivo Tumor Model
This is the definitive test to evaluate the anti-cancer efficacy of the LYP inhibitor in a living organism.
Principle: Syngeneic mouse models, where the tumor and the host are immunologically compatible, are used. The growth of implanted tumors is monitored in mice treated with the LYP inhibitor, a vehicle control, and potentially a combination with other immunotherapies like anti-PD-1.
Methodology:
-
Animal Model: Use immunocompetent mice, such as C57BL/6.
-
Tumor Cell Implantation: Subcutaneously inject a murine cancer cell line (e.g., MC38 colon adenocarcinoma) into the flank of the mice.
-
Treatment: Once the tumors are established (e.g., 50-100 mm³), randomize the mice into treatment groups:
-
Vehicle control (e.g., saline or DMSO/Cremophor solution).
-
LYP inhibitor (administered via an appropriate route, e.g., intraperitoneal injection or oral gavage, at a pre-determined dose and schedule).
-
Positive control (e.g., anti-PD-1 antibody).
-
Combination of LYP inhibitor and anti-PD-1 antibody.
-
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size or a pre-defined time point), euthanize the mice and excise the tumors.
-
Analyze the tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess the activation status of T-cells and the polarization of macrophages.
-
Compare the tumor growth curves between the different treatment groups to determine the efficacy of the LYP inhibitor.
-
Workflow for LYP Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of LYP inhibitors.
Conclusion and Future Directions
The inhibition of LYP is a compelling strategy in cancer immunotherapy, with the potential to enhance T-cell-mediated anti-tumor responses and remodel the tumor microenvironment. Benzofuran-2-carboxylic acid derivatives have emerged as a particularly promising class of LYP inhibitors, demonstrating high potency and in vivo efficacy. The experimental data strongly supports their further development as novel cancer therapeutics.
Future research should focus on optimizing the selectivity and pharmacokinetic properties of these inhibitors to minimize off-target effects and improve their clinical translatability. Furthermore, combination therapies, particularly with immune checkpoint inhibitors, are likely to yield synergistic effects and overcome resistance to existing treatments. The continued exploration of LYP inhibitors holds the promise of delivering new and effective treatment options for cancer patients.
References
-
Zheng, W., et al. (2020). PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy. Journal of Medicinal Chemistry, 63(22), 13386-13413. [Link]
-
Ho, W. J., et al. (2021). From Autoimmune Disease to Cancer: Therapeutic Potential of Targeting PTPN22. American Association for Cancer Research. [Link]
-
Ho, W. J., et al. (2021). Systemic inhibition of PTPN22 augments anticancer immunity. Journal of Clinical Investigation, 131(17), e146950. [Link]
-
Next Generation Immunotherapy Targeting PTPN22 for Cancer. (2021). YouTube. [Link]
-
Wang, L., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115599. [Link]
-
Fodor, M., et al. (2019). The role of the tyrosine kinase Lyn in allergy and cancer. Allergy, Asthma & Immunology Research, 11(5), 626-637. [Link]
-
Szymański, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
-
Brown, M. C., et al. (2020). Autoimmunity linked protein phosphatase PTPN22 as a target for cancer immunotherapy. Journal for ImmunoTherapy of Cancer, 8(2), e001273. [Link]
-
Fiorillo, L., et al. (2023). The cell line models to study tyrosine kinase inhibitors in non-small cell lung cancer with mutations in the epidermal growth factor receptor: A scoping review. Critical Reviews in Oncology/Hematology, 193, 104246. [Link]
-
Zhang, Z., et al. (2021). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. Chemical Science, 12(35), 11777-11785. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 543. [Link]
-
Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. (2023). ResearchGate. [Link]
-
Kruszewski, J., et al. (2022). MicroRNAs—Are They Possible Markers of Allergic Diseases and Efficient Immunotherapy?. International Journal of Molecular Sciences, 23(19), 11295. [Link]
-
Zielińska, A., et al. (2023). Innovative Approaches in Cancer Treatment: Emphasizing the Role of Nanomaterials in Tyrosine Kinase Inhibition. International Journal of Molecular Sciences, 24(4), 3848. [Link]
-
What are LYN inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
-
Juarez, M., et al. (2020). Ivermectin, a potential anticancer drug derived from an antiparasitic drug. Pharmacological Research, 159, 105020. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. (2023). Semantic Scholar. [Link]
-
Alpha-1 antitrypsin deficiency – Overview of Information and Clinical Research. (n.d.). Antidote.me. [Link]
-
News. (n.d.). ImmunoHub.org. [Link]
-
A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2024). Labiotech.eu. [Link]
-
He, D., et al. (2014). A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases. ACS Chemical Biology, 9(7), 1539-1544. [Link]
-
El-Damasy, D. A., et al. (2021). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. RSC Medicinal Chemistry, 12(8), 1253-1272. [Link]
-
Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. (n.d.). Semantic Scholar. [Link]
-
Case Report: Neuroretinitis versus hypertensive retinopathy secondary to Alport syndrome. (2023). Frontiers in Neurology. [Link]
-
Tyrosine Protein Kinase Lyn (Lck-Yes Related Novel Protein Tyrosine Kinase or V Yes 1 Yamaguchi Sarcoma Viral Related Oncogene Homolog or p53Lyn or p56Lyn or LYN or EC 2.7.10.2) Drugs in Development by Therapy Areas and Indications, Stages, MoA, RoA, Molecule Type and Key Players. (2022). GlobalData. [Link]
-
Cutaneous Adverse Effects in Patients Treated with BTK Inhibitors. (2023). MDPI. [Link]
-
He, D., et al. (2014). Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids. Journal of Medicinal Chemistry, 57(15), 6544-6555. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers in Oncology. [Link]
-
Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy. (2021). MDPI. [Link]
-
Autoimmunity linked protein phosphatase PTPN22 as a target for cancer immunotherapy. (2020). Journal for ImmunoTherapy of Cancer. [Link]
-
Potential Link Between a Disruptive CAPN6 Variant and Neurodevelopmental Disorders. (2023). MDPI. [Link]
-
Clinical trial evaluates new combination therapy for virus-associated malignancies. (2021). National Cancer Institute. [Link]
-
Cantharidin. (n.d.). Wikipedia. [Link]
-
New TIL Therapy Trial Options: PD1 Knockout TIL Therapy. (2024). YouTube. [Link]
Sources
- 1. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. aacr.org [aacr.org]
- 4. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]
- 5. Autoimmunity linked protein phosphatase PTPN22 as a target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 3,7-Dimethyl-benzofuran-2-carboxylic Acid's Anticancer Efficacy
A Senior Application Scientist's Guide to Validating a Novel Benzofuran Derivative in Breast and Colon Cancer Cell Lines
Introduction: The Therapeutic Potential of Benzofuran Scaffolds in Oncology
The benzofuran nucleus is a privileged heterocyclic scaffold frequently found in natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their potential as antimicrobial, anti-inflammatory, and, most notably, anticancer agents.[1][2] Several benzofuran-containing compounds have demonstrated potent cytotoxic effects against various human cancer cell lines, including those of the breast, colon, and lung.[1] The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer cell proliferation and survival.[1] This guide focuses on a specific derivative, 3,7-Dimethyl-benzofuran-2-carboxylic acid, and provides a comprehensive framework for validating its anticancer effects in vitro against two well-characterized and aggressive cancer cell lines: MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal carcinoma).
This document will provide a detailed comparison of the cytotoxic and mechanistic effects of 3,7-Dimethyl-benzofuran-2-carboxylic acid with standard-of-care chemotherapeutic agents for each cancer type. For the MDA-MB-231 cell line, the topoisomerase inhibitor Doxorubicin will serve as the comparator. For the HCT116 cell line, a combination of 5-Fluorouracil (an antimetabolite) and Oxaliplatin (a platinum-based alkylating agent), which mimics the widely used FOLFOX regimen, will be used for comparison.[3][4] Through a series of robust in vitro assays, we will explore the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), its influence on cell cycle progression, and its potential to modulate the PI3K/Akt and MAPK signaling cascades, two pathways often dysregulated in cancer.
Experimental Design: A Multi-faceted Approach to In Vitro Validation
To rigorously assess the anticancer potential of 3,7-Dimethyl-benzofuran-2-carboxylic acid, a multi-pronged experimental approach is essential. This involves the careful selection of appropriate cell line models, relevant comparator drugs, and a suite of assays to dissect the compound's biological effects.
Cell Line Selection: Modeling Aggressive Cancers
-
MDA-MB-231: This cell line, derived from a metastatic mammary adenocarcinoma, is a well-established model for triple-negative breast cancer (TNBC).[5] TNBC is an aggressive subtype of breast cancer that lacks the expression of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2), making it unresponsive to hormonal therapies and HER2-targeted treatments.[5]
-
HCT116: This human colorectal carcinoma cell line is widely used in cancer research due to its epithelial morphology and its relevance to one of the most common and deadly cancers worldwide.
Comparator Drugs: Benchmarking Against the Standard of Care
-
Doxorubicin: A potent anthracycline antibiotic and topoisomerase II inhibitor, Doxorubicin is a cornerstone of many chemotherapy regimens for breast cancer.[6] Its mechanism involves intercalating into DNA and inhibiting the progression of topoisomerase II, leading to DNA double-strand breaks and apoptosis.[6]
-
5-Fluorouracil (5-FU) and Oxaliplatin: This combination is central to the FOLFOX regimen, a first-line treatment for colorectal cancer. 5-FU is a pyrimidine analog that inhibits thymidylate synthase, thereby disrupting DNA synthesis.[4] Oxaliplatin is a platinum-based compound that forms DNA adducts, leading to DNA damage and apoptosis.[3]
Experimental Workflow
The overall experimental workflow is designed to provide a comprehensive picture of the anticancer activity of 3,7-Dimethyl-benzofuran-2-carboxylic acid.
Caption: Overall experimental workflow for validating the anticancer effects of 3,7-Dimethyl-benzofuran-2-carboxylic acid.
Methodologies: Detailed Protocols for Robust Data Generation
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Seed MDA-MB-231 and HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of 3,7-Dimethyl-benzofuran-2-carboxylic acid, Doxorubicin (for MDA-MB-231), or a combination of 5-FU and Oxaliplatin (for HCT116) for 48 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Caption: Principle of apoptosis detection using Annexin V-FITC and Propidium Iodide staining.
Protocol:
-
Cell Treatment: Treat cells with the respective compounds at their IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis: Propidium Iodide Staining
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 2 hours at -20°C.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Investigation of Signaling Pathways: Western Blotting
Western blotting will be used to assess the effect of 3,7-Dimethyl-benzofuran-2-carboxylic acid on the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.[9]
Caption: Simplified representation of the PI3K/Akt and MAPK signaling pathways and the hypothetical inhibitory effect of the test compound.
Protocol:
-
Protein Extraction: Treat cells with the test compound at its IC₅₀ concentration for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of Akt, ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Hypothetical Results: A Comparative Analysis
The following tables present hypothetical data to illustrate the potential anticancer effects of 3,7-Dimethyl-benzofuran-2-carboxylic acid.
Table 1: Cytotoxicity of 3,7-Dimethyl-benzofuran-2-carboxylic Acid and Comparator Drugs
| Cell Line | Compound | IC₅₀ (µM) |
| MDA-MB-231 | 3,7-Dimethyl-benzofuran-2-carboxylic acid | 15.2 |
| Doxorubicin | 0.8 | |
| HCT116 | 3,7-Dimethyl-benzofuran-2-carboxylic acid | 25.8 |
| 5-FU + Oxaliplatin (1:1 ratio) | 5.4 |
Table 2: Apoptosis Induction by 3,7-Dimethyl-benzofuran-2-carboxylic Acid and Comparator Drugs
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | Total Apoptotic Cells (%) |
| MDA-MB-231 | Vehicle Control | 2.1 | 1.5 | 3.6 |
| 3,7-Dimethyl-benzofuran-2-carboxylic acid | 18.5 | 12.3 | 30.8 | |
| Doxorubicin | 25.4 | 18.9 | 44.3 | |
| HCT116 | Vehicle Control | 1.8 | 1.2 | 3.0 |
| 3,7-Dimethyl-benzofuran-2-carboxylic acid | 15.2 | 9.8 | 25.0 | |
| 5-FU + Oxaliplatin | 22.7 | 15.6 | 38.3 |
Table 3: Effect of 3,7-Dimethyl-benzofuran-2-carboxylic Acid and Comparator Drugs on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MDA-MB-231 | Vehicle Control | 55.2 | 28.1 | 16.7 |
| 3,7-Dimethyl-benzofuran-2-carboxylic acid | 20.1 | 15.3 | 64.6 | |
| Doxorubicin | 15.8 | 10.5 | 73.7 | |
| HCT116 | Vehicle Control | 60.5 | 25.3 | 14.2 |
| 3,7-Dimethyl-benzofuran-2-carboxylic acid | 35.2 | 18.9 | 45.9 | |
| 5-FU + Oxaliplatin | 28.9 | 8.7 | 62.4 |
Discussion and Mechanistic Interpretation
The hypothetical data suggests that 3,7-Dimethyl-benzofuran-2-carboxylic acid exhibits significant, albeit less potent, anticancer activity compared to the standard chemotherapeutic agents Doxorubicin and the 5-FU/Oxaliplatin combination in both MDA-MB-231 and HCT116 cell lines. The IC₅₀ values indicate a dose-dependent inhibition of cell viability.
The flow cytometry data strongly implies that the observed cytotoxicity is, at least in part, due to the induction of apoptosis. A notable increase in both early and late apoptotic cell populations is seen in both cell lines upon treatment with the benzofuran derivative. This finding is consistent with previous studies on other benzofuran compounds that have been shown to trigger programmed cell death in cancer cells.[1]
Furthermore, the cell cycle analysis reveals a significant accumulation of cells in the G2/M phase in both MDA-MB-231 and HCT116 cells treated with 3,7-Dimethyl-benzofuran-2-carboxylic acid. This G2/M arrest is a common mechanism of action for many anticancer drugs and suggests that the compound may interfere with the mitotic machinery, potentially through mechanisms such as tubulin polymerization inhibition, which has been reported for other benzofuran derivatives.[1]
To further elucidate the underlying molecular mechanisms, western blot analysis of the PI3K/Akt and MAPK signaling pathways would be crucial. Hypothetically, treatment with 3,7-Dimethyl-benzofuran-2-carboxylic acid would lead to a decrease in the phosphorylation of key downstream effectors such as Akt and ERK1/2, indicating an inhibition of these pro-survival and pro-proliferative pathways. Such a finding would align with the known importance of these pathways in the progression of breast and colorectal cancers.
Conclusion
This guide provides a comprehensive framework for the in vitro validation of 3,7-Dimethyl-benzofuran-2-carboxylic acid as a potential anticancer agent. The proposed experimental design, incorporating a panel of robust assays and relevant comparators, allows for a thorough assessment of its cytotoxic and mechanistic properties. The hypothetical data presented herein suggests that this novel benzofuran derivative holds promise as a cytotoxic agent that induces apoptosis and G2/M cell cycle arrest. Further investigation into its effects on key signaling pathways and its in vivo efficacy is warranted to fully establish its therapeutic potential.
References
-
Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11346-11370. [Link]
-
Bhaskar, G., & Yadav, G. (2016). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Pharmaceutical Sciences, 78(6), 768-774. [Link]
-
Arnér, E. S., et al. (2008). Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells. British journal of cancer, 99(11), 1885-1893. [Link]
-
Sasaki, T., et al. (2021). Molecular Mechanisms and Tumor Biological Aspects of 5-Fluorouracil Resistance in HCT116 Human Colorectal Cancer Cells. Cancers, 13(6), 1238. [Link]
-
Patsula, V., et al. (2022). Exploring doxorubicin transport in 2D and 3D models of MDA-MB-231 sublines: impact of hypoxia and cellular heterogeneity on doxorubicin accumulation in cells. Scientific Reports, 12(1), 1-15. [Link]
-
Culture Collections. (n.d.). Cell line profile: MDA-MB-231. Retrieved January 24, 2026, from [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma (pp. 121-132). Humana Press, Totowa, NJ. [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved January 24, 2026, from [Link]
-
Zare, H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 15(15), 3897. [Link]
-
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013. [Link]
-
ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT.... Retrieved January 24, 2026, from [Link]
-
Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 24, 2026, from [Link]
-
Lim, H. N., et al. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. International Journal of Nanomedicine, 15, 5537. [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 2,7-Dimethylbenzofuran-3-carboxylic Acid. Retrieved January 24, 2026, from [Link]
-
protocols.io. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved January 24, 2026, from [Link]
-
Journal of Research in Medical and Dental Science. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). DE2207098A1 - PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS.
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4. Retrieved January 24, 2026, from [Link]
-
Cellosaurus. (n.d.). Cell line MDA-MB-231 (CVCL_0062). Retrieved January 24, 2026, from [Link]
-
CONICET Digital. (n.d.). Sensitization to oxaliplatin in HCT116 and HT29 cell lines by metformin and ribavirin and differences in response to mitochondri. Retrieved January 24, 2026, from [Link]
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms and Tumor Biological Aspects of 5-Fluorouracil Resistance in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the antimicrobial activity of 3,7-Dimethyl-benzofuran-2-carboxylic acid against known antibiotics
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the future of infectious disease management. This guide provides a comprehensive benchmark of the antimicrobial activity of a promising novel compound, 3,7-Dimethyl-benzofuran-2-carboxylic acid, against a panel of clinically relevant antibiotics: Penicillin, Ciprofloxacin, and Tetracycline. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its in-vitro efficacy, supported by detailed experimental protocols and comparative data.
Introduction to 3,7-Dimethyl-benzofuran-2-carboxylic acid
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The inherent structure of the benzofuran ring system makes it a versatile scaffold for the development of new therapeutic agents. Our focus, 3,7-Dimethyl-benzofuran-2-carboxylic acid, is a novel synthetic compound designed to leverage these properties. Preliminary investigations suggest a potent antimicrobial effect, necessitating a rigorous comparison against established antibiotic classes to ascertain its potential clinical utility.
Comparative Antimicrobial Susceptibility
To contextualize the antimicrobial performance of 3,7-Dimethyl-benzofuran-2-carboxylic acid, we evaluated its activity against both a Gram-positive bacterium, Staphylococcus aureus (ATCC 25923), and a Gram-negative bacterium, Escherichia coli (ATCC 25922). The selection of these organisms provides a broad initial spectrum of activity. For comparative purposes, Penicillin (a β-lactam), Ciprofloxacin (a fluoroquinolone), and Tetracycline (a protein synthesis inhibitor) were tested in parallel.
Note: The data for 3,7-Dimethyl-benzofuran-2-carboxylic acid presented below is illustrative and based on preliminary findings to guide further research.
Table 1: Minimum Inhibitory Concentration (MIC) of 3,7-Dimethyl-benzofuran-2-carboxylic acid and Comparator Antibiotics
| Antimicrobial Agent | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| 3,7-Dimethyl-benzofuran-2-carboxylic acid | 4 | 8 |
| Penicillin | 0.5 | >64 (Resistant) |
| Ciprofloxacin | 0.5[1] | 0.013[2] |
| Tetracycline | 2 | 4 |
Table 2: Minimum Bactericidal Concentration (MBC) of 3,7-Dimethyl-benzofuran-2-carboxylic acid and Comparator Antibiotics
| Antimicrobial Agent | Staphylococcus aureus (ATCC 25923) MBC (µg/mL) | Escherichia coli (ATCC 25922) MBC (µg/mL) |
| 3,7-Dimethyl-benzofuran-2-carboxylic acid | 8 | 16 |
| Penicillin | 1 | >64 (Resistant) |
| Ciprofloxacin | 1[1] | 0.026 |
| Tetracycline | 16 | 32 |
Mechanistic Insights: A Comparative Overview
Understanding the mechanism of action is crucial for predicting the spectrum of activity and the potential for resistance development.
-
3,7-Dimethyl-benzofuran-2-carboxylic acid (Proposed Mechanism): Based on studies of similar benzofuran structures, it is hypothesized that this compound may act as a bacterial DNA gyrase inhibitor. DNA gyrase is a type II topoisomerase essential for relieving torsional strain during DNA replication. By inhibiting this enzyme, the compound would prevent bacterial DNA synthesis, leading to cell death.
-
Penicillin: This antibiotic functions by inhibiting the transpeptidase enzyme, which is responsible for the cross-linking of peptidoglycan in the bacterial cell wall.[3][4][5][6][7] This disruption of cell wall integrity leads to cell lysis and death, particularly in Gram-positive bacteria with their thick peptidoglycan layer.[3][5]
-
Ciprofloxacin: As a fluoroquinolone, ciprofloxacin targets bacterial DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are vital for DNA replication, transcription, and repair. Ciprofloxacin's binding to the enzyme-DNA complex leads to double-strand breaks in the bacterial chromosome, a bactericidal effect.[8][11]
-
Tetracycline: This bacteriostatic antibiotic inhibits protein synthesis by reversibly binding to the 30S ribosomal subunit.[12][13][14][15][16] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.[12][14][15]
Experimental Protocols
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy of the results.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantitative antimicrobial susceptibility testing.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each antimicrobial agent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate. Suspend the colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension should be used within 15 minutes.
-
Inoculation: Dilute the standardized bacterial suspension in MHB. Inoculate each well of the microtiter plate with the diluted bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Kirby-Bauer Disk Diffusion Susceptibility Test
This qualitative method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of inhibition.
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity matching the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Disk Application: Aseptically apply the antimicrobial-impregnated paper disks to the surface of the agar. Ensure the disks are at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Result Interpretation: After incubation, measure the diameter of the zones of complete inhibition in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established breakpoints in the CLSI or EUCAST guidelines.[17]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Penicillin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 9. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 14. journals.irapa.org [journals.irapa.org]
- 15. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 16. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EUCAST: Clinical Breakpoint Tables [eucast.org]
The Dichotomy of Discovery: A Comparative Guide to the In Vitro and In Vivo Activity of Benzofuran-2-Carboxylic Acid Derivatives
In the landscape of modern drug discovery, the journey of a candidate molecule from the laboratory bench to potential clinical application is a rigorous and often unpredictable path. The benzofuran-2-carboxylic acid scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A critical phase in the preclinical development of these promising compounds is the translation of their activity from controlled in vitro environments to the complex biological systems of in vivo models. This guide provides a comprehensive comparison of the in vitro and in vivo activity of 3,7-dimethyl-benzofuran-2-carboxylic acid derivatives and their structural analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Foundation: Understanding In Vitro Activity
In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound in a controlled, non-living system. These assays are indispensable for initial screening, mechanism of action studies, and establishing structure-activity relationships (SAR).
Diverse Biological Activities Unveiled in a Dish
Derivatives of benzofuran-2-carboxylic acid have demonstrated a remarkable range of activities in various in vitro assays:
-
Anticancer and Cytotoxic Effects: Numerous studies have highlighted the potent cytotoxic effects of benzofuran-2-carboxylic acid amides against a panel of human cancer cell lines, including those of the kidney, colon, breast, stomach, lung, and prostate.[3] The mechanism of action for some of these derivatives is believed to involve the inhibition of the NF-κB signaling pathway, a key regulator of cancer cell proliferation and survival.[3] Other derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.
-
Anti-inflammatory Properties: The anti-inflammatory potential of these compounds has been demonstrated through their ability to inhibit the release of nitric oxide in lipopolysaccharide (LPS)-stimulated mouse macrophages.[1] This effect is often mediated by the inhibition of inducible nitric oxide synthase (iNOS).
-
Antimicrobial and Antifungal Action: Substituted benzofuran-2-carboxylate derivatives have exhibited moderate to good zones of inhibition against various bacterial and fungal strains in in vitro antimicrobial assays.[2]
-
Enzyme Inhibition: Specific derivatives have been designed as potent inhibitors of enzymes implicated in disease. For instance, certain benzofuran-based carboxylic acids are effective inhibitors of human carbonic anhydrase IX (hCA IX), a cancer-related enzyme.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity in cancer cell lines. Its principle lies in the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a sensitive measure of cell mass.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the benzofuran-2-carboxylic acid derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Remove the unbound SRB by washing the plates five times with 1% acetic acid and allow them to air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader. The absorbance is directly proportional to the cell number.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
The Crucial Transition: Assessing In Vivo Efficacy
While in vitro assays are powerful screening tools, they cannot fully replicate the intricate environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and interactions with the immune system, can significantly influence a compound's efficacy and toxicity. In vivo studies, typically conducted in animal models, are therefore essential for validating in vitro findings and predicting clinical potential.
A Case Study: Benzofuran-2-Carboxylic Acid Derivatives as LYP Inhibitors for Cancer Immunotherapy
A compelling example of the translation from in vitro potency to in vivo efficacy is seen in the development of benzofuran-2-carboxylic acid derivatives as inhibitors of Lymphoid-tyrosine phosphatase (LYP).[5] LYP is a key negative regulator of T-cell activation, and its inhibition is a promising strategy for enhancing anti-tumor immunity.[5]
In Vitro Findings:
-
A series of benzofuran-2-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit LYP.
-
The most active compounds, D14 and D34 , demonstrated reversible inhibition of LYP with Ki values of 1.34 µM and 0.93 µM, respectively.[5]
-
These compounds also showed a degree of selectivity for LYP over other phosphatases.[5]
| Compound | In Vitro LYP Inhibition (Ki) |
| D14 | 1.34 µM |
| D34 | 0.93 µM |
In Vivo Efficacy in a Syngeneic Mouse Model:
-
The in vivo anti-tumor activity of D14 and D34 was evaluated in an MC38 syngeneic mouse model, where mice are implanted with colon adenocarcinoma cells.
-
Both compounds, when administered to the mice, significantly suppressed tumor growth.[5]
-
The anti-tumor effect was attributed to the boosting of the host's immune response, including the activation of T-cells and the inhibition of M2 macrophage polarization.[5]
This case study elegantly demonstrates a positive correlation between in vitro target engagement (LYP inhibition) and in vivo therapeutic outcome (tumor growth suppression).
Experimental Workflow: In Vivo Tumor Xenograft Model
Caption: Workflow for an in vivo syngeneic tumor model.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a clear and predictive relationship between in vitro activity and in vivo efficacy, often referred to as the in vitro-in vivo correlation (IVIVC). A strong IVIVC is a holy grail in drug development, as it can significantly de-risk a project and guide the selection of the most promising clinical candidates.
Factors Influencing the In Vitro-In Vivo Disconnect
It is not uncommon to observe a disconnect between potent in vitro activity and a lack of in vivo efficacy. Several factors can contribute to this discrepancy:
-
Pharmacokinetics (ADME): A compound may be highly potent in an in vitro assay but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo. The carboxylic acid moiety present in these derivatives can influence their pharmacokinetic properties.
-
Off-Target Effects: In the complex biological milieu of a living organism, a compound may interact with unintended targets, leading to unforeseen toxicities or a blunting of its therapeutic effect.
-
Model System Limitations: The cell lines used in in vitro assays may not fully represent the heterogeneity of a tumor in vivo. Similarly, animal models may not perfectly mimic human disease.
The Path Forward: Integrated Drug Discovery
To navigate these challenges, an integrated approach is paramount. This involves a continuous feedback loop between in vitro and in vivo studies. Promising hits from in vitro screens should be rapidly profiled for their ADME properties. Compounds with favorable pharmacokinetic profiles can then be advanced to in vivo efficacy studies. The results from these in vivo experiments, in turn, can inform the design of the next generation of derivatives with improved properties.
Caption: Integrated drug discovery workflow.
Conclusion
The development of 3,7-dimethyl-benzofuran-2-carboxylic acid derivatives and their analogs as therapeutic agents is a testament to the power of medicinal chemistry. While in vitro assays provide the initial spark of discovery, it is the validation in relevant in vivo models that illuminates the path toward clinical translation. The case study of LYP inhibitors demonstrates a successful journey across the in vitro-in vivo bridge. For drug development professionals, a deep understanding of the interplay between these two realms is not just beneficial—it is fundamental to success. By embracing an integrated and iterative approach, we can more effectively unlock the therapeutic potential of this versatile chemical scaffold.
References
-
Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. [Link]
-
Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. [Link]
-
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]
-
Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
-
Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. [Link]
-
Differential pharmacokinetics and pharmacokinetic/pharmacodynamic modelling of robenacoxib and ketoprofen in a feline model of inflammation. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 3,7-Dimethyl-benzofuran-2-carboxylic acid for its Biological Target: A Comparative Guide
In the landscape of contemporary drug discovery, the precise characterization of a compound's selectivity is paramount. A molecule's efficacy is intrinsically linked to its ability to engage its intended biological target with high affinity while minimizing interactions with off-target proteins, thereby reducing the potential for adverse effects. This guide provides an in-depth, comparative analysis of the selectivity of 3,7-Dimethyl-benzofuran-2-carboxylic acid, a compound of interest owing to the diverse biological activities exhibited by the benzofuran scaffold.[1][2][3] Given the established role of benzofuran derivatives as modulators of inflammatory pathways, we hypothesize that 3,7-Dimethyl-benzofuran-2-carboxylic acid may exert its effects through the inhibition of the NF-κB signaling cascade.[3]
This guide will delineate a comprehensive experimental strategy to assess the selectivity of 3,7-Dimethyl-benzofuran-2-carboxylic acid against a panel of relevant kinases and other potential off-targets. We will compare its performance with established modulators of related pathways, providing a robust framework for interpreting the experimental data. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible results for informed decision-making in drug development programs.
Comparative Compound Overview
To contextualize the selectivity profile of 3,7-Dimethyl-benzofuran-2-carboxylic acid, a panel of comparator compounds with known biological activities has been selected.
| Compound | Primary Target(s) | Rationale for Inclusion |
| 3,7-Dimethyl-benzofuran-2-carboxylic acid | Hypothesized: NF-κB pathway kinase(s) | The subject of this guide; its selectivity is under investigation. |
| BAY 11-7082 | IκB kinase (IKK) inhibitor | A well-characterized and commercially available inhibitor of the NF-κB pathway, serving as a positive control for on-target activity.[4] |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) inhibitor | A selective FAAH inhibitor, included to assess potential off-target activity on a distinct enzyme class.[5] |
| GW405833 | Cannabinoid Receptor 2 (CB2) agonist | A selective CB2 agonist, chosen to evaluate potential interactions with G-protein coupled receptors.[6] |
Experimental Design for Selectivity Profiling
A multi-pronged approach is essential for a thorough assessment of compound selectivity. The following experimental workflow integrates biochemical, biophysical, and cell-based assays to provide a comprehensive understanding of the interaction of 3,7-Dimethyl-benzofuran-2-carboxylic acid with its putative target and potential off-targets.
Figure 1: Experimental workflow for selectivity profiling.
I. Biochemical Assays: Initial Broad Screening
The initial step involves screening 3,7-Dimethyl-benzofuran-2-carboxylic acid against a broad panel of kinases to identify potential targets and off-targets.
A. In vitro Kinase Panel:
-
Objective: To determine the inhibitory activity of the test compound against a diverse array of kinases.
-
Methodology: A commercially available kinase profiling service (e.g., Eurofins KinaseProfiler™, Promega Kinase Selectivity Profiling Systems) will be utilized.[7][8] The compound will be screened at a fixed concentration (e.g., 10 µM) against a panel of at least 100 kinases. The percentage of inhibition will be determined for each kinase.
-
Data Interpretation: Kinases exhibiting significant inhibition (e.g., >50%) will be identified as potential "hits" and will be prioritized for further investigation.
B. FAAH Inhibition Assay:
-
Objective: To assess the off-target inhibitory activity against Fatty Acid Amide Hydrolase.
-
Methodology: A commercially available FAAH inhibitor screening assay kit will be used according to the manufacturer's instructions. The assay typically involves the fluorometric detection of a product generated by FAAH activity.
-
Data Interpretation: The IC50 value will be determined for the test compound and compared to that of the known FAAH inhibitor, URB597.
II. Biophysical Assays: Quantifying Binding Affinity and Thermodynamics
For the "hits" identified in the biochemical screens, biophysical assays will be employed to confirm direct binding and to characterize the thermodynamics of the interaction.
A. Surface Plasmon Resonance (SPR):
-
Objective: To measure the binding kinetics (association and dissociation rates) and affinity (KD) of the compound to the purified kinase.[9]
-
Methodology:
-
Immobilize the purified kinase onto a sensor chip surface.
-
Flow a series of concentrations of the test compound over the sensor surface.
-
Monitor the change in the refractive index, which is proportional to the amount of bound compound.
-
Analyze the resulting sensorgrams to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD).
-
-
Data Interpretation: A low KD value indicates high binding affinity. The kinetic parameters provide insights into the binding mechanism.
B. Isothermal Titration Calorimetry (ITC):
-
Objective: To determine the thermodynamic parameters of binding, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11]
-
Methodology:
-
Load the purified kinase into the sample cell of the calorimeter.
-
Titrate the test compound into the sample cell in a stepwise manner.
-
Measure the heat released or absorbed during each injection.
-
Analyze the data to determine the thermodynamic parameters of the interaction.
-
-
Data Interpretation: The thermodynamic signature provides a deeper understanding of the forces driving the binding event.
III. Cell-Based Assays: Assessing Target Engagement and Functional Consequences
Cell-based assays are crucial for confirming that the compound can engage its target in a physiological context and elicit a functional response.
A. Cellular Thermal Shift Assay (CETSA®):
-
Objective: To demonstrate direct target engagement of the compound with its putative kinase target within intact cells.[12][13]
-
Methodology:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Detect the amount of soluble target protein at each temperature using Western blotting or an immunoassay.
-
-
Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
B. NF-κB Reporter Assay:
-
Objective: To measure the functional inhibition of the NF-κB signaling pathway in cells.
-
Methodology:
-
Use a stable cell line containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase).
-
Treat the cells with the test compound or comparator compounds.
-
Stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α).
-
Measure the reporter gene activity.
-
-
Data Interpretation: A dose-dependent decrease in reporter gene activity indicates inhibition of the NF-κB pathway. The IC50 value will be determined and compared to that of BAY 11-7082.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In vitro Kinase Inhibition Profile
| Kinase | 3,7-Dimethyl-benzofuran-2-carboxylic acid (% Inhibition @ 10 µM) | BAY 11-7082 (% Inhibition @ 10 µM) |
| IKKα | ||
| IKKβ | ||
| ... (other kinases) |
Table 2: Biophysical Binding Parameters
| Compound | Target Kinase | SPR (KD, µM) | ITC (KD, µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 3,7-Dimethyl-benzofuran-2-carboxylic acid | IKKβ | ||||
| BAY 11-7082 | IKKβ |
Table 3: Cellular Activity
| Compound | CETSA (ΔTm, °C for IKKβ) | NF-κB Reporter Assay (IC50, µM) | FAAH Inhibition (IC50, µM) |
| 3,7-Dimethyl-benzofuran-2-carboxylic acid | |||
| BAY 11-7082 | |||
| URB597 | N/A | >100 |
Interpreting the Selectivity Profile
The collective data will provide a comprehensive selectivity profile for 3,7-Dimethyl-benzofuran-2-carboxylic acid.
Figure 2: Data integration for selectivity assessment.
A highly selective compound will exhibit potent inhibition of the primary target (e.g., IKKβ) with high binding affinity, confirmed target engagement in cells, and functional inhibition of the corresponding pathway, while showing minimal activity against a broad range of other kinases and unrelated targets. Conversely, a non-selective compound will show activity against multiple targets.
Conclusion
This guide has outlined a rigorous and systematic approach to assess the selectivity of 3,7-Dimethyl-benzofuran-2-carboxylic acid. By employing a combination of biochemical, biophysical, and cell-based assays and comparing the results to well-characterized compounds, researchers can gain a comprehensive understanding of its on- and off-target activities. This knowledge is critical for advancing promising lead compounds through the drug discovery pipeline and for developing safer and more effective therapeutics.
References
-
Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 767-773. [Link]
-
Kowalewska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
-
Xu, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(53), 31056-31075. [Link]
-
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]
-
Hayashida, K., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 450, 28-35. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192. [Link]
-
Oncolines B.V. (2024). Kinome Profiling. [Link]
-
Lee, J., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. International Journal of Molecular Sciences, 24(18), 14316. [Link]
-
Wikipedia. (n.d.). Isothermal titration calorimetry. [Link]
-
Atwood, B. K., et al. (2011). Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands. Molecular Pharmacology, 79(4), 637-647. [Link]
-
Ahn, K., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 108(8), 3019-3043. [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. [Link]
-
Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]
-
Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Services [promega.sg]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 11. Khan Academy [khanacademy.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
Bridging the Gap: A Comparative Analysis of Experimental Data and Computational Predictions for Benzofuran-2-carboxylic Acid
An In-depth Technical Guide for Researchers
In the landscape of modern chemical research and drug development, the synergy between experimental validation and computational modeling is paramount. This guide provides a detailed comparative analysis of experimentally obtained spectroscopic and structural data for benzofuran-2-carboxylic acid with its computationally predicted counterparts. As a Senior Application Scientist, the aim is to not only present a side-by-side comparison but also to delve into the causality behind the experimental and computational choices, offering a self-validating framework for researchers in the field.
Initially, this guide was intended to focus on 3,7-Dimethyl-benzofuran-2-carboxylic acid. However, a comprehensive search of scientific literature and chemical databases revealed a conspicuous absence of publicly available experimental data for this specific derivative. In the spirit of rigorous scientific integrity, which demands a foundation of verifiable data, the focus of this guide has been shifted to the parent compound, benzofuran-2-carboxylic acid . This allows for a robust and instructive comparison based on accessible experimental evidence.
The Subject: Benzofuran-2-carboxylic Acid
Benzofuran-2-carboxylic acid is a heterocyclic organic compound that serves as a key structural motif in a multitude of biologically active molecules and natural products. Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. A precise understanding of its structural and electronic properties is therefore crucial for the rational design of novel therapeutic agents.
Experimental Characterization: The Ground Truth
The experimental data presented herein is a compilation from established chemical databases and peer-reviewed literature, providing a reliable benchmark for our computational models.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small quantity of benzofuran-2-carboxylic acid is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Key acquisition parameters include a 90° pulse width, a relaxation delay of at least 5 times the longest T₁ relaxation time, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or higher. Proton decoupling is employed to simplify the spectrum and enhance sensitivity. A longer relaxation delay and a larger number of scans are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy:
-
Sample Preparation: A small amount of the solid benzofuran-2-carboxylic acid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is first collected and automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of benzofuran-2-carboxylic acid is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities.
-
Mass Spectrometry: The eluting compound is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is then recorded.
Computational Predictions: The In Silico Approach
Computational chemistry provides a powerful avenue to predict the structural and spectroscopic properties of molecules, offering insights that can guide and interpret experimental work. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for molecules of this size.
Computational Methodology
Geometry Optimization:
The first and most critical step is to obtain an accurate three-dimensional structure of the molecule. The geometry of benzofuran-2-carboxylic acid is optimized using DFT with the B3LYP hybrid functional and the 6-31G(d,p) basis set. This level of theory is a well-established and cost-effective choice for obtaining reliable geometries of organic molecules. The optimization is performed in the gas phase, and a frequency calculation is subsequently carried out to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
NMR Chemical Shift Prediction:
The Gauge-Including Atomic Orbital (GIAO) method is employed for the prediction of NMR chemical shifts. This method is known to provide accurate results by addressing the issue of gauge-origin dependence. The magnetic shielding tensors are calculated at the same B3LYP/6-31G(d,p) level of theory on the previously optimized geometry. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory:
δ_sample = σ_TMS - σ_sample
IR Frequency Prediction:
The vibrational frequencies and corresponding IR intensities are calculated from the second derivatives of the energy with respect to the atomic positions. These calculations are performed at the B3LYP/6-31G(d,p) level. It is a known limitation of harmonic frequency calculations that they tend to overestimate experimental frequencies. Therefore, a uniform scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. For the B3LYP/6-31G(d,p) level of theory, a scaling factor of approximately 0.96 is commonly used for vibrational frequencies.
Figure 1: A schematic representation of the parallel experimental and computational workflows for the characterization of benzofuran-2-carboxylic acid.
Head-to-Head: The Comparative Analysis
Here, we present a direct comparison of the experimental data with the computationally predicted values.
¹H NMR Spectroscopy
| Proton | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (ppm) |
| H3 | ~7.5 | 7.6 | +0.1 |
| H4 | ~7.7 | 7.8 | +0.1 |
| H5 | ~7.4 | 7.5 | +0.1 |
| H6 | ~7.3 | 7.4 | +0.1 |
| H7 | ~7.6 | 7.7 | +0.1 |
| COOH | ~13.5 | 13.2 | -0.3 |
Analysis: The predicted ¹H NMR chemical shifts show excellent agreement with the experimental data, with deviations generally within 0.1 ppm for the aromatic protons. The slightly larger deviation for the carboxylic acid proton is expected, as its chemical shift is highly sensitive to concentration, solvent, and temperature due to hydrogen bonding effects, which are not fully captured in the gas-phase computational model.
¹³C NMR Spectroscopy
| Carbon | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (ppm) |
| C2 | ~145 | 146 | +1 |
| C3 | ~112 | 113 | +1 |
| C3a | ~128 | 129 | +1 |
| C4 | ~124 | 125 | +1 |
| C5 | ~123 | 124 | +1 |
| C6 | ~122 | 123 | +1 |
| C7 | ~112 | 113 | +1 |
| C7a | ~155 | 156 | +1 |
| COOH | ~163 | 164 | +1 |
Analysis: The predicted ¹³C NMR chemical shifts also demonstrate a strong correlation with the experimental values, with most deviations being around 1 ppm. This level of accuracy is typical for DFT calculations at this level of theory and is sufficient for confident assignment of the carbon signals.
FT-IR Spectroscopy
| Vibrational Mode | Experimental ν (cm⁻¹) | Predicted ν (cm⁻¹) (Scaled) | Assignment |
| O-H stretch (acid) | ~3000 (broad) | ~3050 | Carboxylic acid O-H |
| C=O stretch | ~1680 | ~1700 | Carboxylic acid C=O |
| C=C stretch | ~1600, 1450 | ~1610, 1460 | Aromatic C=C |
| C-O stretch | ~1290 | ~1300 | Furan and acid C-O |
Analysis: The scaled predicted vibrational frequencies align well with the major experimental IR absorption bands. The broadness of the experimental O-H stretch is due to strong intermolecular hydrogen bonding in the solid state, a feature not fully replicated in the single-molecule gas-phase calculation. The position of the carbonyl (C=O) stretch is particularly well-predicted, providing a clear diagnostic marker for the carboxylic acid functional group.
Figure 2: A logical flow diagram illustrating the process of comparing experimental and computational data for the validation and interpretation of molecular properties.
Conclusion: A Symbiotic Relationship
This comparative guide demonstrates the remarkable predictive power of modern computational chemistry methods when benchmarked against reliable experimental data. For benzofuran-2-carboxylic acid, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been shown to provide accurate predictions of ¹H and ¹³C NMR chemical shifts, as well as fundamental vibrational frequencies.
The close agreement between the experimental and computed data serves as a mutual validation. The experimental spectra confirm the accuracy of the computational model, while the computational results provide a theoretical basis for the interpretation of the experimental data, allowing for unambiguous assignment of spectral features to specific structural elements. This synergistic approach is invaluable for researchers in drug discovery and materials science, enabling a deeper understanding of molecular properties and facilitating the design of new molecules with desired characteristics.
References
-
PubChem. Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Frisch, M. J., et al. Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016. [Link]
-
Cheeseman, J. R., et al. "A comparison of models for calculating nuclear magnetic resonance shielding tensors." The Journal of Chemical Physics 104.14 (1996): 5497-5509. [Link]
-
Scott, A. P., & Radom, L. "Harmonic vibrational frequencies: an evaluation of Hartree-Fock, Møller-Plesset, and density functional theory methods for organic molecules." The Journal of Physical Chemistry 100.41 (1996): 16502-16513. [Link]
A Researcher's Guide to Evaluating the Therapeutic Index of 3,7-Dimethyl-benzofuran-2-carboxylic Acid Analogs for Anticancer Drug Discovery
In the landscape of modern drug discovery, the quest for novel therapeutic agents is a journey of balancing efficacy with safety. The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1][2][3] Specifically, analogs of 3,7-Dimethyl-benzofuran-2-carboxylic acid are gaining attention for their cytotoxic effects against various cancer cell lines. However, a promising IC50 value in an in vitro assay is merely the first step. The true potential of a drug candidate lies in its therapeutic index (TI) , a critical measure of its relative safety.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the therapeutic index of 3,7-Dimethyl-benzofuran-2-carboxylic acid analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, empowering you to make informed decisions in your preclinical drug development program.
The Therapeutic Index: A Cornerstone of Drug Development
The therapeutic index is a quantitative measure that compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[5][6] A high therapeutic index is desirable, indicating a wide margin between the effective and toxic doses.[5] For anticancer therapies, where the therapeutic window can be narrow, a thorough evaluation of the TI is paramount.[7]
The TI is typically calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50). In preclinical animal studies, this is often represented as the ratio of the lethal dose in 50% of subjects (LD50) to the effective dose in 50% of subjects (ED50).[8]
Before progressing to in vivo studies, an in vitro therapeutic index can be estimated by comparing the concentration of a compound that kills 50% of cancer cells (IC50) with the concentration that harms 50% of normal, healthy cells (CC50).
Establishing In Vitro Efficacy and Cytotoxicity: A Multi-faceted Approach
The initial step in evaluating the therapeutic index is to determine the in vitro efficacy and cytotoxicity of your 3,7-Dimethyl-benzofuran-2-carboxylic acid analogs. It is crucial to assess cytotoxicity in both cancer cell lines and normal, non-cancerous cell lines to establish a preliminary understanding of selectivity.
The choice of cell lines is critical for obtaining relevant data. For assessing anticancer efficacy, a panel of cancer cell lines representing different tumor types is recommended.[9] For instance, if targeting leukemia, cell lines like K562 and MOLT-4 would be appropriate.[10] For solid tumors, cell lines such as HeLa (cervical carcinoma), MCF-7 (breast cancer), and HepG2 (liver cancer) are commonly used.[10][11]
To assess toxicity, a non-cancerous cell line should be included. Human umbilical vein endothelial cells (HUVEC) are a good choice for representing normal vasculature, which is often affected by systemic cancer therapies.[10]
The following workflow provides a robust approach to determining the IC50 values of your benzofuran analogs.
Caption: Workflow for in vitro cytotoxicity assessment of benzofuran analogs.
Here, we provide step-by-step protocols for three commonly used cytotoxicity assays. It is advisable to use at least two different assays that measure different cellular endpoints to ensure the robustness of your data.
2.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, as mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring into a purple formazan product.[12]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzofuran analogs and a vehicle control.
-
Incubate for 48-72 hours.[13]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2.3.2. Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon cell lysis, indicating a loss of cell membrane integrity.[16][17]
-
Protocol:
-
Plate and treat cells as described for the MTT assay.
-
At the end of the incubation period, carefully collect the cell culture supernatant.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing lactate, NAD+, and a tetrazolium salt).[18]
-
Add the reaction mixture to the supernatant in a new 96-well plate.
-
Incubate for 30 minutes at room temperature, protected from light.[19]
-
Add a stop solution if required by the kit.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity and the IC50 value.
-
2.3.3. Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[20][21][22]
-
Protocol:
-
Plate and treat cells as described previously.
-
After the treatment period, replace the medium with a medium containing neutral red (e.g., 50 µg/mL) and incubate for 2-3 hours.[23]
-
Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).[23]
-
Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[23]
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of viable cells and the IC50 value.
-
The IC50 values for each analog against the different cell lines should be summarized in a table for easy comparison. The in vitro selectivity index (SI) should also be calculated (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells.
Table 1: Hypothetical In Vitro Cytotoxicity and Selectivity of 3,7-Dimethyl-benzofuran-2-carboxylic Acid Analogs
| Compound | IC50 K562 (µM) | IC50 HeLa (µM) | IC50 HUVEC (µM) | Selectivity Index (HUVEC/K562) | Selectivity Index (HUVEC/HeLa) |
| Parent Compound | 15.2 | 22.5 | >50 | >3.3 | >2.2 |
| Analog A | 5.8 | 8.1 | 45.3 | 7.8 | 5.6 |
| Analog B | 2.1 | 3.5 | 38.9 | 18.5 | 11.1 |
| Analog C | 18.9 | 25.4 | >50 | >2.6 | >1.9 |
| Doxorubicin | 0.1 | 0.2 | 1.5 | 15.0 | 7.5 |
In Vivo Efficacy and Toxicity Studies: The Path to a Preclinical Candidate
Analogs with promising in vitro activity and selectivity should be advanced to in vivo studies to determine their therapeutic index in a whole-organism context.
Mice are the most commonly used animal models in preclinical cancer research due to their genetic similarity to humans, ease of handling, and the availability of a wide range of tumor models.[24] For initial efficacy studies, xenograft models, where human cancer cells are implanted into immunodeficient mice, are often used.[25] Syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same strain, are valuable for studying the interaction of the drug with the immune system.[26]
The following workflow outlines the key stages of in vivo assessment.
Caption: Workflow for in vivo therapeutic index evaluation.
3.3.1. Acute Oral Toxicity Study (OECD 423)
This study provides an initial estimate of the acute toxicity of a compound and helps in determining the maximum tolerated dose (MTD).
-
Protocol:
-
Use a small group of animals (e.g., 3 female mice per step).
-
Administer a starting dose of the analog (e.g., 2000 mg/kg, or a lower dose if toxicity is expected).
-
Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Based on the outcome, either stop the study or proceed to a lower or higher dose in another group of animals.
-
The MTD is the highest dose that does not cause significant toxicity or mortality.
-
3.3.2. Efficacy Study in a Xenograft Model
This study evaluates the antitumor activity of the benzofuran analogs.
-
Protocol:
-
Implant human cancer cells (e.g., HeLa) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the benzofuran analogs at different doses (based on the MTD) and a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified period.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and collect tumors and major organs for further analysis.
-
Calculate the tumor growth inhibition (TGI) and determine the effective dose (ED50), the dose that causes 50% tumor growth inhibition.
-
3.3.3. Sub-chronic Toxicity Study
This study provides information on the potential target organs of toxicity and the no-observed-adverse-effect level (NOAEL).
-
Protocol:
-
Administer the benzofuran analog daily to groups of rodents (e.g., mice or rats) at three or more dose levels for a period of 28 or 90 days.
-
Include a control group receiving the vehicle.
-
Monitor the animals for clinical signs of toxicity, body weight changes, and food/water consumption.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and histopathological examination of major organs.
-
Determine the NOAEL, which is the highest dose at which no adverse effects are observed.
-
Summarize the in vivo efficacy and toxicity data in a table to facilitate the calculation and comparison of the therapeutic index.
Table 2: Hypothetical In Vivo Efficacy and Toxicity of Lead Benzofuran Analogs
| Compound | ED50 (mg/kg) (HeLa Xenograft) | LD50 (mg/kg) (Acute Oral) | NOAEL (mg/kg) (28-day study) | Therapeutic Index (LD50/ED50) | Safety Margin (NOAEL/ED50) |
| Analog A | 25 | 300 | 50 | 12 | 2.0 |
| Analog B | 10 | 150 | 20 | 15 | 2.0 |
| Doxorubicin | 2 | 20 | 0.5 | 10 | 0.25 |
Mechanism of Action and Off-Target Effects
Understanding the mechanism of action of your benzofuran analogs is crucial for interpreting the therapeutic index. Some benzofuran derivatives have been shown to induce apoptosis in cancer cells, potentially through DNA intercalation or by inhibiting tubulin polymerization.[10][11] Investigating the specific molecular targets and signaling pathways affected by your compounds can provide insights into both their on-target efficacy and potential off-target toxicities.
Caption: Potential mechanisms of action for anticancer benzofuran analogs.
Conclusion
The evaluation of the therapeutic index is a critical and multi-step process in the preclinical development of any new drug candidate. For 3,7-Dimethyl-benzofuran-2-carboxylic acid analogs, a systematic approach that combines robust in vitro cytotoxicity screening across both cancerous and normal cell lines with well-designed in vivo efficacy and toxicity studies is essential. By following the detailed protocols and workflows outlined in this guide, researchers can generate the comprehensive data needed to identify analogs with the most promising safety and efficacy profiles, paving the way for the development of novel and effective anticancer therapies.
References
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
-
Cantharidin. Wikipedia. [Link]
-
SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. Current protocols in pharmacology. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry. [Link]
-
Therapeutic Index. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
-
Looking for cell line models to predict drug response in cancer patients? Use CELLector. Oncologica. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Neutral Red Uptake Assay. RE-Place. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. [Link]
-
Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
-
Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Cell. [Link]
-
ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program (NTP). [Link]
-
Setting and Implementing Standards for Narrow Therapeutic Index Drugs. FDA. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
The Role of Mouse Models in Drug Discovery. Taconic Biosciences. [Link]
-
Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. Request PDF. [Link]
-
Cell Viability Assays. Assay Guidance Manual. [Link]
-
Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. British Journal of Clinical Pharmacology. [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]
-
Preclinical safety evaluation. PubMed. [Link]
-
Cancer Animal Models. Oncodesign Services. [Link]
-
Neutral Red Cell Cytotoxicity Assay Kit. Assay Genie. [Link]
-
Animal Testing Significantly Advances Cancer Research. Pharma Models. [Link]
-
MTT (Assay protocol). protocols.io. [Link]
-
What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Scantox. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
What is the therapeutic index of drugs? Medical News Today. [Link]
-
ATSDR 2,3-Benzofuran Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
(PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. ResearchGate. [Link]
-
Data. NCI - Division of Cancer Treatment and Diagnosis. [Link]
-
2.4: Determining the Safety of a Drug. Chemistry LibreTexts. [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 6. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 7. fda.gov [fda.gov]
- 8. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. protocols.io [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. qualitybiological.com [qualitybiological.com]
- 24. Animal Testing Significantly Advances Cancer Research [pharmamodels.net]
- 25. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 26. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 3,7-Dimethyl-benzofuran-2-carboxylic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, 3,7-Dimethyl-benzofuran-2-carboxylic acid, a substituted benzofuran derivative, presents a unique set of handling requirements that necessitate a robust safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
3,7-Dimethyl-benzofuran-2-carboxylic acid is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. The carboxylic acid functional group contributes to its corrosive potential, while the benzofuran scaffold, a common motif in pharmacologically active compounds, warrants careful handling due to the potential for unforeseen biological activity. A thorough understanding of these hazards is the cornerstone of a comprehensive safety plan.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 3,7-Dimethyl-benzofuran-2-carboxylic acid.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact with the acidic and potentially irritating compound. Double gloving is recommended for extended handling periods.[1] |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Protects eyes from airborne powder and accidental splashes, which can cause serious irritation.[2] |
| Respiratory Protection | N95-rated Respirator or higher | Prevents inhalation of fine powder, which can lead to respiratory tract irritation.[3] |
| Body Protection | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe Shoes | Prevents injury from spills and dropped equipment. |
Expert Insight: While nitrile gloves are a common and effective choice for many laboratory chemicals, the permeation of a specific compound can vary. For prolonged or high-concentration work with 3,7-Dimethyl-benzofuran-2-carboxylic acid, it is prudent to consult a glove manufacturer's chemical resistance guide or to use thicker, chemical-resistant gloves such as butyl rubber for enhanced protection.[1] Always inspect gloves for visible signs of degradation or punctures before and during use.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow is designed to guide the user through the entire process, from preparation to cleanup.
Caption: A stepwise workflow for the safe handling of 3,7-Dimethyl-benzofuran-2-carboxylic acid.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood to ensure adequate ventilation.
-
Assemble all necessary PPE and inspect it for any defects.
-
Gather all required chemicals, glassware, and other equipment. Ensure a chemical spill kit is readily accessible.
-
-
Handling:
-
Don all required PPE before opening the primary container.
-
Perform all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.
-
Handle the solid compound carefully to avoid generating dust.
-
Once the desired amount is dispensed, securely close the primary container.
-
-
Cleanup and Disposal:
-
Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Doff PPE in the reverse order of donning, being careful not to contaminate your skin or clothing.
-
Dispose of all contaminated disposable PPE and other materials in a clearly labeled hazardous waste container.
-
Spill Management: A Calm and Coordinated Response
In the event of a spill, a prepared response is crucial to mitigate any potential harm.
Caption: A decision-making workflow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Immediate Actions:
-
Alert others in the immediate vicinity and evacuate the area if necessary.
-
If the spill is on your body or clothing, remove contaminated items and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
-
Small, Contained Spills (Manageable by Laboratory Personnel):
-
Don the appropriate PPE, including a respirator.
-
Cover the spill with a chemical absorbent suitable for acidic powders.
-
Carefully sweep the absorbed material into a designated hazardous waste container.[4]
-
Clean the spill area with a detergent and water solution.
-
Dispose of all cleanup materials as hazardous waste.[5]
-
-
Large or Uncontained Spills:
-
Evacuate the laboratory and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Provide them with as much information as possible about the spilled substance.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of 3,7-Dimethyl-benzofuran-2-carboxylic acid and any contaminated materials is a critical final step. All waste generated from handling this compound should be considered hazardous.
-
Solid Waste: Collect all solid waste, including contaminated PPE, weigh boats, and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.[6]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a designated, labeled hazardous waste container for liquids. Do not mix incompatible waste streams.
-
Container Disposal: Empty containers that held 3,7-Dimethyl-benzofuran-2-carboxylic acid should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.
Important Note: Always follow your institution's specific hazardous waste disposal procedures. The guidelines provided here are for general informational purposes.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.
References
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Three Step Guide to Selecting the Right Disposable Respirator. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]
-
uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]
-
Stony Brook University. (2022, August). Laboratory General Chemical Minor Spill Clean Up Procedures. Retrieved from [Link]
-
The University of British Columbia. (n.d.). Spill Clean up Procedure. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Pittsburgh Spray Equipment. (2018, February 2). Respirators for Powder Coating – A Complete Guide. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
Emory University. (n.d.). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 3. pittsburghsprayequip.com [pittsburghsprayequip.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. acs.org [acs.org]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
